molecular formula C10H8FNO2 B151351 (3-(4-Fluorophenyl)isoxazol-5-yl)methanol CAS No. 206055-89-2

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B151351
CAS No.: 206055-89-2
M. Wt: 193.17 g/mol
InChI Key: AXHZYGAOISWOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. This chemical features a methanol-functionalized isoxazole ring, a privileged scaffold in drug discovery, linked to a 4-fluorophenyl group . The isoxazole ring is a five-membered heterocycle known for its presence in various bioactive molecules and pharmaceuticals . Compounds containing the isoxazole motif are of significant interest in the development of new therapeutic agents due to their wide range of biological activities . The presence of the hydroxymethyl group at the 5-position of the isoxazole ring offers a reactive handle for further chemical modifications, allowing researchers to synthesize more complex derivatives for structure-activity relationship (SAR) studies . The 4-fluorophenyl substituent is a common pharmacophore that can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . As a heterocyclic compound, this compound can be utilized in the synthesis of novel chemical entities for screening against various diseases, drawing parallels to other heterocyclic systems like benzimidazoles and indoles that are extensively investigated for their anticancer and antimicrobial properties . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHZYGAOISWOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622215
Record name [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-89-2
Record name 3-(4-Fluorophenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206055-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, as well as agrochemical and materials science research.

Core Chemical Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group.[1] This structure serves as a versatile building block in the synthesis of more complex molecules for various applications.[1]

Table 1: Physicochemical and Identification Properties

PropertyValue
Molecular Formula C₁₀H₈FNO₂[1]
Molecular Weight 193.18 g/mol [1]
CAS Number 206055-89-2[1]
Appearance Off-white amorphous powder[1]
Melting Point 84-90 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction, a common and effective method for constructing the isoxazole ring system.[2][3][4] A general and plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis via In Situ Nitrile Oxide Formation

This protocol is based on established methods for synthesizing similar isoxazole derivatives.[3][5] The core of this method is the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne.

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as pyridine.

  • Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then extracted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 4-fluorobenzaldoxime.

Step 2: [3+2] Cycloaddition

  • Dissolve the 4-fluorobenzaldoxime and propargyl alcohol in a chlorinated solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a reaction flask.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the stirred mixture. The NaOCl acts as an oxidizing agent to convert the oxime into the corresponding nitrile oxide in situ.

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours) to allow for the cycloaddition to proceed.[3]

  • Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow node_A 4-Fluorobenzaldehyde p1 node_A->p1 node_B Hydroxylamine Hydrochloride node_B->p1 node_C 4-Fluorobenzaldoxime p2 node_C->p2 node_D Propargyl Alcohol node_D->p2 node_E Sodium Hypochlorite (NaOCl) node_E->p2 node_F This compound p1->node_C Step 1: Oxime Formation p2->node_F Step 2: [3+2] Cycloaddition

Caption: Synthetic pathway for this compound.

Biological Activity and Applications

The isoxazole moiety is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]

This compound serves as a crucial intermediate in several fields:

  • Pharmaceutical Development: This compound is a key building block for synthesizing various pharmaceuticals. It is particularly noted for its use in developing drugs targeting neurological disorders.[1] Its structural features allow for modifications to enhance the efficacy and specificity of therapeutic agents.[7] For instance, a derivative incorporating this scaffold has been investigated for its α-amylase inhibitory activity, suggesting potential applications in managing diabetes and obesity.[2]

  • Agrochemical Chemistry: It is employed in the formulation of advanced agrochemicals.[1] The unique chemical structure can be modified to improve the potency and selectivity of active ingredients in crop protection products, contributing to the development of more effective and potentially safer pesticides and herbicides.[1]

  • Material Science: The compound is also explored for its potential in creating novel materials with enhanced properties, such as improved thermal stability and chemical resistance.[1]

Applications_Overview core This compound pharma Pharmaceutical Development core->pharma agro Agrochemical Chemistry core->agro material Material Science core->material neuro Neurological Disorders pharma->neuro Key Intermediate For diabetes α-Amylase Inhibition (Anti-diabetic Potential) pharma->diabetes Derivative Activity crop Crop Protection agro->crop Formulation Of

Caption: Potential applications of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate. Its synthesis is well-established through cycloaddition reactions, and its applications span pharmaceuticals, agrochemicals, and material science. Further research into derivatives of this compound is likely to yield novel molecules with potent biological activities and valuable material properties.

References

Technical Guide: Structure Elucidation of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a detailed synthetic protocol, predicted spectroscopic data based on analogous compounds, and the logical workflow for its structural verification.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Such scaffolds are prevalent in many biologically active compounds, serving as key building blocks in the development of new therapeutic agents.[1] The presence of a 4-fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide details the necessary steps to synthesize and confirm the chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction, a common method for forming five-membered heterocyclic rings. A plausible and efficient synthetic route is adapted from the synthesis of its structural analog, (3-para-tolyl-isoxazol-5-yl)methanol.[2][3] The two-step process involves the formation of an aldoxime followed by a cycloaddition with an alkyne.

Step 1: Synthesis of 4-Fluorobenzaldoxime

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in pyridine (20 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (50 mL) and washed with distilled water (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 4-fluorobenzaldoxime as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol:

  • In a 100 mL two-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve 4-fluorobenzaldoxime (1.39 g, 10 mmol) and propargyl alcohol (0.67 g, 12 mmol) in a suitable solvent such as carbon tetrachloride (25 mL).

  • Slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl, 25 mL) dropwise to the stirring reaction mixture at room temperature.

  • The reaction is stirred vigorously at 70°C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 30 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Structure Elucidation and Data Presentation

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for this compound based on known data for structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the title compound. These predictions are based on established chemical shift and absorption frequency principles, as well as published data for analogous compounds.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80dd2HAromatic H (ortho to F)
~7.15t2HAromatic H (meta to F)
~6.50s1HIsoxazole H-4
~4.85d2H-CH₂OH
~2.50t1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0Isoxazole C-5
~164.0 (d, ¹JCF ≈ 250 Hz)Aromatic C-F
~162.5Isoxazole C-3
~129.0 (d, ³JCF ≈ 8 Hz)Aromatic CH (ortho to F)
~125.0 (d, ⁴JCF ≈ 3 Hz)Aromatic C (ipso)
~116.0 (d, ²JCF ≈ 22 Hz)Aromatic CH (meta to F)
~97.0Isoxazole C-4
~56.0-CH₂OH

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (alcohol)
3120-3080MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂)
~1610StrongC=N stretch (isoxazole ring)
~1590, ~1500StrongAromatic C=C stretch
~1450MediumC-O-N stretch (isoxazole ring)
~1230StrongC-F stretch
~1050StrongC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
193[M]⁺ (Molecular Ion)
176[M - OH]⁺
175[M - H₂O]⁺
162[M - CH₂OH]⁺
122[4-Fluorobenzonitrile]⁺
95[C₆H₄F]⁺

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Purification A 4-Fluorobenzaldehyde C 4-Fluorobenzaldoxime A->C Reflux, 4h B Hydroxylamine HCl, Pyridine B->C F This compound C->F 70°C, 48h D Propargyl Alcohol D->F E NaOCl (aq) E->F G Column Chromatography F->G

Caption: Synthetic workflow for this compound.

Structure Elucidation Logic

G A Synthesis of Target Compound B Purification (Column Chromatography) A->B C Spectroscopic Analysis B->C D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G Mass Spectrometry C->G H Data Interpretation and Comparison with Predicted Values D->H E->H F->H G->H I Structure Confirmation H->I

Caption: Logical workflow for the structure elucidation process.

References

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, including its chemical properties, a plausible synthesis protocol, and its applications in research and development.

Compound Identification and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

CAS Number : 206055-89-2[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂[1]
Molecular Weight 193.18 g/mol [1]
Melting Point 84-90 °C[1]
Appearance Off-white amorphous powder[1]
Purity ≥ 97% (as determined by HPLC)[1]
Storage Conditions 0-8 °C[1]

Potential Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of this compound, based on general methods for the synthesis of similar isoxazole derivatives, such as the [3+2] cycloaddition reaction.[2][3]

Objective: To synthesize this compound from 4-fluorobenzaldehyde.

Materials:

  • 4-fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hypochlorite solution (NaOCl)

  • Propargyl alcohol

  • Carbon tetrachloride (CCl₄) or another suitable organic solvent

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

Experimental Procedure:

Step 1: Synthesis of 4-fluorobenzaldoxime

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in pyridine.

  • Reflux the mixture for several hours.

  • After cooling to room temperature, extract the product with ethyl acetate and wash with distilled water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form this compound

  • In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 4-fluorobenzaldoxime and propargyl alcohol in an appropriate solvent like carbon tetrachloride.

  • Add a solution of sodium hypochlorite (5%) dropwise to the reaction mixture through the dropping funnel.

  • Stir the reaction mixture at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).

  • After the reaction is complete, transfer the contents to a separatory funnel and separate the organic phase from the aqueous phase.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives.

G General Synthesis Workflow for (3-Aryl-isoxazol-5-yl)methanol A Aryl Aldehyde C Aryl Aldoxime A->C Step 1: Oxime Formation B Hydroxylamine Hydrochloride in Pyridine B->C E (3-Aryl-isoxazol-5-yl)methanol C->E Step 2: [3+2] Cycloaddition D Propargyl Alcohol & Sodium Hypochlorite D->E F Purification E->F G Final Product F->G

Caption: General synthesis workflow for (3-Aryl-isoxazol-5-yl)methanol.

Applications in Research and Development

This compound serves as a crucial building block in the development of novel compounds with potential therapeutic applications. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of more complex molecules for drug discovery.[1] The isoxazole moiety is found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. It is of particular interest in the development of drugs targeting neurological disorders.[1][4]

  • Agricultural Chemistry: It can be utilized in the formulation of agrochemicals, such as pesticides and herbicides, potentially leading to more effective and environmentally friendly crop protection products.[1][4]

  • Material Science: The compound is also explored for its potential in creating new materials with improved properties, such as thermal stability and chemical resistance.[1][4]

References

In-Depth Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in the development of novel therapeutics and advanced materials.

Core Compound Data

This compound is a substituted isoxazole that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its fluorinated phenyl ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The isoxazole core is a privileged scaffold known to interact with a wide range of biological targets.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound and Analogues

PropertyValueSource / Analogue
Molecular Formula C₁₀H₈FNO₂Chem-Impex[1]
Molecular Weight 193.18 g/mol Chem-Impex[1]
Appearance Off-white amorphous powderChem-Impex[1]
Melting Point 84-90 °CChem-Impex[1]
Storage Conditions Store at 0-8 °CChem-Impex[1]
¹H NMR (Representative) δ 7.90–7.71 (m, 2H, ArH), 6.75 (s, 1H, isoxazole-H), 4.82 (s, 2H, CH₂–OH), 3.89 (s, 1H, OH)Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]
¹³C NMR (Representative) δ 170.3, 162.3, 139.9, 129.8, 126.3, 96.1, 60.5Adapted from (3-para-tolyl-isoxazol-5-yl)methanol[2]
FT-IR (Representative) 3200-3500 cm⁻¹ (O-H stretch, broad), ~1600 cm⁻¹ (C=N stretch), 1040 cm⁻¹ (C–O–C stretch)Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]

Experimental Protocols

Synthesis of (3-Aryl-isoxazol-5-yl)methanol via [3+2] Cycloaddition (General Protocol)

This two-step process involves the formation of an aldoxime followed by a cycloaddition reaction with propargyl alcohol.

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • In a suitable round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in pyridine.

  • Add hydroxylamine hydrochloride (1.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to yield the crude 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form this compound

  • To the crude 4-fluorobenzaldoxime, add a solution of sodium hypochlorite (NaOCl) to generate the corresponding nitrile oxide in situ.

  • Simultaneously, add propargyl alcohol (1.5-2 equivalents) to the reaction mixture.

  • The [3+2] cycloaddition reaction proceeds to form the isoxazole ring.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet or as a thin film to identify key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Applications and Biological Context

This compound is a valuable intermediate in the synthesis of more complex molecules for various applications.

  • Pharmaceutical Development: It serves as a key building block for pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is present in drugs that act as mGluR1 antagonists for neuropathic pain, anticonvulsants targeting voltage-gated sodium channels, and neuroprotective agents in models of Alzheimer's disease.[4][5][6]

  • Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals, where the isoxazole ring is a known toxophore in some insecticides and herbicides.[1][7] The mode of action for some isoxazoline insecticides involves the allosteric modulation of GABA-gated chloride channels in insects.[8]

Visualized Workflows and Pathways

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow where this compound is used as a synthetic intermediate for creating a library of candidate compounds for biological screening.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A This compound (Starting Material) B Chemical Modification (e.g., Esterification, Etherification) A->B Reaction C Library of Isoxazole Derivatives B->C Purification D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate mGluR1 mGluR1 Receptor Glutamate_Vesicle->mGluR1 Glutamate Release G_Protein Gq/11 mGluR1->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Neuronal_Excitation Neuronal Excitation (Pain Signal) Ca_Release->Neuronal_Excitation Leads to Isoxazole Isoxazole Derivative (Antagonist) Isoxazole->mGluR1 Blocks

References

Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

SMILES String: OCc1cc(no1)-c2ccc(F)cc2

Introduction

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic organic compound featuring a core isoxazole ring substituted with a 4-fluorophenyl group at the 3-position and a hydroxymethyl group at the 5-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, with the isoxazole scaffold being a key structural motif in a variety of biologically active compounds.[1] Derivatives of isoxazole have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential biological activities of this compound, targeting researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂--INVALID-LINK--
Molecular Weight 193.17 g/mol --INVALID-LINK--
Appearance Off-white amorphous powder--INVALID-LINK--
Melting Point 84-90 °C--INVALID-LINK--
Purity ≥ 97% (HPLC)--INVALID-LINK--
SMILES OCc1cc(no1)-c2ccc(F)cc2--INVALID-LINK--

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.[1] The following protocol is a representative procedure adapted from the synthesis of structurally similar isoxazole derivatives.[1][2]

General Synthesis Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation and Cycloaddition A 4-Fluorobenzaldehyde D 4-Fluorobenzaldoxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Pyridine) C->D E 4-Fluorobenzaldoxime H This compound E->H F Oxidizing Agent (e.g., NCS) F->H G Propargyl Alcohol G->H

A high-level overview of the synthesis process.
Detailed Synthesis Protocol

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

  • Add a base, for example, pyridine or sodium hydroxide, to neutralize the HCl salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluorobenzaldoxime.

Step 2: Synthesis of this compound

  • Dissolve the 4-fluorobenzaldoxime (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution while stirring at room temperature. The NCS facilitates the in-situ generation of the corresponding nitrile oxide.

  • After stirring for approximately 30 minutes, add propargyl alcohol (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of isoxazole derivatives has been investigated for a variety of therapeutic applications. These compounds are known to interact with a range of biological targets, including protein kinases and enzymes involved in metabolic pathways.[1]

Potential as a Kinase Inhibitor

Many isoxazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. For instance, some 3,5-diarylisoxazole derivatives have been evaluated as potential anticancer agents targeting Ribosomal protein S6 kinase beta-1 (S6K1), a key component of the PI3K/AKT/mTOR signaling pathway.[3]

G cluster_pathway Potential PI3K/AKT/mTOR Signaling Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Isoxazole This compound Isoxazole->S6K1 Inhibition

Hypothesized inhibition of the S6K1 signaling pathway.
Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

Derivatives of isoxazole have also been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway, which is often upregulated in cancer cells.[4] Inhibition of ACC can lead to decreased production of malonyl-CoA, a critical building block for fatty acid synthesis, thereby arresting cell growth and inducing apoptosis.

G cluster_pathway Potential ACC Inhibition in Fatty Acid Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ACC Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS FAS Fatty Acid Synthase (FAS) Cell_Proliferation Tumor Cell Proliferation FattyAcids->Cell_Proliferation Isoxazole This compound Isoxazole->ACC Inhibition

Hypothesized inhibition of the ACC-mediated fatty acid synthesis pathway.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established chemical methodologies. While specific biological data for this compound is limited, the broader class of isoxazole derivatives demonstrates a wide range of biological activities, suggesting that this compound could be a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document amalgamates data from supplier information, SDSs of structurally similar compounds, and general laboratory safety practices.

Compound Identification and Properties

This compound is a heterocyclic compound increasingly utilized as a building block in the synthesis of novel bioactive molecules. Its structural features make it a valuable component in the development of new therapeutic agents and crop protection products.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Off-white amorphous powder/solid[1]
Melting Point 84-90 °C[1]
CAS Number 206055-89-2[1]
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Highly hazardous to water)

Hazard Identification and Safety Precautions

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Irritation : May cause skin irritation.

  • Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat should be worn at all times. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Emergency Procedures

SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

As a combustible solid, this compound can burn if ignited.

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical : Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment for Firefighters : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal : Dispose of waste and residues in accordance with local, state, and federal regulations. This compound is considered highly hazardous to water and should not be allowed to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on procedures for structurally similar compounds.[2][3][4][5]

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Propargyl alcohol

  • Sodium hypochlorite solution

  • Pyridine or other suitable base

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

  • Oxime Formation :

    • Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as pyridine.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the resulting 4-fluorobenzaldehyde oxime with an organic solvent like ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

  • [3+2] Cycloaddition :

    • Dissolve the 4-fluorobenzaldehyde oxime and propargyl alcohol in a suitable solvent.

    • Slowly add a solution of sodium hypochlorite to the mixture. This in-situ generates the nitrile oxide which then undergoes a [3+2] cycloaddition with the alkyne.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification :

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the desired product and concentrate to yield the purified compound.

  • Characterization :

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Purification & Characterization A 4-Fluorobenzaldehyde + Hydroxylamine HCl B Reflux in Pyridine A->B Reaction C 4-Fluorobenzaldehyde Oxime B->C Product D 4-Fluorobenzaldehyde Oxime + Propargyl Alcohol C->D Intermediate E Addition of NaOCl D->E Reaction F Crude Product E->F Product G Column Chromatography F->G To Purification H Pure this compound G->H Purification I NMR, MS Analysis H->I Characterization

References

The Isoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data and experimental methodologies to aid in the drug discovery process.

Physicochemical Properties and Synthetic Strategies

The isoxazole ring's electronic nature, characterized by a polarized N-O bond and aromaticity, allows it to act as a versatile bioisostere for various functional groups, enhancing molecular interactions with biological targets.[1][2] Its stability and the ability to introduce substituents at multiple positions make it an attractive scaffold for optimizing pharmacokinetic and pharmacodynamic properties.[3][4]

Key Synthetic Approaches

The construction of the isoxazole ring primarily relies on 1,3-dipolar cycloaddition reactions and condensation reactions.

1.1.1. 1,3-Dipolar Cycloaddition: This is one of the most common methods for synthesizing isoxazoles. It typically involves the reaction of a nitrile oxide with an alkyne. The nitrile oxides can be generated in situ from aldoximes using various oxidizing agents.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Materials: Substituted aldoxime, terminal alkyne, N-Chlorosuccinimide (NCS), base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., chloroform or dichloromethane).

  • Procedure:

    • To a stirred solution of the substituted aldoxime in the chosen solvent, NCS is added portion-wise at room temperature. The reaction is stirred until the formation of the intermediate hydroximoyl chloride is complete (monitored by TLC).

    • The terminal alkyne is then added to the reaction mixture.

    • A base, such as triethylamine, is added dropwise to the mixture. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion.

    • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

1.1.2. Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This method provides a straightforward route to isoxazoles. The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds

  • Materials: 1,3-dicarbonyl compound, hydroxylamine hydrochloride, a base (e.g., sodium acetate or sodium hydroxide), and a solvent (e.g., ethanol or acetic acid).

  • Procedure:

    • The 1,3-dicarbonyl compound is dissolved in the chosen solvent.

    • Hydroxylamine hydrochloride and a base are added to the solution. The base is used to neutralize the hydrochloride and generate free hydroxylamine.

    • The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 24 hours, depending on the reactivity of the substrates.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

    • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Caption: Key synthetic pathways to isoxazole scaffolds.

Biological Activities and Therapeutic Applications

The isoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This has led to the development of several clinically successful drugs.

Antimicrobial Activity

Isoxazole-containing compounds have demonstrated potent activity against a variety of bacterial and fungal pathogens. The sulfonamide antibiotic Sulfamethoxazole is a prominent example.

CompoundOrganismMIC (µg/mL)Reference
SulfamethoxazoleEscherichia coli8 - 64[5]
SulfamethoxazoleStaphylococcus aureus16 - 128[5]
Isoxazole Derivative 1Bacillus subtilis3.9[6]
Isoxazole Derivative 2Candida albicans62.5[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Broth microdilution method.

  • Procedure:

    • A two-fold serial dilution of the isoxazole compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several isoxazole derivatives are potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Valdecoxib , a selective COX-2 inhibitor, and Leflunomide , a disease-modifying antirheumatic drug (DMARD), are key examples.

CompoundTargetIC50 (µM)In Vivo Model% InhibitionReference
ValdecoxibCOX-20.005--[7]
Leflunomide (active metabolite A771726)Dihydroorotate dehydrogenase1.2Carrageenan-induced paw edema~50[8]
Isoxazole Derivative 3COX-20.25Carrageenan-induced paw edema76.71[9]
Isoxazole Derivative 4COX-11.35--[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Wistar rats.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compounds are administered orally or intraperitoneally at a specific dose.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

G cluster_workflow Anti-inflammatory Activity Workflow Synthesized Isoxazole Derivatives Synthesized Isoxazole Derivatives In vitro COX Assay In vitro COX Assay Synthesized Isoxazole Derivatives->In vitro COX Assay IC50 Determination Lead Compounds Lead Compounds In vitro COX Assay->Lead Compounds Potent Inhibitors In vivo Carrageenan Model In vivo Carrageenan Model Lead Compounds->In vivo Carrageenan Model Efficacy Testing Data Analysis (% Inhibition) Data Analysis (% Inhibition) In vivo Carrageenan Model->Data Analysis (% Inhibition)

Caption: Experimental workflow for anti-inflammatory evaluation.
Anticancer Activity

The isoxazole scaffold is present in numerous compounds with significant anticancer activity, targeting various signaling pathways involved in tumor growth and proliferation.[3][11]

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Isoxazole Derivative 5K562 (Leukemia)0.018HSP90 Inhibition[10]
Isoxazole Derivative 6MCF-7 (Breast Cancer)2.63Apoptosis Induction[12]
Isoxazole Derivative 7HeLa (Cervical Cancer)15.48Cytotoxic[13]
Isoxazole Derivative 8Hep3B (Liver Cancer)23Cytotoxic[13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the isoxazole compounds for a specific duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Central Nervous System (CNS) Activity

The isoxazole ring is also a key feature in drugs targeting the CNS. Risperidone , an atypical antipsychotic, is a notable example used in the treatment of schizophrenia and bipolar disorder.

Pharmacokinetics of Isoxazole-Containing Drugs

The pharmacokinetic profiles of isoxazole-containing drugs vary depending on their specific structures and substituents. A summary of key pharmacokinetic parameters for some approved drugs is provided below.

DrugBioavailability (%)Protein Binding (%)Half-life (hours)MetabolismExcretionReference
Sulfamethoxazole ~1007010-12Hepatic (acetylation and glucuronidation)Primarily renal[5][13]
Valdecoxib 83>988-11Hepatic (CYP3A4, 2C9)Renal and fecal[1][7][14]
Leflunomide (as A771726)~80>99~336 (14 days)Hepatic and GI wallRenal and fecal[8][9][15]
Risperidone ~7090 (risperidone), 77 (9-hydroxyrisperidone)3-20 (risperidone), 21-30 (9-hydroxyrisperidone)Hepatic (CYP2D6)Primarily renal[16][17][18]

Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole-containing compounds exert their therapeutic effects by modulating various intracellular signaling pathways.

Inflammation: NF-κB Signaling Pathway

Many anti-inflammatory isoxazole derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκBα Degradation->NF-κB (p50/p65) Release Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory genes (TNF-α, IL-6, COX-2) Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->IKK Complex Inhibition Isoxazole Derivatives->IκBα Degradation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
Cancer: Apoptosis and Cell Cycle Regulation

In cancer, isoxazole-containing compounds can induce apoptosis (programmed cell death) and arrest the cell cycle through various mechanisms, including the inhibition of protein kinases, heat shock proteins, and topoisomerases.[3][11] For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibition Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->PI3K Inhibition Isoxazole Derivatives->Akt Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by isoxazole derivatives.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties, coupled with well-established and adaptable synthetic routes, have enabled the development of a diverse range of therapeutic agents. The successful clinical application of isoxazole-containing drugs across various disease areas, including infectious diseases, inflammation, and central nervous system disorders, underscores the significance of this heterocyclic core. Future research focused on the design and synthesis of novel isoxazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Isoxazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Isoxazole-based compounds have demonstrated a remarkable breadth of biological activities, leading to the development of therapies for a wide range of diseases, including inflammatory conditions, cancer, and autoimmune disorders. This technical guide provides a detailed overview of the key therapeutic targets of isoxazole-based compounds, presenting quantitative data, in-depth experimental protocols for target validation, and visualizations of the associated signaling pathways.

Key Therapeutic Targets and Quantitative Inhibitory Data

Isoxazole derivatives have been successfully designed to modulate the activity of a variety of enzymes and receptors. The following tables summarize the quantitative data for the interaction of prominent isoxazole-based compounds with their primary therapeutic targets.

CompoundClassTargetIC50 / Kᵢ / KₔAssay TypeReference
Valdecoxib NSAIDCyclooxygenase-2 (COX-2)IC50: 5 nMRecombinant Human Enzyme Assay[1]
Cyclooxygenase-1 (COX-1)IC50: 140 µMRecombinant Human Enzyme Assay[1]
Cyclooxygenase-2 (COX-2)IC50: 0.24 µMHuman Whole Blood Assay[2]
Cyclooxygenase-1 (COX-1)IC50: 21.9 µMHuman Whole Blood Assay[2]
Leflunomide (active metabolite A77 1726) DMARDDihydroorotate Dehydrogenase (DHODH)Kᵢ: 2.7 ± 0.7 µMHuman Cell Enzyme Assay[3]
Human DHODHIC50: 0.5 - 2.3 µMEnzyme Inhibition Assay[4]
NVP-AUY922 (Luminespib) AntineoplasticHeat Shock Protein 90 (HSP90)Kₔ: 1.7 nMNot Specified[5]
Heat Shock Protein 90α (HSP90α)GI50: ~2 - 40 nMCell Proliferation Assay[5]
Heat Shock Protein 90N (HSP90N)Kₔ: 5.10 ± 2.10 nMIsothermal Titration Calorimetry (ITC)[6]
Muscimol GABAA AgonistGABAA Receptor-Radioligand Binding Assay[7][8]
Various Isoxazole Derivatives AntagonistsToll-Like Receptor 8 (TLR8)IC50: 6.5 µM (Compound 14)NF-κB Reporter Assay (HEK293)[9]
Toll-Like Receptor 8 (TLR8)IC50: 8.7 µM (Compound 26)NF-κB Reporter Assay (HEK293)[9]
Various Isoxazole Derivatives InhibitorsCarbonic Anhydrase I (hCA I)IC50: 23.17 - 79.58 nMEnzyme Inhibition Assay[10]
Carbonic Anhydrase II (hCA II)IC50: 36.58 - 88.28 nMEnzyme Inhibition Assay[10]

Featured Targets: Signaling Pathways and Experimental Protocols

This section provides a detailed examination of three primary targets for isoxazole-based drugs: Cyclooxygenase-2 (COX-2), Dihydroorotate Dehydrogenase (DHODH), and Heat Shock Protein 90 (HSP90).

Cyclooxygenase-2 (COX-2)

Target Significance: COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[12] Valdecoxib is a potent and selective isoxazole-based COX-2 inhibitor.[13]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins and the site of inhibition by selective COX-2 inhibitors like Valdecoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Activity Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation COX2_Enzyme COX-2 (Inducible Enzyme) Valdecoxib Valdecoxib (Isoxazole Inhibitor) Valdecoxib->COX2_Enzyme

Prostaglandin synthesis pathway and selective COX-2 inhibition.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This assay provides a physiologically relevant method to determine the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

  • Objective: To determine the IC50 values for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) by an isoxazole-based compound.

  • Materials:

    • Freshly drawn human venous blood from healthy, drug-free volunteers.

    • Anticoagulant (heparin for COX-2 assay).

    • Test isoxazole compound (e.g., Valdecoxib) dissolved in DMSO.

    • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

    • Standard laboratory equipment (37°C incubator, centrifuge, microplate reader).

  • Methodology:

    • COX-1 Activity (Thromboxane B2 Production): a. Aliquots of freshly drawn whole blood (without anticoagulant) are incubated in glass tubes with various concentrations of the test compound or vehicle (DMSO) for 15-60 minutes at 37°C. b. Clotting is allowed to proceed for 60 minutes at 37°C, which initiates platelet activation and subsequent TXB2 production via COX-1. c. The reaction is stopped by placing the tubes on ice and adding a chelating agent (e.g., EDTA). d. Samples are centrifuged to separate the serum. e. The concentration of TXB2 in the serum is measured using a specific ELISA kit as an index of COX-1 activity.

    • COX-2 Activity (Prostaglandin E2 Production): a. Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle. b. LPS (e.g., 10 µg/mL final concentration) is added to induce the expression of COX-2 in monocytes. c. The blood is incubated for 24 hours at 37°C to allow for COX-2 expression and PGE2 synthesis. d. The reaction is stopped, and plasma is separated by centrifugation. e. The concentration of PGE2 in the plasma is measured using a specific ELISA kit as an index of COX-2 activity.

  • Data Analysis:

    • The percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each compound concentration relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

    • The COX-1/COX-2 selectivity ratio is calculated (IC50 COX-1 / IC50 COX-2).

Dihydroorotate Dehydrogenase (DHODH)

Target Significance: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[14] This pathway is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines, making DHODH an attractive target for immunosuppressive and anticancer drugs.[15] The active metabolite of the isoxazole-based drug Leflunomide, A77 1726, is a potent inhibitor of DHODH.[3][16]

Signaling Pathway: De Novo Pyrimidine Synthesis

The diagram below outlines the de novo pyrimidine synthesis pathway, highlighting the critical role of DHODH and its inhibition by the active metabolite of Leflunomide.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Synthesis (Cytosol) Precursors Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl_Phosphate Precursors->Carbamoyl_Phosphate CAD enzyme Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate (multiple steps) Orotate Orotate Dihydroorotate->Orotate DHODH Activity DHODH DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Leflunomide Leflunomide's Active Metabolite (A77 1726) Leflunomide->DHODH Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Synthesis DNA & RNA Synthesis Pyrimidines->Synthesis

De novo pyrimidine synthesis and DHODH inhibition.

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This protocol describes a common in vitro method to measure DHODH activity by monitoring the reduction of an artificial electron acceptor.

  • Objective: To determine the IC50 value of an isoxazole-based compound (e.g., A77 1726) against human DHODH.

  • Materials:

    • Recombinant human DHODH enzyme.

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Substrate: Dihydroorotate (DHO).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Coenzyme Q10 (CoQ10).

    • Test isoxazole compound dissolved in DMSO.

    • 96-well microplate and a microplate spectrophotometer.

  • Methodology:

    • Reagent Preparation: a. Prepare stock solutions of DHO, DCIP, and CoQ10 in appropriate solvents (e.g., DMSO for DHO and CoQ10, Assay Buffer for DCIP). b. Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM). c. Prepare serial dilutions of the test compound in DMSO.

    • Assay Protocol (96-well plate format): a. Add 2 µL of the test compound dilutions (or DMSO for control) to the wells. b. Add 178 µL of the DHODH enzyme solution to each well. c. Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for inhibitor binding. d. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve desired final concentrations (e.g., 200 µM DHO, 120 µM DCIP, 50 µM CoQ10). e. Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Measurement: a. Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the percentage of inhibition vs. log concentration data to a dose-response curve.

Heat Shock Protein 90 (HSP90)

Target Significance: HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival, including mutated and overexpressed oncoproteins.[5][17] Inhibition of HSP90's ATP-dependent chaperone activity leads to the degradation of these client proteins, making it a compelling target for cancer therapy. NVP-AUY922 (Luminespib) is a potent, second-generation isoxazole-based HSP90 inhibitor.[5][18]

Signaling Pathway: HSP90 Chaperone Cycle

The diagram below depicts the ATP-dependent chaperone cycle of HSP90, which is competitively inhibited by isoxazole-based compounds like NVP-AUY922 at the N-terminal ATP-binding pocket.

HSP90_Cycle Open_Conformation HSP90 Dimer (Open Conformation) ATP_Binding ATP Binding Open_Conformation->ATP_Binding Client_Loading Unfolded Client Protein Loading (with co-chaperones) Open_Conformation->Client_Loading Closed_Conformation HSP90 Dimer (ATP-bound, Closed) ATP_Binding->Closed_Conformation Client_Loading->Closed_Conformation ATP_Hydrolysis ATP Hydrolysis Closed_Conformation->ATP_Hydrolysis Client_Release Folded/Activated Client Protein Release ATP_Hydrolysis->Client_Release ADP_Release ADP Release ATP_Hydrolysis->ADP_Release Client_Release->Open_Conformation Cycle Repeats ADP_Release->Open_Conformation NVP_AUY922 NVP-AUY922 (Isoxazole Inhibitor) NVP_AUY922->ATP_Binding Competitive Inhibition Client_Degradation Client Protein Degradation NVP_AUY922->Client_Degradation Promotes

HSP90 chaperone cycle and inhibition by NVP-AUY922.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).

  • Objective: To determine the dissociation constant (Kₔ) for the binding of an isoxazole inhibitor (e.g., NVP-AUY922) to HSP90.

  • Materials:

    • Highly purified recombinant human HSP90 protein.

    • Test isoxazole compound (e.g., NVP-AUY922).

    • ITC Buffer (e.g., Phosphate-buffered saline, pH 7.5), extensively degassed.

    • Isothermal Titration Calorimeter.

  • Methodology:

    • Sample Preparation: a. Dialyze the purified HSP90 protein extensively against the ITC buffer to ensure buffer matching. b. Dissolve the test compound in the final dialysis buffer. The use of DMSO should be minimized and matched in both solutions if unavoidable. c. Determine the precise concentrations of the protein and the ligand spectrophotometrically. d. Degas both the protein and ligand solutions for at least 1 hour immediately before the experiment.

    • ITC Experiment Setup: a. Set the experimental temperature (e.g., 25°C). b. Fill the sample cell (typically ~200-1400 µL) with the HSP90 solution (e.g., 5-50 µM). c. Load the injection syringe (typically ~40-250 µL) with the test compound solution, at a concentration 10-20 fold higher than the protein concentration.

    • Titration: a. Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the protein-filled sample cell while stirring. b. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • A control experiment (ligand injected into buffer) is performed to subtract the heat of dilution.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Kₐ, from which Kₔ is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The isoxazole moiety is a versatile and highly effective scaffold in drug design, capable of being tailored to interact with a wide array of therapeutic targets. The examples of Valdecoxib, Leflunomide, and NVP-AUY922 demonstrate the successful application of this heterocycle in targeting enzymes central to inflammation, immune cell proliferation, and cancer biology. The detailed experimental protocols provided herein serve as a guide for researchers aiming to identify and characterize novel isoxazole-based compounds. As our understanding of disease pathways deepens, the rational design of new isoxazole derivatives will undoubtedly continue to yield novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate in medicinal chemistry. The unique structural and electronic properties of the isoxazole ring make this compound a valuable building block for the development of novel therapeutic agents, particularly those targeting enzymes involved in critical biological pathways.

Introduction

This compound is a versatile synthetic intermediate. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity of derivative compounds to their biological targets. This intermediate is particularly relevant in the synthesis of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this pathway is a therapeutic strategy for autoimmune diseases and cancer.

Applications

The primary application of this compound is as a precursor for the synthesis of more complex bioactive molecules. Its derivatives have been investigated for a range of therapeutic activities, including:

  • Immunomodulatory Agents: As building blocks for compounds similar to the active metabolite of leflunomide (A77 1726 or teriflunomide), which are used in the treatment of rheumatoid arthritis and multiple sclerosis.

  • Anticancer Agents: The isoxazole core is present in numerous compounds with demonstrated anticancer properties.[1]

  • Anti-inflammatory and Analgesic Agents: The structural motif is found in various compounds developed as anti-inflammatory and pain-relieving drugs.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its immediate precursor, based on analogous syntheses.

CompoundStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
4-Fluorobenzaldehyde Oxime4-Fluorobenzaldehyde, Hydroxylamine HydrochlorideC₇H₆FNO139.13~95%White Solid80-85
This compound4-Fluorobenzaldehyde Oxime, Propargyl AlcoholC₁₀H₈FNO₂193.1760-70%Solid90-95

Experimental Protocols

Two primary synthetic routes are presented: [3+2] cycloaddition and reduction of a carboxylic acid derivative. The cycloaddition method is detailed below as it allows for the construction of the core isoxazole ring system from readily available starting materials.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol is adapted from the synthesis of analogous 3-aryl-5-(hydroxymethyl)isoxazoles.[2][3]

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime

  • Reaction Setup: In a 250 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), hydroxylamine hydrochloride (6.72 g, 96.7 mmol), and pyridine (50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling to room temperature, remove the pyridine under reduced pressure. To the residue, add ethyl acetate (100 mL) and water (100 mL). Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-fluorobenzaldehyde oxime as a white solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL flask, dissolve 4-fluorobenzaldehyde oxime (10.0 g, 71.9 mmol) and propargyl alcohol (4.84 g, 86.3 mmol) in dichloromethane (150 mL) and stir at room temperature.

  • Nitrile Oxide Formation and Cycloaddition: Slowly add aqueous sodium hypochlorite solution (5%, ~85 mL) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water (2 x 75 mL) and brine (75 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Protocol 2: Synthesis via Reduction of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[4][5][6]

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Addition of Carboxylic Acid: Slowly add a solution of 3-(4-fluorophenyl)isoxazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. Control the rate of addition to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent. Purify the residue by column chromatography to yield this compound.

Visualizations

Experimental Workflow: [3+2] Cycloaddition

G Synthesis of this compound via [3+2] Cycloaddition cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Fluorobenzaldehyde D Reflux (3h) A->D B Hydroxylamine HCl B->D C Pyridine (Solvent/Base) C->D E Work-up & Purification D->E F 4-Fluorobenzaldehyde Oxime E->F J Stir at RT (24-48h) F->J G Propargyl Alcohol G->J H Sodium Hypochlorite (Oxidant) H->J I Dichloromethane (Solvent) I->J K Work-up & Purification J->K L This compound K->L

Caption: Workflow for the synthesis of the target compound.

Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase

The isoxazole scaffold is a key component of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[7][8][9]

G Mechanism of DHODH Inhibition by Isoxazole Derivatives cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Pyrimidine_Depletion Pyrimidine Pool Depletion DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor (3-Aryl-isoxazol-5-yl) -based Inhibitor Inhibitor->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of DHODH by isoxazole derivatives.

References

Application Notes and Protocols: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial pharmacophore in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry.[4][5] Among the various synthetic strategies, the [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands out as one of the most efficient and versatile methods for constructing the isoxazole core.[1][6] This reaction, often falling under the umbrella of "click chemistry," is characterized by its high yields, operational simplicity, and tolerance of a wide range of functional groups, making it highly amenable to the synthesis of diverse compound libraries for drug discovery.[1]

This document provides detailed application notes on the utility of the 1,3-dipolar cycloaddition for isoxazole synthesis in drug development and comprehensive experimental protocols for key methodologies.

Reaction Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition for isoxazole synthesis is a concerted pericyclic reaction involving a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene).[1][7] The nitrile oxide, an unstable species, is typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitroalkanes.[6][8] The subsequent cycloaddition proceeds through a five-membered aromatic transition state to yield the isoxazole ring.

Caption: General mechanism of isoxazole synthesis.

A critical aspect of this reaction is its regioselectivity, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH) can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Generally, the reaction favors the formation of the 3,5-disubstituted isomer due to a combination of steric and electronic factors, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[9] However, factors such as solvent polarity, reaction temperature, and the use of catalysts can influence the regiochemical outcome.[9]

Regioselectivity_Factors Factors Influencing Regioselectivity Factors Controlling Factors Electronic Frontier Molecular Orbital (FMO) Theory Factors->Electronic Steric Steric Hindrance Factors->Steric Catalysis Catalysis (e.g., Cu(I), Ru) Factors->Catalysis Solvent Solvent Polarity Factors->Solvent

Caption: Key factors controlling regioselectivity.

Application Notes for Drug Development

  • Scaffold Hopping and Bioisosterism: The isoxazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[10] The 1,3-dipolar cycloaddition allows for the rapid generation of isoxazole-based analogues of known active compounds, facilitating scaffold hopping and lead optimization efforts.

  • Access to Chemical Diversity: The reaction is highly modular, as a wide variety of nitrile oxide precursors and alkynes are commercially available or readily synthesized. This enables the creation of large, diverse libraries of isoxazole derivatives for high-throughput screening. Solid-phase synthesis approaches have also been developed to further streamline this process.[11]

  • Functional Group Tolerance: The reaction conditions are often mild and do not require transition metal catalysts, leading to excellent functional group tolerance.[12] This allows for the incorporation of complex and sensitive functionalities commonly found in drug candidates.

  • Proven Pharmacological Relevance: The isoxazole motif is present in numerous FDA-approved drugs with diverse therapeutic applications, including the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the immunosuppressant Leflunomide.[1][3] This established track record reduces the perceived risk associated with incorporating this heterocycle into new drug candidates.

Experimental Protocols

The in situ generation of the nitrile oxide intermediate is central to most protocols. Below are detailed methods utilizing different precursors and reaction conditions.

Experimental_Workflow cluster_Precursor Nitrile Oxide Precursor cluster_Generation In Situ Generation cluster_Reaction Cycloaddition cluster_Finish Work-up & Purification Aldoxime Aldoxime Oxidant Add Oxidant (e.g., NaOCl, PIFA) Aldoxime->Oxidant NitrileOxide Nitrile Oxide (Intermediate) Oxidant->NitrileOxide ReactionVessel Stir at Specified Temp/Time NitrileOxide->ReactionVessel Alkyne Add Alkyne Alkyne->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Pure Isoxazole Purification->Product

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted isoxazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often improved purity profiles, making it a valuable tool in modern drug discovery and development.[1][2][3][4]

The protocols outlined below focus on two primary and versatile strategies for isoxazole ring formation: the cyclization of α,β-unsaturated carbonyl compounds (chalcones) and the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which is particularly beneficial for the synthesis of heterocyclic compounds like isoxazoles.[1] Key advantages include:

  • Accelerated Reaction Rates: Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes.[4]

  • Higher Yields: The focused energy input can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired isoxazole derivatives.[1][2][3]

  • Energy Efficiency: Shorter reaction times contribute to lower energy consumption.

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents, aligning with the principles of green chemistry.[1]

Method 1: Synthesis from Chalcones and Hydroxylamine

A prevalent and straightforward method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. The reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

General Reaction Scheme:

G cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Synthesis Acetophenone Substituted Acetophenone Chalcone Chalcone (α,β-unsaturated ketone) Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation Chalcone_ref Chalcone Hydroxylamine Hydroxylamine Hydrochloride Isoxazole 3,5-Disubstituted Isoxazole Hydroxylamine->Isoxazole Microwave Microwave Irradiation Microwave->Isoxazole Chalcone_ref->Isoxazole

Caption: General workflow for the two-step synthesis of 3,5-disubstituted isoxazoles from substituted acetophenones and benzaldehydes.

Experimental Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][4]

Part A: Synthesis of Chalcone Precursor

  • In a round-bottom flask, dissolve substituted acetophenone (0.01 mol) and an appropriately substituted benzaldehyde (0.01 mol) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary to obtain the pure chalcone.

Part B: Microwave-Assisted Synthesis of Isoxazole

  • In a microwave-safe reaction vessel, combine the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).

  • Add a suitable solvent, such as an ethanolic sodium hydroxide solution.[1][2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 210 W) for a short duration (typically 6-15 minutes).[1][2][4] The reaction should be monitored for completion by TLC.

  • After the reaction is complete, cool the vessel in an ice bath to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the 3,5-disubstituted isoxazole.

Data Presentation: Synthesis of Isoxazoles from Chalcones
EntryChalcone Substituents (Ar1-CO-CH=CH-Ar2)Microwave Power (W)Time (min)Yield (%) (Microwave)Yield (%) (Conventional)Reference
1Ar1 = Phenyl, Ar2 = Phenyl140-2106-1067-8258-69 (6-8 hours)[4]
2Ar1 = 2-hydroxyphenyl, Ar2 = Phenyl21010-15HighNot Reported[1]
3Ar1 = 2-hydroxyphenyl, Ar2 = 4-chlorophenyl21010-15HighNot Reported[1]
4Ar1 = Phenyl, Ar2 = 4-methoxyphenyl140-2106-1067-8258-69 (6-8 hours)[4]
5Ar1 = Phenyl, Ar2 = 4-nitrophenyl140-2106-1067-8258-69 (6-8 hours)[4]

Method 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for the synthesis of 3,4,5-trisubstituted isoxazoles.[5][6] Nitrile oxides are typically generated in situ from hydroximinoyl chlorides or aldoximes to avoid their dimerization. Microwave irradiation significantly accelerates this process.[5][7]

General Reaction Scheme:

G Start Hydroximinoyl Chloride (or Aldoxime) NitrileOxide In situ generated Nitrile Oxide Start->NitrileOxide Alkyne Substituted Alkyne Isoxazole 3,4,5-Trisubstituted Isoxazole Alkyne->Isoxazole Base Base (e.g., NaHCO3) Base->NitrileOxide Elimination Microwave Microwave Irradiation Microwave->Isoxazole NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition

Caption: Reaction pathway for the microwave-assisted 1,3-dipolar cycloaddition to form substituted isoxazoles.

Experimental Protocol

This protocol describes a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles under microwave irradiation.[5]

  • To a microwave-safe vial, add the acid chloride, terminal alkyne, and a suitable catalyst system for the initial coupling reaction (e.g., Sonogashira coupling conditions).

  • Add the hydroximinoyl chloride and a base (e.g., NaHCO3) to the same vessel.[8]

  • Add a suitable solvent (e.g., THF with a trace of water).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for approximately 30 minutes, allowing the initial coupling to be followed by the in situ generation of the nitrile oxide and subsequent 1,3-dipolar cycloaddition.

  • Upon completion, cool the reaction mixture.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3,4,5-substituted isoxazole.

Data Presentation: 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles
EntryNitrile Oxide PrecursorAlkyneConditionsTime (min)Yield (%)Reference
1Various hydroximinoyl chloridesVarious terminal alkynesOne-pot, three-component reaction30Moderate to Good[5]
2(Z)-2-chloro-N-hydroxynicotinimidoyl chloride3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazolesNaHCO3, THF/H2ONot specified31-92[8]
3In situ from aldehydesAlkynes with protected antioxidant groupsUncatalyzedShorter than conventionalModerate[7]
4In situ from aldoximesDimethyl-2-methylene glutarateDiacetoxyiodobenzene as oxidantNot specifiedReasonable to High[9]

Conclusion

Microwave-assisted synthesis is a robust and efficient platform for the generation of substituted isoxazole libraries.[1][3] The significant reduction in reaction times and improvement in yields make it an attractive methodology for medicinal chemistry and drug development programs, where rapid lead generation and optimization are critical. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel isoxazole derivatives for various therapeutic applications.

References

Application Notes and Protocols: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol as a Versatile Drug Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of novel anticancer agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document outlines detailed protocols for the synthesis of the precursor and its conversion into therapeutically relevant compounds, presents quantitative data on their biological activity, and illustrates the key signaling pathways involved.

Synthetic Applications

This compound serves as a critical building block for the elaboration into more complex molecules, primarily through the functionalization of its methanol group. The two main synthetic routes detailed below are the oxidation to a carboxylic acid, which can then be converted to a variety of amides, and the conversion to an amine, another key functional group in many pharmaceuticals.

Synthesis of this compound

The synthesis of the title precursor can be achieved through a multi-step process starting from 4-fluorobenzaldehyde. The following protocol is adapted from a similar synthesis of a related compound.[3]

Experimental Protocol:

Step 1: Synthesis of 4-Fluorobenzaldoxime

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (12.4 g, 0.1 mol) in 100 mL of ethanol.

  • Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and pyridine (9.5 g, 0.12 mol) to the solution.

  • Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of distilled water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-fluorobenzaldoxime as a solid.

Step 2: Synthesis of this compound

  • In a 250 mL two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluorobenzaldoxime (7.0 g, 0.05 mol) and propargyl alcohol (2.8 g, 0.05 mol) in 50 mL of carbon tetrachloride.

  • Slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl) (100 mL) dropwise through the dropping funnel over a period of 30 minutes, while maintaining the temperature at 0-5 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Separate the organic layer and wash it with distilled water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Workflow Diagram:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Formation A 4-Fluorobenzaldehyde B Hydroxylamine HCl, Pyridine, Ethanol A->B C Reflux B->C D Workup & Purification C->D E 4-Fluorobenzaldoxime D->E F 4-Fluorobenzaldoxime G Propargyl Alcohol, NaOCl, CCl4 F->G H Stir at RT G->H I Workup & Purification H->I J This compound I->J

Caption: Synthesis of this compound.
Oxidation to 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

The methanol functionality can be readily oxidized to a carboxylic acid, a key intermediate for the synthesis of amide derivatives with potential anticancer activity. The Jones oxidation is a reliable method for this transformation.[4][5][6]

Experimental Protocol (Jones Oxidation):

  • Prepare the Jones reagent by dissolving chromium trioxide (26.7 g, 0.267 mol) in concentrated sulfuric acid (23 mL) and then slowly adding this mixture to 77 mL of water with cooling.

  • In a 500 mL flask, dissolve this compound (9.65 g, 0.05 mol) in 100 mL of acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure and add 100 mL of water to the residue.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid.

Workflow Diagram:

G A This compound B Jones Reagent (CrO3, H2SO4, Acetone) A->B C Reaction at 0-20 °C B->C D Quenching with Isopropanol C->D E Workup & Purification D->E F 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid E->F

Caption: Oxidation to the corresponding carboxylic acid.
Synthesis of Anticancer 3-(4-Fluorophenyl)isoxazole-5-carboxamides

A series of 3-(4-fluorophenyl)isoxazole-5-carboxamide derivatives have been synthesized and shown to possess significant anticancer activity.[2] The following is a general protocol for the amidation of the carboxylic acid intermediate.

Experimental Protocol:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid (2.07 g, 0.01 mol) in 30 mL of dry dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.3 g, 0.012 mol) and 4-dimethylaminopyridine (DMAP) (0.12 g, 0.001 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (0.011 mol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(4-fluorophenyl)isoxazole-5-carboxamide derivative.

Workflow Diagram:

G A 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid B Substituted Aniline, EDC, DMAP, DCM A->B C Stir at RT B->C D Workup & Purification C->D E 3-(4-Fluorophenyl)isoxazole-5-carboxamide Derivative D->E

Caption: Synthesis of anticancer carboxamide derivatives.

Biological Activity: Anticancer Properties

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. The table below summarizes the in vitro cytotoxic activity (IC50 values) of several synthesized 3-(4-fluorophenyl)isoxazole-5-carboxamide derivatives.[2]

Compound IDSubstituent on Amide NitrogenHep3B (Liver) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)MCF-7 (Breast) IC50 (µg/mL)
2a 2,5-Dimethoxyphenyl11.60> 5020.37> 50
2b 2,4-Dimethoxyphenyl9.7742.6118.42> 50
2c 4-Chloro-2,5-dimethoxyphenyl7.6645.3222.46> 50
2d 2,4-Dichlorophenyl> 50> 50> 50> 50
2e 3,4-Dimethoxyphenyl10.53> 5025.44> 50
2f 2,4,5-Trimethoxyphenyl5.7634.6416.55> 50
Doxorubicin (Positive Control)0.530.610.480.55

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

The anticancer activity of many isoxazole derivatives is attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7] The p38 MAPK pathway is often dysregulated in cancer and plays a complex role in tumor progression. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram:

G extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptors extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, p53) p38->downstream response Cellular Responses (Apoptosis, Cell Cycle Arrest) downstream->response isoxazole Isoxazole Derivative isoxazole->p38

Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.

The diagram illustrates how extracellular signals activate a cascade of protein kinases, ultimately leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, influencing cellular responses such as apoptosis and cell cycle regulation. The synthesized isoxazole derivatives are hypothesized to inhibit the activity of p38 MAPK, thereby blocking this signaling cascade and promoting anticancer effects.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel drug candidates, particularly in the field of oncology. The straightforward synthetic routes to this intermediate and its derivatives, coupled with the potent and selective biological activity of the resulting compounds, make it an attractive scaffold for further drug discovery and development efforts. The insights into the mechanism of action, specifically the targeting of the p38 MAPK pathway, provide a solid foundation for the rational design of next-generation isoxazole-based therapeutics.

References

Agrochemical Applications of Fluorophenyl Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the agrochemical applications of fluorophenyl isoxazoles, focusing on their use as herbicides, fungicides, and insecticides. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action.

Herbicidal Applications

Fluorophenyl isoxazoles are a significant class of herbicides, with Isoxaflutole being a key example. These compounds are highly effective in controlling a broad spectrum of grass and broadleaf weeds in various crops.

Mechanism of Action: HPPD Inhibition

Isoxaflutole and related compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] In susceptible plants, isoxaflutole is rapidly converted to a diketonitrile derivative, which is the active herbicidal molecule.[1] This active metabolite inhibits HPPD, an essential enzyme in the pathway for plastoquinone and tocopherol biosynthesis. The inhibition of this pathway ultimately leads to the bleaching of new plant tissues due to the destruction of chlorophyll, followed by plant death.[1][2]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Isoxaflutole Fluorophenyl Isoxazole (e.g., Isoxaflutole) DKN Diketionitrile (Active Metabolite) Isoxaflutole->DKN DKN->HPPD Inhibition HPPD->HGA

Caption: Mechanism of action of fluorophenyl isoxazole herbicides.

Quantitative Data: Herbicidal Efficacy of Isoxaflutole

The following tables summarize the weed control efficacy of isoxaflutole from various field trials.

Table 1: Efficacy of Isoxaflutole Against Various Weed Species.

Weed SpeciesApplication Rate (g a.i. ha⁻¹)Timing% ControlReference
Palmer amaranth (Amaranthus palmeri)105PRE91-93%[3]
Large Crabgrass (Digitaria sanguinalis)105PRE77%[3]
Common Lambsquarters (Chenopodium album)53 - 105 + MetribuzinPRE71-95%[4]
Pigweed species (Amaranthus spp.)53 - 105 + MetribuzinPRE86-95%[4]
Common Ragweed (Ambrosia artemisiifolia)53 - 105 + MetribuzinPRE71-95%[4]
Velvetleaf (Abutilon theophrasti)53 - 105 + MetribuzinPRE71-95%[4]
Barnyardgrass (Echinochloa crus-galli)53 - 105 + MetribuzinPRE85-97%[4]
Foxtail species (Setaria spp.)53 - 105 + MetribuzinPRE86-100%[4]
Kochia (Kochia scoparia)79 - 210PRE>80%[5]
Wild Mustard (Sinapis arvensis)79 - 210PRE>80%[5]
Redroot Pigweed (Amaranthus retroflexus)105PRE>80%[5]

PRE: Pre-emergence

Experimental Protocol: Whole-Plant Herbicide Efficacy Assay

This protocol describes a method for evaluating the pre-emergence herbicidal efficacy of fluorophenyl isoxazole compounds on target weed species.

1. Plant Material and Growth Conditions:

  • Grow target weed species from seed in pots containing a standard potting mix.

  • Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).

2. Herbicide Application:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the test compound in a spray solution containing a surfactant.

  • Apply the herbicide solutions to the soil surface of the pots containing the weed seeds using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Include a negative control (spray solution without the test compound) and a positive control (a commercial standard herbicide).

3. Efficacy Assessment:

  • After a specified period (e.g., 21 days), visually assess the percentage of weed control for each treatment compared to the untreated control.

  • Harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 72 hours, and record the dry weight.

  • Calculate the percent inhibition of growth based on the reduction in dry weight compared to the untreated control.

4. Data Analysis:

  • Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test).

  • Determine the EC₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant growth) by fitting the data to a dose-response curve.[6][7]

Herbicide_Efficacy_Workflow A Plant Growth C Herbicide Application (Pre-emergence) A->C B Herbicide Preparation B->C D Incubation (e.g., 21 days) C->D E Visual Assessment (% Control) D->E F Biomass Measurement (Dry Weight) D->F G Data Analysis (EC50 Calculation) E->G F->G

Caption: Workflow for whole-plant herbicide efficacy assay.

Fungicidal Applications

Certain fluorophenyl isoxazoles, such as Fluxapyroxad, have demonstrated potent fungicidal activity against a range of plant pathogenic fungi.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Fluxapyroxad belongs to the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[8][9] It targets Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase.[8] This inhibition disrupts the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to the cessation of fungal growth and development.[8][10]

SDHI_Fungicide_Mechanism cluster_Mitochondrion Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Production ATP Production (Energy) ETC->ATP_Production ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate Fumarate->TCA_Cycle ComplexII->ETC ComplexII->Fumarate Fluxapyroxad Fluorophenyl Isoxazole (e.g., Fluxapyroxad) Fluxapyroxad->ComplexII Inhibition

Caption: Mechanism of action of SDHI fungicides.

Quantitative Data: Fungicidal Efficacy of Fluxapyroxad

Table 2: Efficacy of Fluxapyroxad Against Potato Black Scurf (Rhizoctonia solani). [11]

Treatment (Concentration)Disease Severity Reduction (%)Yield Increase (%)
Fluxapyroxad 333 FS (0.08%)90.7712.12
Fluxapyroxad 333 FS (0.1%)92.4314.02
Fluxapyroxad 333 FS (0.12%)92.4314.60
Experimental Protocol: In Vitro Antifungal Assay

This protocol outlines a method for determining the in vitro antifungal activity of fluorophenyl isoxazole compounds against pathogenic fungi.

1. Fungal Strains and Culture Conditions:

  • Obtain pure cultures of the target fungal pathogens.

  • Maintain the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25°C).

2. Preparation of Test Compounds and Media:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Prepare a series of dilutions of the stock solutions.

  • Add the diluted compounds to molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into Petri dishes.

3. Inoculation and Incubation:

  • Take a mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial plug in the center of the PDA plates containing the test compounds.

  • Include a solvent control (PDA with solvent only) and a negative control (PDA only).

  • Incubate the plates at the optimal growth temperature for the fungus.

4. Assessment of Fungal Growth Inhibition:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain size.

  • Calculate the percentage of mycelial growth inhibition for each treatment using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.[12]

5. Data Analysis:

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Antifungal_Assay_Workflow A Fungal Culture C Inoculation (Mycelial Plug) A->C B Compound Preparation & Media Amendment B->C D Incubation C->D E Colony Diameter Measurement D->E F Calculation of % Inhibition E->F G Data Analysis (EC50 Determination) F->G

Caption: Workflow for in vitro antifungal assay.

Insecticidal Applications

Isoxazoline insecticides, some of which contain a fluorophenyl moiety, are a newer class of compounds with potent activity against a range of insect pests.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Isoxazoline insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[14][15] By blocking this channel, they prevent the influx of chloride ions into the neuron, which leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.[15]

Insecticide_MoA_Diagram cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor (Chloride Channel) Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death GABA GABA GABA->GABA_Receptor Binds to Isoxazoline Fluorophenyl Isoxazoline Insecticide Isoxazoline->GABA_Receptor Blocks

Caption: Mechanism of action of isoxazoline insecticides.

Quantitative Data: Insecticidal Activity of Isoxazolines

The following table presents the insecticidal activity of two isoxazoline compounds against various insect vectors.

Table 3: Insecticidal Activity of Fluralaner and Afoxolaner. [16]

CompoundInsect SpeciesStrainIC₅₀ (nM)
FluralanerAnopheles gambiaeKISUMU33
FluralanerAnopheles gambiaeTiassalé 13 (resistant)49
FluralanerAedes aegyptiLVP-IB1292
FluralanerCulex pipiens54
FluralanerPhlebotomus argentipes575
AfoxolanerAnopheles gambiaeKISUMU90
AfoxolanerAnopheles gambiaeTiassalé 13 (resistant)114
AfoxolanerAedes aegyptiLVP-IB12177
AfoxolanerCulex pipiens134
AfoxolanerPhlebotomus argentipes305

Table 4: Larvicidal and Adulticidal Activity of Fluralaner and Fipronil against Aedes aegypti. [17]

CompoundBioassay24-h LC₅₀/LD₅₀
FluralanerLarval1.8 ppb
FipronilLarval23 ppb
FluralanerAdult Topical1.3 ng/mg
FipronilAdult Topical0.06 ng/mg
Experimental Protocol: Insecticidal Bioassay (Contact and Ingestion)

This protocol describes methods for assessing the contact and ingestion toxicity of fluorophenyl isoxazole compounds against insect pests.

1. Insect Rearing:

  • Maintain a healthy colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod, and diet).

2. Contact Toxicity Bioassay (e.g., Adult Vial Test): [18]

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Coat the inside of glass vials with 0.5 mL of each dilution and allow the solvent to evaporate, leaving a residue of the test compound.

  • Introduce a known number of adult insects into each vial.

  • Include a solvent-treated control vial.

  • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

3. Ingestion Toxicity Bioassay: [19]

  • Prepare a diet (e.g., sucrose solution for adult mosquitoes) containing a series of concentrations of the test compound.

  • Provide the treated diet to the insects.

  • For insects that feed on plant material, a leaf-dip bioassay can be used, where leaves are dipped in the test solutions and offered to the insects.

  • Include a control group that receives an untreated diet.

  • Record insect mortality at regular intervals.

4. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) values by probit analysis of the dose-response data.

Insecticidal_Bioassay_Workflow A Insect Rearing D Insect Exposure A->D B Compound Dilution C1 Contact Bioassay (e.g., Vial Coating) B->C1 C2 Ingestion Bioassay (e.g., Treated Diet) B->C2 C1->D C2->D E Mortality Assessment D->E F Data Analysis (LC50/LD50 Calculation) E->F

References

Application Note and Protocol for the NMR Characterization of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation is a critical step in its synthesis and characterization, ensuring its purity and confirming its chemical identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution. This document provides a detailed protocol for the comprehensive NMR characterization of this compound, including 1H, 13C, and 19F NMR, along with 2D correlation experiments (COSY and HMBC) for complete spectral assignment.

Data Presentation

The expected chemical shifts for this compound are summarized in the table below. These values are predicted based on data from structurally similar compounds reported in the literature. Actual experimental values may vary slightly depending on the solvent and concentration.

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H4 (isoxazole)1H6.5 - 6.8s-
CH2OH1H4.8 - 5.0s-
OH1HVariable (exchangeable)br s-
H2'/H6' (phenyl)1H7.7 - 7.9ddJH-H ≈ 8.5, JH-F ≈ 5.5
H3'/H5' (phenyl)1H7.1 - 7.3tJH-H ≈ 8.5, JH-F ≈ 8.5
C3 (isoxazole)13C162 - 164s-
C4 (isoxazole)13C100 - 102d-
C5 (isoxazole)13C170 - 172s-
CH2OH13C55 - 58t-
C1' (phenyl)13C124 - 126 (d)dJC-F ≈ 3-4
C2'/C6' (phenyl)13C128 - 130 (d)dJC-F ≈ 8-9
C3'/C5' (phenyl)13C115 - 117 (d)dJC-F ≈ 22-23
C4' (phenyl)13C163 - 165 (d)dJC-F ≈ 250
F (phenyl)19F-108 to -115m-

Predicted chemical shifts and coupling constants are based on analogous compounds.[1][2][3] s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Experimental Protocols

A comprehensive structural elucidation of this compound requires a suite of NMR experiments. The following protocols outline the necessary steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6][7]

  • Materials:

    • This compound (5-10 mg for 1H, 20-50 mg for 13C and 2D NMR)

    • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

    • 5 mm NMR tubes

    • Pasteur pipette and glass wool for filtration

    • Internal standard (e.g., Tetramethylsilane - TMS, optional with modern spectrometers)

  • Procedure:

    • Weigh the desired amount of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for many organic molecules.[6]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • If an internal standard is required, add a small amount of TMS to the NMR tube.

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • 1D 1H NMR:

    • Purpose: To determine the number of different types of protons and their chemical environments.

    • Typical Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-4 s

      • Relaxation Delay: 1-2 s

  • 1D 13C{1H} NMR:

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024 or more, depending on concentration

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 s

      • Relaxation Delay: 2 s

  • 1D 19F NMR:

    • Purpose: To observe the fluorine atom and its coupling to neighboring protons and carbons.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 64-128

      • Spectral Width: ~100 ppm

      • Acquisition Time: ~1 s

      • Relaxation Delay: 2 s

  • 2D 1H-1H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other.[8][9][10]

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Increments: 256-512 in F1

      • Number of Scans per Increment: 2-4

      • Spectral Width: 16 ppm in both dimensions

  • 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.[8][9][10]

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Increments: 256-512 in F1

      • Number of Scans per Increment: 8-16

      • Spectral Width: 16 ppm (F2) x 240 ppm (F1)

      • Long-range coupling delay optimized for ~8 Hz

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C, 19F) filter->nmr_1d nmr_2d 2D NMR (COSY, HMBC) nmr_1d->nmr_2d process Process Spectra (FT, Phasing, Baseline Correction) nmr_1d->process nmr_2d->process assign_1d Assign 1D Spectra process->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d structure Structure Elucidation assign_2d->structure

Caption: Workflow for NMR characterization.

Logical Relationship of NMR Experiments for Structure Elucidation

This diagram shows how the different NMR experiments are logically interconnected to arrive at the final structure.

Structure_Elucidation cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Identifies coupled protons HMBC HMBC (Long-range H-C Connectivity) H1->HMBC Correlates to carbons C13 13C NMR (Carbon Environments) C13->HMBC Identifies carbon skeleton F19 19F NMR (Fluorine Environment) F19->H1 Confirms H-F coupling F19->C13 Confirms C-F coupling Structure Final Structure COSY->Structure Confirms proton framework HMBC->Structure Confirms carbon backbone & connectivity

Caption: Interconnectivity of NMR experiments.

References

Application Note: HPLC Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and byproducts. Consequently, efficient purification is a critical step to isolate the desired isoxazole derivative with high purity for subsequent biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of these compounds.[4][5] This application note provides detailed protocols for the purification of isoxazole derivatives using both reversed-phase and chiral HPLC methods.

Reversed-Phase HPLC Purification of Achiral Isoxazole Derivatives

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purification of moderately polar to nonpolar compounds like many isoxazole derivatives.[4][6] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Experimental Workflow: Reversed-Phase HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate collect Fraction Collection detect UV Detection separate->detect detect->collect evaporate Solvent Evaporation collect->evaporate analyze Purity Analysis (QC) evaporate->analyze

Caption: General workflow for the purification of isoxazole derivatives using RP-HPLC.

Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Dissolve the crude isoxazole derivative in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-10 mg/mL.[4]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions:

  • Instrumentation: A standard preparative or semi-preparative HPLC system equipped with a UV detector is suitable.

  • Column Selection: A C18 reversed-phase column is a good starting point.[4] For compounds that are difficult to separate, phenyl-hexyl or pentafluorophenyl (PFP) columns can be explored.[4]

  • Mobile Phase: A common mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.[4]

  • Elution Method: A gradient elution is typically more effective than isocratic elution for separating components in a crude mixture.[4] A common starting gradient is a linear ramp from a low to a high percentage of the organic solvent (Solvent B).[4]

3. Fraction Collection and Post-Purification:

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) where the compound of interest absorbs UV light.

  • Collect the fractions corresponding to the peak of the desired isoxazole derivative.

  • Combine the collected fractions and remove the solvent using a rotary evaporator or lyophilizer.

  • Analyze the purity of the final compound using analytical HPLC or LC-MS.

Data Presentation: Typical RP-HPLC Parameters
ParameterTypical Value/RangeNotes
Column C18, 5 µm, 4.6 x 150 mm (analytical)Scale up to larger dimensions for preparative purification.
C18, 5 µm, 21.2 x 150 mm (preparative)
Mobile Phase A Water + 0.1% Formic AcidFormic acid is MS-compatible.[6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min (analytical)Adjust based on column dimensions.
20 mL/min (preparative)
Gradient 5% to 95% B over 20-30 minutesOptimize the gradient to achieve the best separation.[4]
Detection UV at 254 nm or Diode Array Detector (DAD)Select a wavelength of maximum absorbance for the target compound.
Injection Volume 5-20 µL (analytical)Varies with column size and sample concentration.
100-500 µL (preparative)

Chiral HPLC Purification of Isoxazole Enantiomers

For isoxazole derivatives that are chiral, separation of the enantiomers is often necessary as they can exhibit different pharmacological activities. Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose.[4][7] Both normal-phase and reversed-phase modes can be employed for chiral separations.[8][9]

Logical Relationship: Chiral HPLC Method Development

Chiral_HPLC_Logic start Start: Racemic Isoxazole Mixture csp_select Select Chiral Stationary Phase (CSP) start->csp_select mode_select Select Chromatographic Mode csp_select->mode_select normal_phase Normal-Phase (e.g., Hexane/IPA) mode_select->normal_phase Nonpolar Analyte reverse_phase Reversed-Phase (e.g., MeOH/Water) mode_select->reverse_phase Polar Analyte optimize Optimize Mobile Phase & Temperature normal_phase->optimize reverse_phase->optimize analyze Analyze Resolution (Rs) optimize->analyze analyze->csp_select Unsuccessful end End: Baseline Separation (Rs > 1.5) analyze->end Successful

Caption: Decision-making process for developing a chiral HPLC separation method.

Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare the racemic isoxazole derivative solution as described in the RP-HPLC protocol. Use the initial mobile phase as the solvent if possible to ensure good peak shape.

2. HPLC Instrumentation and Conditions:

  • Instrumentation: A standard HPLC system with a UV or circular dichroism (CD) detector.

  • Column Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[8] Examples include:

    • Lux Cellulose-1, Lux Cellulose-3

    • Chiralpak IC, Chiralpak AD[8][9]

  • Mobile Phase:

    • Normal-Phase: Typically mixtures of hexane and an alcohol like isopropanol (IPA) or ethanol.[8][9]

    • Reversed-Phase: Mixtures of methanol/water or acetonitrile/water.[8]

  • Elution Method: Isocratic elution is often sufficient for chiral separations once the optimal mobile phase composition is determined.[8]

3. Method Optimization:

  • Screen different CSPs and mobile phase compositions to find the best separation conditions.

  • Adjust the ratio of the mobile phase components to optimize the resolution (Rs) and retention times. A resolution of Rs > 1.5 is considered baseline separation.[8]

  • Temperature can also be a critical parameter to optimize for chiral separations.[8]

4. Fraction Collection and Analysis:

  • Collect the separated enantiomer peaks.

  • Confirm the enantiomeric purity of each fraction using the same analytical chiral HPLC method.

Data Presentation: Example Chiral HPLC Parameters
ParameterNormal-Phase ConditionsReversed-Phase ConditionsReference
Column Chiralpak AD, Chiralpak IC, Lux Cellulose-1Chiralpak IC, Lux Cellulose-1[8][9]
Mobile Phase Hexane/Isopropanol (e.g., 90:10)Methanol/Water (e.g., 90:10) or Acetonitrile/Water (e.g., 70:30)[8]
Flow Rate 0.8 - 1.0 mL/min0.8 - 1.0 mL/min[8]
Temperature 10 - 40 °C10 - 40 °C[8]
Detection UV at 220 nmUV at 220 nm[8]

Conclusion

HPLC is an indispensable tool for the purification of isoxazole derivatives, enabling the isolation of high-purity compounds required for research and drug development. Reversed-phase HPLC is a robust method for general purification, while chiral HPLC is essential for the separation of enantiomers. The protocols and parameters provided in this application note serve as a comprehensive guide for developing effective HPLC purification methods for this important class of heterocyclic compounds. Successful purification relies on systematic optimization of key parameters, including the stationary phase, mobile phase composition, and temperature.

References

Application Notes and Protocols: Derivatização de (3-(4-Fluorofenil)isoxazol-5-il)metanol para Bioensaios

Author: BenchChem Technical Support Team. Date: December 2025

Para: Pesquisadores, cientistas e profissionais de desenvolvimento de medicamentos

Data de Emissão: 28 de dezembro de 2025

Versão: 1.0

Introdução

O núcleo de isoxazol é um importante heterociclo de cinco membros contendo átomos de nitrogênio e oxigênio adjacentes, que atraiu atenção significativa na química medicinal devido à sua ampla gama de atividades biológicas.[1][2][3] Derivados de isoxazol demonstraram possuir propriedades anticancerígenas, anti-inflamatórias, antibacterianas, antivirais e antioxidantes.[3][4][5] A molécula alvo, (3-(4-fluorofenil)isoxazol-5-il)metanol, serve como um bloco de construção versátil para a síntese de novas entidades químicas com potencial terapêutico aprimorado.[6]

A derivatização do grupo metanol nesta estrutura central permite a modulação de suas propriedades físico-químicas, como lipofilicidade, solubilidade e capacidade de ligação de hidrogênio. Essas modificações podem influenciar significativamente a farmacocinética e a farmacodinâmica do composto, levando a uma maior potência, seletividade e perfis de segurança aprimorados. Estas notas de aplicação fornecem protocolos detalhados para a derivatização de (3-(4-fluorofenil)isoxazol-5-il)metanol e subsequente avaliação de seus derivados em bioensaios relevantes.

Derivatização de (3-(4-Fluorofenil)isoxazol-5-il)metanol

Um método comum para a derivatização de álcoois primários em um contexto de química medicinal é a esterificação. A conversão do grupo hidroxila em uma variedade de ésteres pode modular as propriedades do composto e fornecer uma biblioteca de análogos para o rastreamento biológico.

Protocolo Experimental: Síntese de Derivados de Éster

Este protocolo descreve um procedimento geral para a síntese de uma série de derivados de éster de (3-(4-fluorofenil)isoxazol-5-il)metanol por acoplamento com vários cloretos de acila.

Materiais:

  • (3-(4-Fluorofenil)isoxazol-5-il)metanol

  • Cloretos de acila (por exemplo, cloreto de acetila, cloreto de benzoíla, etc.)

  • Diclorometano (DCM) anidro

  • Trietilamina (TEA) ou Piridina

  • Sulfato de magnésio (MgSO₄) anidro

  • Solventes para cromatografia em coluna (por exemplo, hexanos, acetato de etila)

  • Equipamento de vidraria de laboratório padrão (balão de fundo redondo, condensador, funil de separação, etc.)

  • Placas de cromatografia de camada fina (TLC)

Procedimento:

  • Em um balão de fundo redondo seco, dissolva (3-(4-fluorofenil)isoxazol-5-il)metanol (1,0 eq.) em DCM anidro.

  • Adicione trietilamina (1,5 eq.) à solução e agite em banho de gelo por 10 minutos.

  • Adicione lentamente o cloreto de acila apropriado (1,2 eq.) à mistura de reação.

  • Deixe a reação aquecer até a temperatura ambiente e agite durante a noite.

  • Monitore o progresso da reação por TLC.

  • Após a conclusão, resfrie a reação com água e transfira para um funil de separação.

  • Extraia a fase aquosa com DCM (3x).

  • Combine as camadas orgânicas, lave com salmoura, seque sobre MgSO₄ anidro e filtre.

  • Concentre o filtrado sob pressão reduzida para obter o produto bruto.

  • Purifique o produto bruto por cromatografia em coluna em gel de sílica usando um gradiente apropriado de acetato de etila em hexanos para obter o derivado de éster puro.

  • Caracterize a estrutura do produto purificado usando técnicas espectroscópicas apropriadas (¹H NMR, ¹³C NMR, MS).

Protocolos de Bioensaio

Com base na ampla gama de atividades biológicas relatadas para derivados de isoxazol, os seguintes bioensaios são propostos para a avaliação dos derivados sintetizados.

Ensaio de Citotoxicidade contra Linhas Celulares de Câncer

Este ensaio determina a capacidade dos compostos de inibir a proliferação de células cancerosas in vitro.

Materiais:

  • Linhas celulares de câncer (por exemplo, MCF-7 - mama, HeLa - cervical, HepG2 - fígado)[4]

  • Meio de cultura celular (por exemplo, DMEM, RPMI-1640) suplementado com soro fetal bovino (FBS) e antibióticos

  • Reagente de ensaio MTT (brometo de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazólio)

  • Dimetilsulfóxido (DMSO)

  • Placas de microtitulação de 96 poços

  • Leitor de placas de microtitulação

Procedimento:

  • Semeie as células em placas de 96 poços na densidade apropriada e incube durante a noite.

  • Prepare uma série de diluições dos compostos de teste em meio de cultura.

  • Trate as células com diferentes concentrações dos compostos de teste e incube por 48-72 horas.

  • Adicione a solução de MTT a cada poço e incube por 4 horas.

  • Remova o meio e adicione DMSO para dissolver os cristais de formazan.

  • Meça a absorbância a 570 nm usando um leitor de placas de microtitulação.

  • Calcule a concentração inibitória de 50% (CI₅₀) para cada composto.

Ensaio de Eliminação de Radicais DPPH (2,2-difenil-1-picrilhidrazil)

Este ensaio avalia a atividade antioxidante dos compostos.

Materiais:

  • Solução de DPPH em metanol

  • Compostos de teste dissolvidos em metanol

  • Padrão de referência (por exemplo, ácido ascórbico, Trolox)[5]

  • Espectrofotômetro

Procedimento:

  • Prepare diferentes concentrações dos compostos de teste em metanol.

  • Adicione a solução de DPPH a cada concentração do composto de teste.

  • Incube a mistura no escuro em temperatura ambiente por 30 minutos.

  • Meça a absorbância a 517 nm.

  • Calcule a porcentagem de atividade de eliminação e determine a concentração inibitória de 50% (CI₅₀).

Apresentação de Dados

Os dados quantitativos dos bioensaios devem ser resumidos em tabelas para facilitar a comparação.

Tabela 1: Atividade Citotóxica (CI₅₀ em µM) de Derivados de (3-(4-Fluorofenil)isoxazol-5-il)metanol

CompostoDerivado (R)CI₅₀ Células MCF-7 (µM)CI₅₀ Células HeLa (µM)CI₅₀ Células HepG2 (µM)
1 -H (Composto Original)>100>100>100
2a -COCH₃ (Acetato)45.255.862.1
2b -COPh (Benzoato)15.722.418.9
Doxorrubicina (Controle Positivo)0.81.21.5

Tabela 2: Atividade Antioxidante (CI₅₀ em µM) de Derivados de (3-(4-Fluorofenil)isoxazol-5-il)metanol

CompostoDerivado (R)CI₅₀ Ensaio DPPH (µM)
1 -H (Composto Original)>200
2a -COCH₃ (Acetato)150.3
2b -COPh (Benzoato)85.6
Ácido Ascórbico (Controle Positivo)25.4

Nota: Os dados apresentados nestas tabelas são hipotéticos e apenas para fins ilustrativos.

Visualizações

Fluxo de Trabalho Experimental

O diagrama a seguir descreve o fluxo de trabalho geral desde a síntese do composto até a avaliação biológica.

G A Síntese de (3-(4-Fluorofenil)isoxazol-5-il)metanol B Derivatização (Esterificação) A->B C Purificação e Caracterização B->C D Biblioteca de Derivados C->D E Bioensaios D->E F Ensaio de Citotoxicidade E->F G Ensaio Antioxidante E->G H Análise de Dados (Cálculo de CI₅₀) F->H G->H I Identificação de Compostos Líderes H->I

Legenda: Fluxo de trabalho para a síntese e avaliação biológica de derivados.

Via de Sinalização Hipotética

Derivados de isoxazol foram implicados na modulação de várias vias de sinalização celular, incluindo aquelas que levam à apoptose em células cancerosas. O diagrama a seguir ilustra uma via hipotética pela qual um derivado de isoxazol ativo poderia exercer seus efeitos anticancerígenos.

G A Derivado de Isoxazol B Inibição da Sinalização de Sobrevivência (por exemplo, PI3K/Akt) A->B C Ativação de Caspases A->C E Apoptose (Morte Celular Programada) B->E inibe D Fragmentação do DNA C->D D->E

Legenda: Via de apoptose hipotética induzida por um derivado de isoxazol.

Conclusão

Estas notas de aplicação fornecem uma estrutura para a derivatização sistemática de (3-(4-fluorofenil)isoxazol-5-il)metanol e a avaliação subsequente de seus análogos em bioensaios relevantes. Os protocolos e fluxos de trabalho aqui descritos destinam-se a servir como um guia para pesquisadores que buscam explorar o potencial terapêutico desta promissora estrutura de isoxazol. A modificação da funcionalidade do álcool é uma estratégia fundamental na química medicinal para otimizar as propriedades semelhantes a medicamentos e identificar novos candidatos a medicamentos com eficácia e perfis de segurança aprimorados.

References

Application Notes and Protocols for High-Throughput Screening of Isoxazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the isoxazole ring allows for diverse substitutions, making it an ideal framework for the construction of large and chemically diverse compound libraries. High-throughput screening (HTS) of these libraries is a critical step in the early stages of drug discovery, enabling the rapid identification of novel hit compounds that can be further optimized into lead candidates.[4]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of isoxazole libraries against various biological targets. The content is designed to guide researchers through the process of assay development, primary and secondary screening, data analysis, and hit validation.

Application Note 1: High-Throughput Screening of an Isoxazole Library for Anti-Cancer Activity

This application note describes a cell-based HTS campaign to identify isoxazole compounds with cytotoxic effects against human cancer cell lines. The primary assay utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation: Representative HTS Campaign Summary

The following table summarizes the results of a hypothetical HTS campaign of a 10,000-compound isoxazole library against three cancer cell lines.

ParameterValueNotes
Library Size10,000Isoxazole-based scaffolds
Primary Screening Concentration10 µMSingle concentration screen
Assay Format384-well platesCell-based MTT assay
Z'-Factor 0.75 ± 0.12 An average Z'-factor > 0.5 is considered excellent for HTS.[5]
Primary Hit Rate 1.2% A typical hit rate for primary screens ranges from 0.5% to 2%.
Confirmed Hits (after dose-response)45Compounds showing dose-dependent inhibition.
Confirmation Rate 37.5% Percentage of primary hits confirmed in secondary assays.
Representative Data from Anti-Cancer Screening

The following table summarizes the cytotoxic activity (IC50 values) of selected hit compounds from the anti-cancer screen.

Compound IDIsoxazole ScaffoldHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Notes
ISO-0013,5-Diphenylisoxazole5.28.16.4Broad-spectrum activity.[6]
ISO-0024-Carboxamidoisoxazole> 50> 50> 50Inactive.[6]
ISO-0033-Aryl-5-aminoisoxazole1.82.51.9Potent hit.[6]
ISO-004Isoxazole-containing hybrid0.91[6]4.56[6]-Selective for HeLa (data not shown) and MCF-7.[6]
ISO-005Phenyl-isoxazole-carboxamide6.93[6]-8.02[6]Active against multiple cell lines.[6]
Experimental Protocol: MTT Cell Viability Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Isoxazole compound library (10 mM in DMSO)

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Using an automated liquid handler, transfer 40 nL of the 10 mM isoxazole compounds from the library plates to the cell plates, achieving a final concentration of 10 µM. Include appropriate controls: wells with cells and DMSO only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate the plates overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.

    • Calculate the Z'-factor for each assay plate to assess the quality of the screen. A Z'-factor > 0.5 is considered acceptable.[6]

    • Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Application Note 2: Kinase Inhibitor Screening of an Isoxazole Library

This application note details a biochemical HTS assay to identify isoxazole-based inhibitors of a specific protein kinase, a common target in oncology and inflammation. The example protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the c-Met kinase.

Data Presentation: Representative Kinase Inhibition HTS

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for c-Met kinase inhibitors.

ParameterValueNotes
Library Size10,000Isoxazole-based scaffolds
Primary Screening Concentration10 µMSingle concentration screen
Assay Format384-well platesTR-FRET biochemical assay
Z'-Factor 0.82 ± 0.09 Excellent assay window and low variability.
Primary Hit Rate 0.8% Within the typical range for biochemical screens.
Confirmed Hits (IC50 < 10 µM)35Compounds confirmed through dose-response curves.
Confirmation Rate 43.75%
Representative Data from c-Met Kinase Inhibition Screen
Compound IDIsoxazole Scaffoldc-Met IC50 (nM) [Hypothetical]Selectivity Notes
ISO-Kin-013-Amino-benzo[d]isoxazole1.8Highly potent.
ISO-Kin-023,5-Disubstituted isoxazole250Moderate potency.
ISO-Kin-03Isoxazole-carboxamide5,500Weak inhibitor.
ISO-Kin-04Phenyl-isoxazole> 20,000Inactive.
Experimental Protocol: c-Met Kinase TR-FRET Inhibition Assay

This protocol is adapted for a 384-well plate with a final assay volume of 20 µL.

Materials:

  • Recombinant c-Met kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody (Eu-antibody)

  • ATP

  • Kinase reaction buffer

  • Stop/Detection buffer with EDTA

  • Isoxazole compound library (10 mM in DMSO)

  • 384-well low-volume white plates

  • TR-FRET enabled plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the isoxazole compounds in kinase buffer with a constant final DMSO concentration (e.g., 1%). Prepare these solutions at 4x the final desired concentration.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 5 µL of 4x c-Met kinase solution to all wells.

  • Reaction Initiation: Add 10 µL of a 2x substrate/ATP mixture to all wells to start the kinase reaction. The final volume is now 20 µL. Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Stoppage and Detection: Add 10 µL of Stop/Detection buffer containing the Eu-antibody to all wells. The EDTA in the buffer will chelate Mg2+ and stop the kinase reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic model.

Mandatory Visualizations

HTS Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Secondary & Orthogonal Assays Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Library_Screening Screening of Isoxazole Library (Single Concentration) Validation->Library_Screening Data_Acquisition Data Acquisition Library_Screening->Data_Acquisition Data_Analysis Data Analysis (Normalization, Hit Identification) Data_Acquisition->Data_Analysis Hit_Picking Hit Picking Data_Analysis->Hit_Picking Dose_Response Dose-Response Curves (IC50/EC50) Hit_Picking->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Secondary_Assays Secondary Assays (e.g., different cell lines, orthogonal assays) SAR_Analysis->Secondary_Assays Selectivity Selectivity & Specificity Profiling Secondary_Assays->Selectivity Lead_Optimization Hit-to-Lead Optimization Selectivity->Lead_Optimization

Caption: High-throughput screening workflow for isoxazole libraries.

Signaling Pathways Modulated by Isoxazole Compounds

1. Akt/GSK3β/β-catenin Signaling Pathway

Some isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway, which is crucial in cell proliferation and survival.

Akt_GSK3_beta_catenin cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Destruction_Complex Destruction Complex beta_catenin->Destruction_Complex beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Proteasome Proteasome Destruction_Complex->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription activates Isoxazole Isoxazole Compound Isoxazole->Akt modulates

Caption: Modulation of the Akt/GSK3β/β-catenin pathway by isoxazole compounds.

2. α7 Nicotinic Acetylcholine Receptor (α7-nAChR) Signaling Pathway

Certain isoxazole derivatives can act as agonists for the α7-nAChR, a ligand-gated ion channel involved in various cellular processes, including inflammation and angiogenesis.

a7_nAChR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling a7_nAChR α7-nAChR (pentameric) Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx channel opening NF_kB NF-κB Inhibition a7_nAChR->NF_kB inhibits JAK2 JAK2 Ca_influx->JAK2 activates PI3K PI3K Ca_influx->PI3K activates STAT3 STAT3 JAK2->STAT3 activates Cellular_Response Cellular Response (e.g., anti-inflammatory, pro-angiogenic) STAT3->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response NF_kB->Cellular_Response Isoxazole_Agonist Isoxazole Agonist Isoxazole_Agonist->a7_nAChR binds & activates

Caption: Activation of α7-nAChR signaling by an isoxazole agonist.

References

Application Notes & Protocols: Green Chemistry Approaches for Isooxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a fundamental scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Traditional synthesis methods, however, often involve hazardous solvents, harsh conditions, and significant waste production.[3][4] Adopting green chemistry principles offers a sustainable alternative, focusing on energy efficiency, the use of safer solvents, improved atom economy, and the reduction of toxic byproducts.[5][6] These application notes detail several proven green methodologies for isoxazole synthesis, including ultrasound and microwave-assisted reactions, syntheses in aqueous media, and mechanochemical approaches, providing researchers with safer, more efficient, and environmentally benign protocols.

I. Ultrasound-Assisted Isoxazole Synthesis (Sonochemistry)

Application Note: Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid.[7] This process creates localized hot spots of intense temperature and pressure, which dramatically accelerates reaction rates, improves yields, and often allows for milder reaction conditions.[1][7] Ultrasound-assisted methods can significantly reduce reaction times and energy consumption compared to conventional heating, aligning perfectly with green chemistry goals.[3][8] Many sonochemical syntheses can be performed in green solvents like water, further enhancing their environmental credentials.[1][3]

Data Presentation: Comparison of Ultrasound vs. Conventional Methods

MethodCatalystSolventTimeTemperatureYield (%)Reference
Ultrasound Vitamin B1 (0.1 equiv)H₂O30 min20 °C92-94%[3]
Conventional Stirring Vitamin B1 (0.1 equiv)H₂O> 3.5 h20 °C< 85%[3]
Ultrasound Pyridine (base)Ethanol30-45 min50 °C82-96%[3]
Conventional Heating Pyridine (base)Ethanol70-90 minReflux66-79%[3]
Ultrasound Fe₂O₃ NPs (10 mol%)H₂O20-35 minRoom Temp.84-91%[1]
Conventional Stirring Fe₂O₃ NPs (10 mol%)H₂O120-150 minRoom Temp.72-80%[1]

Experimental Protocol: Vitamin B₁-Catalyzed Three-Component Synthesis in Water[3][7]

This protocol describes the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones via an ultrasound-assisted, one-pot, three-component reaction. This method is metal-free and utilizes a biocompatible catalyst in water.[7]

Materials:

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Ethyl Acetoacetate

  • Hydroxylamine Hydrochloride

  • Vitamin B₁ (Thiamine Hydrochloride)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ultrasonic Bath or Processor (e.g., 40 kHz, 300 W)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B₁ (0.1 mmol).

  • Add 10 mL of deionized water to the flask.

  • Place the flask in an ultrasonic bath and irradiate the mixture at 20°C for 30 minutes.[3][7]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to yield the pure isoxazole derivative.

Visualization: Ultrasound-Assisted Synthesis Workflow

node_start node_start node_process node_process node_check node_check node_output node_output node_end node_end A Combine Reactants (Aldehyde, ß-Ketoester, NH₂OH·HCl) + Catalyst (Vitamin B₁) in Water B Ultrasonic Irradiation (e.g., 40 kHz, 20°C, 30 min) A->B C Monitor by TLC B->C D Precipitation of Product C->D Reaction Complete E Vacuum Filtration & Washing D->E F Recrystallization E->F G Pure Isoxazole Product F->G

Caption: Workflow for ultrasound-assisted isoxazole synthesis.

II. Microwave-Assisted Isoxazole Synthesis

Application Note: Microwave-assisted organic synthesis is a green chemistry technique that utilizes microwave radiation to heat reactions.[6] This method offers numerous benefits over conventional heating, including rapid and uniform heating, which leads to a dramatic reduction in reaction times, increased product yields, and often higher product purity with fewer byproducts.[6][9][10] The efficiency of microwave heating can reduce energy consumption and allows for cleaner reaction conditions, making it a valuable tool for sustainable chemical synthesis.[6][11]

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

MethodReactantsTimePower/TempYield (%)Reference
Microwave Acid chlorides, alkynes, hydroximinoyl chlorides30 min150 °C55-85%[11]
Conventional Acid chlorides, alkynes, hydroximinoyl chlorides2-3 daysRefluxLower yields, more byproducts[11]
Microwave Chalcones, NH₂OH·HCl5-10 min210 W75-88%[6]
Conventional Chalcones, NH₂OH·HCl4-6 hReflux60-75%[6]
Microwave Aldehyde, β-ketoester, NH₂OH·HCl (Catalyst-free)3-5 min300 W90-96%[12]
Conventional Aldehyde, β-ketoester, NH₂OH·HCl (Catalyst-free)2-3 h100 °C82-88%[12]

Experimental Protocol: Three-Component Synthesis of Isoxazoles[11]

This protocol describes a one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles using microwave irradiation.

Materials:

  • Acid Chloride (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • Hydroximinoyl Chloride (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N) (5.0 mmol)

  • Toluene (5 mL)

  • Microwave Reactor

Procedure:

  • To a microwave-safe reaction vessel, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), hydroximinoyl chloride (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add toluene (5 mL) and triethylamine (5.0 mmol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole.

Visualization: Microwave-Assisted Reaction Pathway

cluster_reactants Reactants node_reactant node_reactant node_condition node_condition node_product node_product A Acid Chloride D Microwave Irradiation (150°C, 30 min) + Pd/Cu Catalyst A->D B Terminal Alkyne B->D C Hydroximinoyl Chloride C->D E 3,4,5-Trisubstituted Isoxazole D->E One-Pot [3+2] Cycloaddition

Caption: One-pot synthesis of isoxazoles via microwave heating.

III. Catalyst-Free Synthesis in Aqueous Media

Application Note: Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, low cost, and wide availability.[13] Performing organic reactions in aqueous media eliminates the need for volatile and often toxic organic solvents, significantly reducing environmental impact.[13][14] Several isoxazole synthesis protocols have been developed that proceed efficiently in water without the need for any catalyst, offering a simple, clean, and environmentally benign pathway to these important heterocycles.[13][15]

Data Presentation: Catalyst-Free Isoxazole Synthesis in Water

Aldehydeβ-KetoesterTimeTemperatureYield (%)Reference
BenzaldehydeEthyl acetoacetate3 hReflux92%[7]
4-ChlorobenzaldehydeEthyl acetoacetate2 h50 °C95%[13]
4-MethylbenzaldehydeEthyl acetoacetate2 h50 °C93%[13]
4-MethoxybenzaldehydeEthyl acetoacetate2 h50 °C94%[13]

Experimental Protocol: Synthesis of 5-Arylisoxazoles in Water[13]

This procedure describes the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • Add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL) to a 25-mL round-bottom flask.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate will form. Collect the solid product by suction filtration. The product is often pure enough without further purification.

Visualization: Logic of Aqueous Synthesis

cluster_advantages Green Advantages node_concept node_concept node_advantage node_advantage A Reactants (e.g., Enaminone, NH₂OH·HCl) D Product: Isoxazole A->D B Solvent: Water (H₂O) B->A adv1 Non-Toxic B->adv1 adv2 Low Cost B->adv2 adv3 Safe B->adv3 C Conditions: Catalyst-Free, Mild Heat C->D adv4 Simple Work-up D->adv4 Easy Precipitation

Caption: Advantages of catalyst-free aqueous isoxazole synthesis.

IV. Mechanochemical Synthesis

Application Note: Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of any solvent.[5][16] This solvent-free approach, typically performed in a ball mill, is highly efficient, minimizes waste, and reduces energy consumption compared to solution-based methods.[16][17] Catalyst-free mechanochemical routes to isoxazoles have been developed, offering an exceptionally clean and green synthetic strategy.[17][18]

Data Presentation: Mechanochemical Isoxazole Synthesis

MethodReactantsTimeFrequencyYield (%)Reference
Catalyst-Free N-hydroxybenzimidoyl chlorides, enamino carbonyl compounds20-60 min14.6 Hzup to 86%[17][18]
Cu/Al₂O₃ Catalyzed Hydroxyimidoyl chlorides, terminal alkynes60 min30 Hz65-95%[5][16]

Experimental Protocol: Catalyst- and Solvent-Free Synthesis by Ball Milling[17][18]

This protocol describes the regioselective synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds.

Materials:

  • N-hydroxybenzimidoyl chloride (1.0 mmol)

  • Enamino carbonyl compound (1.0 mmol)

  • Ball mill with stainless steel grinding jars and balls

Procedure:

  • Place the N-hydroxybenzimidoyl chloride (1.0 mmol) and the enamino carbonyl compound (1.0 mmol) into a stainless steel grinding jar containing stainless steel balls.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 14.6 Hz) for 20-60 minutes.

  • After milling, open the jar in a fume hood.

  • Extract the solid product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove any insoluble material.

  • Evaporate the solvent from the filtrate to yield the crude isoxazole.

  • If necessary, purify the product by column chromatography.

Visualization: Mechanochemical Synthesis Workflow

node_start node_start node_process node_process node_output node_output A Add Solid Reactants to Grinding Jar B Ball Milling (Solvent-Free) A->B Load Mill C Extraction with Minimal Solvent B->C Reaction Complete D Filtration & Evaporation C->D E Crude Isoxazole Product D->E

Caption: General workflow for solvent-free mechanochemical synthesis.

References

Application Notes and Protocols for Cell-based Assays for Testing Isoxazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery, particularly in oncology. Numerous studies have highlighted their potential as anti-proliferative and cytotoxic agents against various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the cytotoxic effects of novel isoxazole compounds. The assays described herein are designed to assess cell viability, membrane integrity, apoptosis induction, and the generation of reactive oxygen species (ROS), providing a comprehensive toxicological profile of the test compounds.

Data Presentation: Summary of Isoxazole Cytotoxicity

The following tables summarize hypothetical quantitative data for a representative isoxazole compound (Isoxazole-X) across different cell lines and assays. This data is for illustrative purposes to demonstrate how results from the described assays can be presented for comparative analysis.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) of Isoxazole-X after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Cancer18.5
HEK293Normal Kidney> 100

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity of Isoxazole-X at IC50 Concentration after 48h Treatment

Cell Line% Cytotoxicity
MCF-765.7
A54958.3
HeLa62.1

Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay) - % of Apoptotic Cells after 24h Treatment with Isoxazole-X at IC50 Concentration

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-735.415.2
A54928.912.8
HeLa32.114.5

Table 4: Reactive Oxygen Species (ROS) Generation (DCFH-DA Assay) - Fold Increase in ROS Levels after 6h Treatment with Isoxazole-X at IC50 Concentration

Cell LineFold Increase in ROS
MCF-74.2
A5493.5
HeLa3.8

Experimental Workflows and Signaling Pathways

To elucidate the cytotoxic mechanism of isoxazole compounds, a systematic experimental approach is recommended. The following diagrams illustrate a general workflow for cytotoxicity testing and potential signaling pathways that may be affected by isoxazole treatment.

G cluster_workflow Experimental Workflow for Isoxazole Cytotoxicity Testing A Primary Screening: Cell Viability (MTT Assay) B Determine IC50 Values A->B C Secondary Assays at IC50 Concentration B->C D Membrane Integrity (LDH Assay) C->D E Apoptosis vs. Necrosis (Annexin V-FITC/PI Assay) C->E F Mechanistic Assays C->F I Data Analysis and Interpretation D->I E->I G ROS Production (DCFH-DA Assay) F->G H Signaling Pathway Analysis (Western Blot, etc.) F->H G->I H->I

Experimental workflow for cytotoxicity assessment.

Several signaling pathways have been implicated in the cytotoxic effects of isoxazole derivatives. These include the inhibition of Heat Shock Protein 90 (Hsp90), which leads to the degradation of client proteins involved in cell survival, and the modulation of the PI3K/Akt and JAK/STAT pathways, both central to regulating apoptosis.

G cluster_hsp90 Hsp90 Inhibition Pathway Isoxazole Isoxazole Derivative Hsp90 Hsp90 Isoxazole->Hsp90 Inhibits ClientProteins Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation Hsp90->Degradation ClientProteins->Degradation Targeted for Apoptosis_Hsp90 Apoptosis Degradation->Apoptosis_Hsp90 Leads to

Hsp90 inhibition leading to apoptosis.

G cluster_pi3k PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptotic Activates Apoptosis_PI3K Inhibition of Apoptosis AntiApoptotic->Apoptosis_PI3K Isoxazole_PI3K Isoxazole Derivative Isoxazole_PI3K->PI3K Inhibits

PI3K/Akt pathway and isoxazole inhibition.

G cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Anti-apoptotic) Nucleus->GeneExpression Promotes Apoptosis_JAK Inhibition of Apoptosis GeneExpression->Apoptosis_JAK Isoxazole_JAK Isoxazole Derivative Isoxazole_JAK->JAK Inhibits

JAK/STAT pathway and isoxazole inhibition.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Isoxazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the isoxazole compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.[7]

Materials:

  • 96-well cell culture plates

  • Cells and isoxazole compound as in the MTT assay

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the isoxazole compound in a 96-well plate as described for the MTT assay (Steps 1 and 2). Include the following controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]

    • Medium Background Control: Medium without cells.[9]

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates or T25 flasks

  • Cells and isoxazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the isoxazole compound at the desired concentration for the appropriate time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant (which may contain detached apoptotic cells). Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorogenic dye used to measure intracellular ROS.[11] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Materials:

  • 96-well black, clear-bottom plates

  • Cells and isoxazole compound

  • DCFH-DA stock solution (10 mM in DMSO)[12]

  • Serum-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the isoxazole compound for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium. Add 100 µL of working solution of DCFH-DA (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[12]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[12]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[13] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Calculate the fold increase in fluorescence intensity in treated cells compared to untreated control cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary reasons, and how can I improve it?

A1: Low yields in the synthesis of 3,5-disubstituted isoxazoles are a common issue and can stem from several factors. The primary culprit is often the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a major side product.[1] Additionally, suboptimal reaction conditions can lead to incomplete conversion or the formation of other byproducts.

Troubleshooting Steps:

  • In Situ Generation of Nitrile Oxide: To minimize the dimerization of the nitrile oxide, it is crucial to generate it in situ in the presence of the dipolarophile (propargyl alcohol). This ensures that the nitrile oxide reacts as it is formed.

  • Choice of Oxidant/Base: The selection of the reagent to convert the 4-fluorobenzaldoxime to the corresponding nitrile oxide is critical. Common methods include the use of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.[1] The reaction conditions should be optimized for the chosen method.

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can accelerate the reaction, they can also promote the decomposition of the nitrile oxide and increase the rate of side reactions. It is often beneficial to perform the reaction at room temperature or slightly below.

  • Stoichiometry: While a 1:1 stoichiometry of the aldoxime and alkyne is theoretically required, using a slight excess of the alkyne (dipolarophile) can sometimes improve the yield by favoring the desired cycloaddition over nitrile oxide dimerization.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

A2: The most common side product in this synthesis is the furoxan (1,2,5-oxadiazole 2-oxide), which results from the dimerization of the 4-fluorobenzonitrile oxide intermediate.[1] Other potential impurities can include unreacted starting materials and isoxazoline derivatives if the reaction is not fully complete or if there are impurities in the starting materials.

Minimization Strategies:

  • Slow Addition: A slow, dropwise addition of the oxidizing agent (e.g., sodium hypochlorite solution) to the mixture of the aldoxime and propargyl alcohol can help maintain a low concentration of the nitrile oxide at any given time, thus reducing the likelihood of dimerization.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to promote mixing and encourage the reaction between the nitrile oxide and the alkyne.

  • Purity of Starting Materials: Use high-purity starting materials. Impurities in the 4-fluorobenzaldehyde or hydroxylamine hydrochloride can lead to the formation of unwanted byproducts during the initial synthesis of the aldoxime.

Q3: I am having difficulty with the purification of the final product. What are the recommended methods?

A3: The purification of this compound can be challenging due to the potential presence of structurally similar side products. Column chromatography is the most effective method for isolating the desired product.

Purification Protocol:

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: After column chromatography, the purity of the product can often be further improved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor, 4-fluorobenzaldoxime, and an adapted protocol for the synthesis of this compound based on the synthesis of a similar bromo-analogue.

Protocol 1: Synthesis of 4-Fluorobenzaldoxime

This protocol describes the synthesis of the key intermediate, 4-fluorobenzaldoxime, from 4-fluorobenzaldehyde.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4-Fluorobenzaldehyde124.1110.080.57
Hydroxylamine Hydrochloride69.496.7396.85
Pyridine79.1033.4 mL-

Procedure:

  • In a 250 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (10.0 g, 80.57 mmol), hydroxylamine hydrochloride (6.73 g, 96.85 mmol), and pyridine (33.4 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-fluorobenzaldoxime. The expected yield is typically high (e.g., >95%).

Protocol 2: Synthesis of this compound (Adapted Protocol)

This protocol for the 1,3-dipolar cycloaddition is adapted from the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)methanol.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4-Fluorobenzaldoxime139.138.3560.0
Propargyl Alcohol56.067.0 mL-
Dichloromethane (DCM)84.93150 mL-
Sodium Hypochlorite (5% aq.)74.4476.5 mL-

Procedure:

  • In a 500 mL flask, dissolve 4-fluorobenzaldoxime (8.35 g, 60.0 mmol) and propargyl alcohol (7.0 mL) in dichloromethane (150 mL) and stir the mixture.

  • Add a 5% aqueous solution of sodium hypochlorite (76.5 mL) dropwise to the stirred solution at room temperature over a period of 30-60 minutes.

  • Continue stirring the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic phase.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizing the Synthesis and Troubleshooting

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathway and a troubleshooting workflow to help researchers visualize the process and potential issues.

Synthesis_Pathway cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldoxime 4-Fluorobenzaldoxime 4-Fluorobenzaldehyde->4-Fluorobenzaldoxime Pyridine, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->4-Fluorobenzaldoxime Nitrile Oxide Intermediate Nitrile Oxide Intermediate 4-Fluorobenzaldoxime->Nitrile Oxide Intermediate NaOCl, DCM Propargyl Alcohol Propargyl Alcohol Final Product This compound Propargyl Alcohol->Final Product Nitrile Oxide Intermediate->Final Product

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Side Product Formation Side Product Formation Start->Side Product Formation Purification Issues Purification Issues Start->Purification Issues Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Check Temp, Stoichiometry Minimize Dimerization Minimize Dimerization Side Product Formation->Minimize Dimerization Slow Addition, Vigorous Stirring Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography TLC Analysis, Gradient Elution Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Minimize Dimerization->Successful Synthesis Optimize Chromatography->Successful Synthesis

Caption: A troubleshooting workflow for common issues in the synthesis.

Nitrile_Oxide_Mechanism cluster_mechanism Mechanism of 1,3-Dipolar Cycloaddition Aldoxime 4-Fluorobenzaldoxime NitrileOxide 4-Fluorobenzonitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (e.g., NaOCl) Cycloadduct Isoxazole Ring Formation NitrileOxide->Cycloadduct [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization NitrileOxide->Furoxan Alkyne Propargyl Alcohol (Dipolarophile) Alkyne->Cycloadduct

Caption: Mechanism of nitrile oxide formation and subsequent cycloaddition.

References

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole ring synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during isoxazole ring formation?

The most prevalent side reactions in isoxazole synthesis are the formation of regioisomeric mixtures and the dimerization of nitrile oxide intermediates to form furoxans. Other potential side reactions include the formation of oxazoles, 2H-azirines, and byproducts arising from the decomposition of starting materials or intermediates.

Q2: How can I control the regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne?

Controlling regioselectivity is a critical challenge, often leading to mixtures of 3,4- and 3,5-disubstituted isoxazoles. The outcome is governed by a combination of electronic and steric factors of the reactants.

Key strategies to enhance regioselectivity include:

  • Catalysis: Copper(I) catalysts are widely used to selectively yield 3,5-disubstituted isoxazoles. Ruthenium catalysts have also been employed for this purpose.

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. For instance, in the cyclocondensation of β-enamino diketones, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor another.

  • Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the dipolarophile plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired regioisomer.

Q3: How can the formation of furoxan byproducts be minimized?

Furoxans are formed from the dimerization of nitrile oxide intermediates, a common side reaction that lowers the yield of the desired isoxazole. To suppress furoxan formation, consider the following approaches:

  • Slow Addition: Adding the nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime) slowly to the reaction mixture containing the alkyne keeps the instantaneous concentration of the nitrile oxide low, thus favoring the intermolecular cycloaddition over dimerization.

  • In Situ Generation: Generating the nitrile oxide in the presence of the dipolarophile ensures that it reacts as it is formed.

  • Excess Dipolarophile: Using a stoichiometric excess of the alkyne can help to trap the nitrile oxide before it dimerizes.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of dimerization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Isoxazole

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the precursor (e.g., aldoxime, hydroximoyl chloride) is pure. - Optimize the choice and amount of the reagent used for in situ generation (e.g., base for hydroximoyl chlorides, oxidizing agent for aldoximes). Common bases include triethylamine and diisopropylethylamine. - For oxidation of aldoximes, reagents like N-chlorosuccinimide (NCS) or Chloramine-T can be effective.
Decomposition of Reactants or Product - Check the stability of your starting materials under the reaction conditions. - High temperatures can lead to decomposition; try running the reaction at a lower temperature. - The isoxazole ring itself can be unstable under certain conditions, such as UV irradiation, which can cause rearrangement to an oxazole.
Nitrile Oxide Dimerization - See Q3 in the FAQ section for detailed strategies to minimize furoxan formation.
Poor Reactivity of the Dipolarophile - Electron-poor alkynes are generally more reactive in 1,3-dipolar cycloadditions. - For less reactive alkynes, consider using a catalyst or more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions.
Catalyst Inactivity - If using a catalyst (e.g., Cu(I)), ensure it is from a reliable source and has not been deactivated by exposure to air or moisture. - Consider using freshly prepared or activated catalyst.
Problem 2: Formation of an Undesired Regioisomer or a Mixture of Isomers

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Solvent: Experiment with a range of solvents with varying polarities. - Temperature: Vary the reaction temperature; lower temperatures often lead to higher selectivity. - pH: In reactions involving hydroxylamine, pH can be a key factor in determining regioselectivity.
Inherent Electronic/Steric Properties of Substrates - Modify the electronic properties of your substrates. Electron-withdrawing groups on a β-enamino diketone, for example, can lead to high regioselectivity. - Introduce bulky substituents to sterically direct the cycloaddition to favor the less hindered product.
Inappropriate or No Catalyst - For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the use of a copper(I) catalyst is highly recommended for achieving high regioselectivity. - For the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones, a Lewis acid such as BF₃·OEt₂ can be used to direct the regiochemistry.

Quantitative Data Summary

The regioselectivity of isoxazole formation is highly dependent on the reaction conditions. The following table summarizes the effect of a Lewis acid catalyst on the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride.

EntrySolventBF₃·OEt₂ (equiv.)Time (h)Regioisomeric Ratio (3,4-isomer : other isomers)Isolated Yield (%)
1MeCN0.51850 : 50
2MeCN1.02070 : 30
3MeCN1.52481 : 19
4MeCN2.02490 : 1079
5EtOH2.0236 : 64

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides using a copper(I) catalyst.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in DCM (10 mL) at 0 °C, add NCS (1.1 mmol) in one portion.

  • Add triethylamine (1.5 mmol) dropwise to the mixture over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (MeCN) (4 mL)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add BF₃·OEt₂ (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.

Visualizations

Troubleshooting_Workflow Start Start: Isoxazole Synthesis Issue Problem Identify Primary Issue Start->Problem LowYield Low or No Yield Problem->LowYield Yield Issue PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Selectivity Issue OtherSideProducts Other Side Products (e.g., Furoxan) Problem->OtherSideProducts Byproduct Issue Cause_Yield Investigate Cause of Low Yield LowYield->Cause_Yield Cause_Selectivity Investigate Cause of Poor Selectivity PoorSelectivity->Cause_Selectivity NitrileOxideGen Inefficient Nitrile Oxide Generation? Cause_Yield->NitrileOxideGen Yes Decomposition Reactant/Product Decomposition? Cause_Yield->Decomposition No Solution_NitrileOxide Optimize Precursor/Reagent NitrileOxideGen->Solution_NitrileOxide Dimerization_Yield Nitrile Oxide Dimerization? Decomposition->Dimerization_Yield No Solution_Decomposition Adjust Temperature/Protect Groups Decomposition->Solution_Decomposition Solution_Dimerization Slow Addition/Excess Alkyne Dimerization_Yield->Solution_Dimerization Conditions Suboptimal Reaction Conditions? Cause_Selectivity->Conditions Yes SubstrateProps Inherent Substrate Properties? Cause_Selectivity->SubstrateProps No Solution_Conditions Optimize Solvent/Temperature/pH Conditions->Solution_Conditions Catalyst_Selectivity Inappropriate/No Catalyst? SubstrateProps->Catalyst_Selectivity No Solution_Substrate Modify Substituents SubstrateProps->Solution_Substrate Solution_Catalyst Use Cu(I) or Lewis Acid Catalyst Catalyst_Selectivity->Solution_Catalyst End Problem Resolved Solution_NitrileOxide->End Solution_Decomposition->End Solution_Dimerization->End Solution_Conditions->End Solution_Substrate->End Solution_Catalyst->End

Caption: A troubleshooting workflow for common issues in isoxazole synthesis.

Regioselectivity_Factors Regio Regioselectivity in Isoxazole Synthesis Factors Controlling Factors Regio->Factors Electronic Electronic Effects (EWG/EDG) Factors->Electronic Steric Steric Hindrance Factors->Steric Catalyst Catalyst (Cu(I), Lewis Acids) Factors->Catalyst Solvent Solvent Polarity Factors->Solvent Temperature Reaction Temperature Factors->Temperature

Caption: Key factors influencing regioselectivity in isoxazole formation.

Technical Support Center: Optimizing Regioselectivity in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of 1,3-dipolar cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in a 1,3-dipolar cycloaddition?

A1: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by a combination of electronic, stereoelectronic, and steric factors.[1][2] The most significant theoretical model used for predicting the outcome is the Frontier Molecular Orbital (FMO) theory.[3] This theory suggests that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component (either the 1,3-dipole or the dipolarophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][4][5] The formation of bonds is favored between the atoms that have the largest orbital coefficients in these respective frontier orbitals.[1]

Q2: How do electron-donating and electron-withdrawing groups influence regioselectivity?

A2: Electron-donating groups (EDGs) on the dipolarophile will raise its HOMO energy, favoring an interaction with the LUMO of the 1,3-dipole. Conversely, electron-withdrawing groups (EWGs) will lower the LUMO energy of the dipolarophile, promoting a stronger interaction with the HOMO of the 1,3-dipole.[4][5] By strategically placing these groups on either the dipole or the dipolarophile, you can modulate the HOMO-LUMO energy gap and thus direct the regioselectivity of the cycloaddition.[5] For example, the reaction of an electron-rich dipole like diazomethane is typically fastest with electron-poor alkenes.[4]

Q3: What is the difference in regioselectivity between a thermal (Huisgen) cycloaddition and a copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

A3: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires high temperatures and typically yields a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[6] In contrast, the copper(I)-catalyzed version, known as CuAAC or a "click reaction," proceeds under much milder conditions (often at room temperature and in aqueous solutions) and is highly regioselective, almost exclusively forming the 1,4-disubstituted triazole.[6][7] A ruthenium-catalyzed reaction (RuAAC) can be used to selectively obtain the 1,5-disubstituted regioisomer.[6]

Q4: Can the choice of solvent affect the regioselectivity of the reaction?

A4: Yes, the solvent can influence regioselectivity, although its effect varies depending on the specific reaction. While some 1,3-dipolar cycloadditions show little dependence on solvent polarity, others are significantly affected.[1][8] Polar solvents may accelerate reactions with polar transition states.[8] The use of "green" solvents such as ionic liquids, deep eutectic solvents (DES), or water has been shown to influence both reaction rates and selectivity in certain cases.[3][9]

Troubleshooting Guide for Poor Regioselectivity

This guide addresses common issues encountered during experiments aimed at achieving high regioselectivity.

Observed IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: For catalyzed reactions, the catalyst (e.g., Cu(I)) may have oxidized or deactivated.[10]Ensure an inert atmosphere if the catalyst is air-sensitive. For CuAAC, use freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and consider using a stabilizing ligand.[11]
Poor Reagent Quality: Impurities in the 1,3-dipole or dipolarophile can inhibit the reaction.[8][11]Verify the purity of starting materials. If generating the 1,3-dipole in situ, ensure the precursor is pure.[8]
Non-Optimal Temperature: The reaction may be too slow at the current temperature, or reactants may be decomposing at higher temperatures.[8]Systematically screen a range of temperatures. For sluggish reactions, gentle heating may be necessary. For thermally sensitive substrates, try a lower temperature for a longer duration.[8]
Mixture of Regioisomers (Poor Selectivity) Competing Electronic Pathways: The HOMO-LUMO energy gaps for the two possible regioisomeric transition states are too similar.Modify the electronic properties of the reactants by adding or changing electron-withdrawing or -donating substituents.[4]
Steric Hindrance: Steric clashes in the desired transition state may favor the formation of the undesired regioisomer.[2]Redesign the substrates to minimize steric hindrance on the path to the desired product. In some cases, bulky groups can be used to block one reaction site and favor another.
Thermal vs. Catalyzed Conditions: A thermal reaction is being used where a catalyzed one would provide selectivity.For azide-alkyne cycloadditions, switch from thermal conditions to a copper(I)-catalyzed (for 1,4-isomer) or ruthenium-catalyzed (for 1,5-isomer) protocol.[6]
Incorrect Temperature: The reaction temperature may be too high, overcoming the small activation energy difference between the two regioisomeric pathways.Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy barrier.[10][12]
Reaction Stalls or is Incomplete Low Reactant Concentration: Dilute conditions can lead to slow reaction rates.Increase the concentration of the limiting reagent.
Inhibitors in Buffer/Solvent: Certain buffer components (e.g., Tris, DTT) can interfere with catalysts.[11]For CuAAC, avoid Tris-based buffers. Remove reducing agents like DTT via buffer exchange before initiating the reaction.[11]

Visualizing Reaction Optimization

The following diagrams illustrate key concepts and workflows for optimizing regioselectivity.

FMO_Theory HOMO_D HOMO LUMO_DP LUMO HOMO_D->LUMO_DP Normal Electron Demand (Smallest Energy Gap) LUMO_D LUMO HOMO_DP HOMO HOMO_DP->LUMO_D Inverse Electron Demand (Alternative Pathway)

Caption: Frontier Molecular Orbital (FMO) interactions governing regioselectivity.

troubleshooting_workflow start Start: Poor Regioselectivity Observed check_reagents Verify Purity of Starting Materials start->check_reagents adjust_temp Optimize Temperature (Try Lower Temp First) check_reagents->adjust_temp Reagents Pure change_solvent Screen Solvents (Polar vs. Nonpolar) adjust_temp->change_solvent No Improvement end End: Optimized Regioselectivity adjust_temp->end Improved use_catalyst Introduce Catalyst (e.g., Lewis Acid, Cu(I)) change_solvent->use_catalyst No Improvement change_solvent->end Improved modify_substrate Redesign Substrate (Electronic/Steric Tuning) use_catalyst->modify_substrate No Improvement use_catalyst->end Improved modify_substrate->end Improved

Caption: Workflow for troubleshooting and optimizing regioselectivity.

Quantitative Data Summary

The regiochemical outcome of a 1,3-dipolar cycloaddition is highly dependent on the reaction conditions. The following table summarizes hypothetical results for the reaction between an azide and an alkyne, illustrating the impact of different catalysts and conditions.

EntryCatalystSolventTemperature (°C)Time (h)Regioisomeric Ratio (1,4- : 1,5-)
1None (Thermal)Toluene1102455 : 45
2CuSO₄ / Na-AscorbateH₂O/t-BuOH251> 99 : 1
3Cu(I) TriflateCH₃CN252> 98 : 2
4[Cp*RuCl(PPh₃)₂]Toluene8065 : 95
5None (Thermal)H₂O801860 : 40

Data is illustrative and based on trends reported in the literature.[6][7]

Key Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a standard procedure for achieving highly regioselective 1,4-disubstituted triazoles.

Materials and Reagents:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Solvent (e.g., deionized water, t-BuOH, DMSO)

Procedure:

  • Prepare Stock Solutions: [11]

    • Copper(II) Sulfate: Prepare a 10 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Azide Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

    • Alkyne Substrate: Prepare a 1 mM stock solution in an appropriate buffer or solvent.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before each experiment. [11]

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne substrate, azide substrate, and solvent.

    • Add the copper-stabilizing ligand to the reaction mixture (a typical final concentration is 5x that of the copper).

    • Add the CuSO₄ solution to the mixture (a typical final concentration is 50-100 µM).

  • Initiation and Incubation:

    • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (a typical final concentration is 5x that of the copper).[11]

    • Incubate the reaction at room temperature. The reaction is often complete within 1-2 hours. Gentle agitation can be beneficial.[11]

  • Workup and Purification:

    • If necessary, the reaction can be quenched by adding a copper chelator like EDTA.

    • Purify the product using an appropriate method (e.g., chromatography, precipitation, or dialysis for biomolecules) to remove excess reagents and the copper catalyst.[11]

CuAAC_Mechanism Catalytic Cycle for CuAAC (Simplified) CuII Cu(II) CuI Cu(I) (Active Catalyst) CuII->CuI Sodium Ascorbate (Reduction) Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (R'-N3) Metallacycle Copper(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->CuI Releases Cu(I)

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Technical Support Center: Troubleshooting Poor Solubility of Fluorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with fluorophenyl isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many fluorophenyl isoxazole derivatives exhibit poor aqueous solubility?

A1: The poor solubility of fluorophenyl isoxazoles often stems from their molecular structure. The fluorophenyl group increases lipophilicity, and the rigid isoxazole ring can contribute to a stable crystal lattice, which requires more energy to break down during dissolution. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their formulation for optimal absorption challenging.[1]

Q2: What are the initial steps I should take when I observe poor solubility of my fluorophenyl isoxazole compound?

A2: The first step is to accurately quantify the solubility of your compound. A simple kinetic solubility assay can provide a rapid assessment. If the compound is intended for later-stage development, a thermodynamic solubility assay is recommended for more precise data. Concurrently, a thorough characterization of the solid-state properties of your compound, such as crystallinity and polymorphism, is crucial as these can significantly impact solubility.

Q3: How does the position of the fluorine atom on the phenyl ring affect solubility?

A3: The position of the fluorine atom can influence the molecule's dipole moment, crystal packing, and interactions with surrounding water molecules. While there is no universal rule, in some cases, strategic placement of fluorine can modulate physicochemical properties. However, generally, the introduction of fluorine increases lipophilicity, which tends to decrease aqueous solubility.

Q4: Can poor solubility affect the results of my in vitro assays?

A4: Yes, absolutely. If a compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value). This can result in misleading structure-activity relationship (SAR) data and the potential for promising compounds to be overlooked.

Troubleshooting Guide

Issue: My fluorophenyl isoxazole compound is precipitating out of solution during my cell-based or biochemical assays.

Possible Cause 1: The compound's intrinsic solubility is exceeded.

  • Solution: Determine the kinetic solubility of your compound in the assay buffer. This will give you an upper concentration limit for your experiments. It is advisable to work at concentrations below the measured kinetic solubility to avoid precipitation.

Possible Cause 2: The solvent used to dissolve the compound is causing it to crash out when diluted in the aqueous assay buffer.

  • Solution: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <1%) to minimize solvent-induced artifacts and precipitation. If precipitation still occurs, consider using a co-solvent system or a formulation approach even for in vitro testing.

Issue: My fluorophenyl isoxazole compound shows poor bioavailability in animal models despite good in vitro potency.

Possible Cause 1: The dissolution rate of the compound in the gastrointestinal tract is too low.

  • Solution: The low aqueous solubility is likely limiting the dissolution rate. Several formulation strategies can be employed to enhance this:

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher solubility and faster dissolution compared to the crystalline form.[1]

    • Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1] A nano-emulgel formulation has been successfully used to improve the potency of an isoxazole-carboxamide derivative.[2]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[1]

Possible Cause 2: The compound degrades in the acidic environment of the stomach.

  • Solution: Investigate the pH-dependent stability of your compound. If it is unstable at low pH, consider enteric-coated formulations that protect the drug in the stomach and release it in the more neutral pH of the small intestine.

Data Presentation

The following tables provide examples of how chemical modification and formulation strategies can impact the solubility and biological activity of isoxazole derivatives.

Table 1: Impact of Structural Modification on Aqueous Solubility of Isoxazole Derivatives

Compound IDStructural ModificationAqueous Solubility at pH 7.4 (µM)
6 Terminal hydrophobic group3
9 Addition of a polar group>200
16 Carboxylic acid in constrained ring75
20 Carboxylic acid in 4-position44
24 Carboxylic acid in 3-position>200

Data adapted from a study on isoxazole derivatives as FXR agonists. While not all are fluorophenyl isoxazoles, the data illustrates the significant impact of molecular structure on solubility.[3]

Table 2: Enhancement of Biological Potency of an Isoxazole Derivative via Nano-emulgel Formulation

Compound/FormulationTarget Cancer Cell LineIC50 (µM)
Compound 2e B16F10.079
Compound 2e in Nano-emulgel B16F10.039

This data demonstrates that a formulation strategy can improve the apparent potency of a compound, likely by enhancing its solubility and cellular permeability.[2]

Experimental Protocols

1. Kinetic Solubility Assay (Shake-Flask Method)

  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Materials:

    • Test compound in DMSO stock solution (e.g., 10 mM).

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • 96-well microplate.

    • Plate shaker.

    • Plate reader (UV-Vis or other suitable detection method).

  • Procedure:

    • Add a small volume of the DMSO stock solution to the wells of the microplate.

    • Add the aqueous buffer to achieve the desired final compound concentrations.

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

2. Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Objective: To prepare an amorphous solid dispersion of a fluorophenyl isoxazole to enhance its solubility and dissolution rate.

  • Materials:

    • Fluorophenyl isoxazole compound.

    • Hydrophilic polymer (e.g., PVP K30, HPMC).

    • A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture).

    • Rotary evaporator.

  • Procedure:

    • Dissolve both the fluorophenyl isoxazole and the hydrophilic polymer in the chosen solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • Continue evaporation until a solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

    • Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and perform dissolution studies to assess the improvement in solubility.

Visualizations

Below are diagrams illustrating potential signaling pathways targeted by fluorophenyl isoxazoles and a general workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for Poor Solubility cluster_formulation start Poorly Soluble Fluorophenyl Isoxazole quantify Quantify Solubility (Kinetic/Thermodynamic Assay) start->quantify characterize Solid-State Characterization (XRD, DSC, TGA) start->characterize formulate Formulation Strategies quantify->formulate characterize->formulate particle_size Particle Size Reduction (Micronization/Nanonization) formulate->particle_size solid_dispersion Solid Dispersion formulate->solid_dispersion lipid_based Lipid-Based Formulation formulate->lipid_based complexation Complexation (Cyclodextrins) formulate->complexation evaluate Evaluate Dissolution & In Vivo Performance particle_size->evaluate solid_dispersion->evaluate lipid_based->evaluate complexation->evaluate

Caption: A logical workflow for addressing poor solubility of fluorophenyl isoxazoles.

G Potential Kinase Inhibition by Fluorophenyl Isoxazoles cluster_pathways Signaling Pathways compound Fluorophenyl Isoxazole JNK JNK Pathway compound->JNK inhibition p38 p38 MAPK Pathway compound->p38 inhibition AuroraB Aurora B Kinase compound->AuroraB inhibition VEGFR2 VEGFR2 Signaling compound->VEGFR2 inhibition apoptosis Apoptosis JNK->apoptosis p38->apoptosis cell_cycle Cell Cycle Arrest AuroraB->cell_cycle angiogenesis Angiogenesis Inhibition VEGFR2->angiogenesis

Caption: Inhibition of key signaling pathways by fluorophenyl isoxazoles.

References

Technical Support Center: Synthesis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol. This versatile isoxazole derivative serves as a crucial building block in medicinal chemistry and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely adopted method is a two-step process involving a 1,3-dipolar cycloaddition.[2]

  • Oxime Formation: 4-Fluorobenzaldehyde is reacted with hydroxylamine to form 4-fluorobenzaldoxime.[3][4]

  • [3+2] Cycloaddition: The aldoxime is converted in situ to the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with propargyl alcohol to yield the target 3,5-disubstituted isoxazole.[2][3][5] This approach is generally favored for its high regioselectivity with terminal alkynes like propargyl alcohol.[5]

Q2: My overall yield is consistently low. What are the primary causes?

Low yields in isoxazole synthesis are a common issue and can stem from several factors:

  • Nitrile Oxide Instability: The key intermediate, 4-fluorophenylnitrile oxide, is unstable and can dimerize to form inactive furoxans, which is a major competing side reaction.[5][6]

  • Impure Starting Materials: The presence of impurities, particularly oxidized aldehydes, can inhibit the reaction or introduce side products.[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly reduce yield by favoring byproduct formation or leading to incomplete conversion.[7]

Q3: What are the major byproducts I should expect and how can they be minimized?

The primary byproduct is typically the furoxan (1,2,5-oxadiazole-2-oxide) formed from the dimerization of the nitrile oxide intermediate.[6] To minimize this:

  • Utilize in situ Generation: Generate the nitrile oxide in the presence of propargyl alcohol. This ensures the nitrile oxide reacts in the cycloaddition as soon as it is formed, minimizing its concentration and the likelihood of dimerization.[6]

  • Control Temperature: Generate the nitrile oxide at low temperatures (e.g., 0-5 °C) to decrease the rate of dimerization.

  • Optimize Reagent Addition: Add the oxidant (e.g., sodium hypochlorite) slowly to the mixture of the aldoxime and propargyl alcohol to maintain a low concentration of the nitrile oxide.

Q4: How critical is the purity of 4-fluorobenzaldehyde and propargyl alcohol?

Starting material purity is crucial for high yield and clean product formation. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the desired reaction. It is recommended to use freshly distilled or high-purity aldehydes.[7] Similarly, impurities in propargyl alcohol can lead to undesired side reactions.

Q5: What is the recommended method for purifying the final product on a large scale?

For multi-gram scales, the typical purification procedure is as follows:

  • Initial Isolation: After quenching the reaction, the crude product often precipitates or is isolated via extraction. If it is a solid, it can be collected by vacuum filtration.

  • Washing: The collected solid should be washed with a suitable solvent, such as cold water or ethanol, to remove residual starting materials and catalysts.[7]

  • Recrystallization: For achieving high purity, recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) is the most effective and scalable method.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
1. Low or No Product Formation Inefficient Nitrile Oxide Generation: The oxidant (e.g., sodium hypochlorite) may be old or degraded, or the reaction conditions are not suitable for converting the aldoxime.Ensure the oxidant is fresh and of a known concentration. Verify the pH and temperature are within the optimal range for the chosen oxidation method.
Nitrile Oxide Dimerization: The nitrile oxide intermediate is dimerizing to furoxan faster than it reacts with the alkyne.[5][6]Generate the nitrile oxide in situ at low temperature (0-5 °C). Add the oxidant slowly to the mixture of the aldoxime and propargyl alcohol to keep the nitrile oxide concentration low.[6]
2. Reaction is Sluggish or Incomplete Steric Hindrance: While less of an issue with these specific reactants, significant steric bulk can slow the reaction rate.[5]This is generally not a major factor for this specific synthesis.
Low Temperature: While low temperatures are needed to control side reactions, they can also slow the rate of the desired cycloaddition.After the slow addition of the oxidant at low temperature, allow the reaction to slowly warm to room temperature or slightly higher (e.g., 40-70 °C) and monitor by TLC until completion.[3]
Poor Mixing: On larger scales, inadequate agitation can lead to localized high concentrations of reagents and poor reaction kinetics.Use an overhead mechanical stirrer to ensure the reaction mixture is homogeneous, especially if it is a multiphasic system.
3. Product is Impure After Workup Furoxan Byproduct Co-elutes or Co-crystallizes: The furoxan byproduct may have similar physical properties to the desired product, making separation difficult.Optimize the reaction conditions (temperature, addition rate) to prevent furoxan formation in the first place. If necessary, column chromatography may be required, though it is less ideal for large-scale processing.
Unreacted Aldoxime: The oxidation step was incomplete.Use a slight excess of the oxidizing agent and allow for sufficient reaction time. Monitor the disappearance of the aldoxime starting material by TLC.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of a (3-para-tolyl-isoxazol-5-yl)methanol.[3]

Step A: Synthesis of 4-Fluorobenzaldoxime

  • Dissolve 4-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as pyridine.

  • Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC, 1-3 hours).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorobenzaldoxime, which can be used in the next step without further purification.

Step B: [3+2] Cycloaddition

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluorobenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in a solvent like dichloromethane (DCM) or CCl4.[3]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~5%, 2.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to 70 °C for several hours (e.g., 24-48 hours) until the starting material is consumed (monitor by TLC).[3]

  • Separate the organic phase, and extract the aqueous phase with the same solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Table 1: Example Reaction Parameters for Isoxazole Synthesis

The following data is based on an optimized synthesis for a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol.[3]

EntryReactant 1Reactant 2OxidantSolventTemperature (°C)Time (h)Yield (%)
14-MethylbenzaldoximePropargyl AlcoholNaOCl (5%)CCl4704897

Visualizations

Experimental Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Purification start_materials 4-Fluorobenzaldehyde + Hydroxylamine HCl oxime_formation Reaction in Pyridine start_materials->oxime_formation oxime_product 4-Fluorobenzaldoxime oxime_formation->oxime_product oxime_product_input 4-Fluorobenzaldoxime + Propargyl Alcohol oxime_product->oxime_product_input in_situ In Situ Oxidation (NaOCl, 0-5 °C) oxime_product_input->in_situ cycloaddition [3+2] Cycloaddition (Warm to RT or 70°C) in_situ->cycloaddition crude_product Crude Product cycloaddition->crude_product workup Aqueous Workup & Extraction crude_product->workup recrystallization Recrystallization (e.g., from Ethanol) workup->recrystallization final_product This compound recrystallization->final_product

Caption: Synthesis workflow from starting materials to final product.

References

Preventing degradation of isoxazole compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of isoxazole-containing compounds during storage. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isoxazole compound degradation during storage?

A1: Isoxazole rings can be susceptible to degradation through several pathways, primarily driven by environmental factors. The most common causes include:

  • Hydrolysis: The isoxazole ring can undergo cleavage, particularly under acidic or basic conditions. The weak N-O bond is often the initial site of attack. Acid-catalyzed hydrolysis is a significant concern for many isoxazole derivatives, leading to ring opening.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to ring-opening, isomerization, or the formation of various photoproducts.[3][4][5]

  • Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to the degradation of isoxazole compounds. This can be exacerbated by light and heat.

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.[1] Some isoxazolines have been shown to undergo thermal decomposition at high temperatures (160–280°C).

Q2: My isoxazole compound is stored in an aqueous buffer and shows signs of degradation. What is the likely cause?

A2: The most probable cause is pH-dependent hydrolysis. The stability of the isoxazole ring is often highly sensitive to the pH of the solution. For instance, the anti-inflammatory drug leflunomide shows significant base-catalyzed ring opening at pH 10.0, which is accelerated at higher temperatures.[6] Similarly, other isoxazole derivatives show increased degradation rates in strongly acidic conditions (pH < 3.5).[1][2] It is crucial to determine the optimal pH range for your specific compound's stability.

Q3: Are there general storage recommendations for isoxazole-containing solids and solutions?

A3: Yes, based on the inherent instability factors, the following general guidelines are recommended:

  • Solid Compounds: Store in a cool, dark, and dry place. Use amber vials or light-blocking containers to prevent photodegradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solutions: If possible, prepare solutions fresh. If storage is necessary, use a validated stability-indicating buffer at the optimal pH. Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light. Avoid alkaline pH unless data confirms stability.

Q4: What are "forced degradation" studies and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions—such as high/low pH, high temperature, strong light, and oxidizing agents—to accelerate its decomposition.[7] These studies are critical in drug development to:

  • Identify likely degradation products.

  • Understand degradation pathways.[8]

  • Develop and validate stability-indicating analytical methods capable of separating the active ingredient from its degradation products.[8][9]

  • Inform decisions on formulation, packaging, and storage conditions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: I see a new, unexpected peak in the HPLC chromatogram of my stored isoxazole sample.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Check the pH of your sample. Has it drifted over time? 2. Analyze a freshly prepared sample as a control. 3. If the new peak is larger in older samples, hydrolysis is likely. 4. Solution: Determine the optimal pH for storage by conducting a pH stability study. Adjust the buffer and re-evaluate. Consider storing as a solid or a frozen solution.
Photodegradation 1. Was the sample exposed to ambient light or direct sunlight during storage or handling? 2. Solution: Store all samples in amber vials or wrap containers in aluminum foil. Minimize light exposure during sample preparation and analysis.
Oxidative Degradation 1. Was the sample stored in a container with significant headspace (air)? 2. Does your molecule have other easily oxidizable functional groups? 3. Solution: Purge the storage container and solvent with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant like BHT or ascorbic acid to the formulation if compatible.[10]
Thermal Degradation 1. Was the sample exposed to elevated temperatures (e.g., left on a benchtop in a warm lab)? 2. Solution: Ensure samples are stored at the recommended temperature (e.g., refrigerated or frozen) immediately after preparation and between uses.

Data Presentation: pH and Temperature Stability

The stability of isoxazole compounds is often highly dependent on pH and temperature. The following table summarizes the degradation half-life (t½) of the isoxazole-containing drug Leflunomide under various conditions, illustrating a clear trend of accelerated degradation at higher pH and temperature.

Table 1: Degradation Half-Life (t½) of Leflunomide under Different pH and Temperature Conditions

TemperaturepH 4.0pH 7.4pH 10.0
25°C StableStable~6.0 hours
37°C Stable~7.4 hours~1.2 hours
Data adapted from studies on Leflunomide's isoxazole ring stability.[6]

Experimental Protocols

Key Experiment: Forced Degradation Study for an Isoxazole Compound

This protocol outlines a general procedure for stress testing to identify potential degradation products and pathways.

Objective: To assess the stability of an isoxazole compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Isoxazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV/PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of the isoxazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. (Note: Base-catalyzed hydrolysis is often faster).[6]

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer the stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • Analyze samples at various time points.

    • For solid-state thermal stress, place the powdered compound in an oven under the same conditions.

  • Photolytic Degradation:

    • Expose the stock solution (in a photochemically transparent container) and the solid compound to light in a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]

    • Keep a control sample wrapped in aluminum foil in the same chamber to differentiate between thermal and photolytic degradation.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The method should be able to resolve the parent peak from all degradation product peaks. A PDA detector is useful for comparing the spectral purity of the peaks.

Visualizations

Below are diagrams illustrating key workflows and concepts related to isoxazole stability.

TroubleshootingWorkflow Start Degradation Observed (e.g., new HPLC peak) CheckpH Check Sample pH and Storage Conditions Start->CheckpH CheckLight Review Light Exposure History CheckpH->CheckLight pH is optimal Hydrolysis Likely Hydrolysis: Optimize pH, Buffer, or Store Frozen/Solid CheckpH->Hydrolysis pH out of range or aqueous storage CheckTemp Verify Storage Temperature CheckLight->CheckTemp Stored in dark Photolysis Likely Photodegradation: Use Amber Vials, Protect from Light CheckLight->Photolysis Exposed to light CheckAir Assess Oxygen Exposure (Headspace) CheckTemp->CheckAir Temp is correct Thermal Likely Thermal Stress: Enforce Cold Storage (2-8°C or -20°C) CheckTemp->Thermal Temp too high Oxidation Likely Oxidation: Store under Inert Gas (N2, Ar) CheckAir->Oxidation Large headspace

Caption: Troubleshooting workflow for identifying the cause of isoxazole degradation.

DegradationPathways cluster_0 Stress Conditions Acid Acid (H+) / Base (OH-) Isoxazole Intact Isoxazole Compound Acid->Isoxazole Hydrolysis Light Light (hv) Light->Isoxazole Photolysis Heat Heat (Δ) Heat->Isoxazole Accelerates All Pathways Oxygen Oxygen (O2) Oxygen->Isoxazole Oxidation DegradationProducts Degradation Products (e.g., ring-opened amides, ketones, nitriles) Isoxazole->DegradationProducts Ring Cleavage / Isomerization

Caption: Major stress factors leading to the degradation of isoxazole compounds.

ExperimentalWorkflow Prep Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, O2) Prep->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize / Quench (if applicable) Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze Report Identify Degradants & Determine Pathways Analyze->Report

Caption: General experimental workflow for a forced degradation study.

References

How to reduce byproducts in microwave-assisted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing microwave-assisted isoxazole synthesis and minimizing byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of isoxazoles using microwave irradiation, categorized by the synthetic route.

Route 1: From Chalcones and Hydroxylamine

Q1: My reaction is yielding a significant amount of isoxazoline. How can I promote the formation of the desired isoxazole?

A1: The formation of isoxazoline as a major byproduct indicates incomplete dehydration of the intermediate.[1] To favor the formation of the fully aromatic isoxazole, consider the following strategies:

  • Increase Base Strength: Employing a stronger base can facilitate the elimination of water from the isoxazoline intermediate. A comparative study of different bases (e.g., NaOH, KOH, NaOAc) may be beneficial to find the optimal conditions for your specific substrate.[1]

  • Optimize Reaction Temperature and Time: Microwave heating can be precisely controlled. Gradually increasing the reaction temperature or extending the irradiation time can provide the necessary energy for the dehydration step.[1] Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition.

  • Use a Dehydrating Agent: In addition to a base, a suitable dehydrating agent can be introduced to the reaction mixture to drive the equilibrium towards the isoxazole product.

Q2: I am observing a substantial amount of chalcone oxime as a byproduct. What causes this and how can it be minimized?

A2: The formation of chalcone oxime suggests that the reaction conditions are favoring the simple condensation of hydroxylamine with the chalcone's carbonyl group over the subsequent Michael addition and cyclization required for isoxazole formation.[1] To mitigate this:

  • Modify the Reaction Medium's pH: A more basic environment generally favors the Michael addition necessary for the cyclization to proceed.[1] Experiment with different bases and their concentrations.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used, but exploring other solvents compatible with microwave heating might be advantageous.

Q3: My final product is contaminated with pyrazoline. What is the source of this impurity and how can I prevent it?

A3: The presence of pyrazoline as a byproduct is often due to contamination of the hydroxylamine reagent with hydrazine.[1] The electronic properties of certain chalcone substrates might also make them more susceptible to reacting with trace hydrazine impurities.[1] To address this issue:

  • Use High-Purity Reagents: Ensure the use of high-purity hydroxylamine hydrochloride to minimize the presence of hydrazine.

  • Consider Alternative Synthetic Routes: If pyrazoline formation persists despite using pure reagents, an alternative synthetic pathway to the target isoxazole may be necessary.[1]

Route 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Q1: My reaction yield is low, and I have isolated a significant amount of furoxan. How can I suppress the formation of this byproduct?

A1: Furoxans (1,2,5-oxadiazole-2-oxides) are the primary byproducts in isoxazole synthesis via 1,3-dipolar cycloaddition, arising from the dimerization of the nitrile oxide intermediate.[2][3] This side reaction is especially prevalent when the dipolarophile (alkyne) is not highly reactive.[3] Microwave irradiation is known to reduce the formation of furoxan oxides by accelerating the desired cycloaddition.[2] Here are some strategies to minimize furoxan formation:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the alkyne to ensure it reacts promptly. Common methods for in situ generation include the oxidation of aldoximes or the dehydration of nitroalkanes.[3][4]

  • Slow Addition of Reagents: A slow, controlled addition of the reagent that generates the nitrile oxide can help maintain a low concentration of the intermediate, thus disfavoring the bimolecular dimerization process.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.[5]

  • Increase Alkyne Concentration: Using an excess of the alkyne can increase the probability of the nitrile oxide reacting with it rather than another molecule of itself.

  • Flow Chemistry: For reactions where dimerization is particularly fast, a continuous flow setup can be employed to generate and immediately react the nitrile oxide with the alkyne.[5]

Q2: The 1,3-dipolar cycloaddition is not regioselective, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?

A2: While the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isoxazole, poor regioselectivity can occur.[6] To enhance the formation of a single regioisomer:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[6] Ruthenium catalysts have also been shown to be effective.[6]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the formation of the desired isomer in some cases.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity of the cycloaddition.[6]

Frequently Asked Questions (FAQs)

Q1: What are the general advantages of using microwave irradiation for isoxazole synthesis?

A1: Microwave-assisted synthesis offers several benefits over conventional heating methods, including:

  • Reduced Reaction Times: Reactions that may take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[2]

  • Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[7]

  • Reduced Byproduct Formation: By accelerating the desired reaction, microwave heating can minimize the occurrence of side reactions, leading to cleaner reaction profiles and simpler purification.[2][7]

  • Improved Selectivity: In some cases, microwave irradiation can enhance the selectivity of a reaction.[7]

Q2: What are the most common byproducts in microwave-assisted isoxazole synthesis?

A2: The most common byproducts depend on the synthetic route:

  • From Chalcones: Isoxazolines (from incomplete dehydration), chalcone oximes, and pyrazolines (if hydrazine is present as a contaminant).[1]

  • From 1,3-Dipolar Cycloaddition: Furoxans, which are dimers of the nitrile oxide intermediate.[2][3]

Q3: How do I choose the appropriate microwave power and temperature for my reaction?

A3: The optimal microwave power and temperature are substrate-dependent and need to be determined empirically. It is advisable to start with a lower power and temperature and gradually increase them while monitoring the reaction progress. Many modern microwave reactors allow for temperature control, which is generally more reproducible than power control alone.

Q4: Can solvent choice impact the efficiency of microwave-assisted isoxazole synthesis?

A4: Yes, the choice of solvent is crucial. The solvent should be able to absorb microwave energy efficiently (have a high dielectric loss tangent) and be stable at the reaction temperature. Protic solvents like ethanol and polar aprotic solvents like DMF and DMSO are commonly used in microwave-assisted organic synthesis.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-(substituted phenyl)-3-phenylisoxazole.

EntrySubstituentConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
1H669682
24-Cl865878
34-OCH₃768780
44-NO₂8581067
52-Cl762875
62-NO₂860970

Data adapted from Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-phenyl oxazole
  • Materials: Benzaldehyde (1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol), K₃PO₄ (2.36 mmol), and Isopropyl alcohol (IPA) (10 mL).

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzaldehyde, TosMIC, and IPA.

    • Add K₃PO₄ to the mixture.

    • Irradiate the reaction mixture in an open vessel fitted with a reflux condenser in a microwave reactor at 65 °C and 350 W for 8 minutes with stirring (800 rpm).

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature for further workup and purification.

Protocol 2: Microwave-Assisted Synthesis of 3,4,5-substituted Isoxazoles via One-Pot Three-Component Reaction
  • Materials: Acid chloride (1.0 mmol), terminal alkyne (1.2 mmol), hydroximinoyl chloride (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol) in a suitable solvent (e.g., THF).

  • Procedure:

    • To a microwave process vial, add the acid chloride, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and the solvent.

    • Seal the vial and irradiate in the microwave reactor for a short period (e.g., 5-10 minutes) at a specific temperature to facilitate the Sonogashira coupling.

    • Cool the vial, then add the hydroximinoyl chloride and triethylamine.

    • Reseal the vial and irradiate again in the microwave reactor for a specified time (e.g., 20-30 minutes) and temperature to promote the in situ generation of the nitrile oxide and subsequent 1,3-dipolar cycloaddition.

    • After cooling, proceed with the workup and purification of the desired isoxazole.

Visualizations

Byproduct_Formation_Chalcone_Route Chalcone Chalcone Intermediate Adduct Intermediate Chalcone->Intermediate + Hydroxylamine Chalcone_Oxime Chalcone Oxime (Byproduct) Chalcone->Chalcone_Oxime + Hydroxylamine (Side Reaction) Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Hydroxylamine->Chalcone_Oxime Isoxazoline Isoxazoline (Byproduct) Intermediate->Isoxazoline Cyclization Isoxazole Desired Isoxazole Isoxazoline->Isoxazole Dehydration (Desired Pathway)

Caption: Byproduct formation pathways in isoxazole synthesis from chalcones.

Byproduct_Formation_Cycloaddition_Route Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Nitrile_Oxide Nitrile Oxide (Intermediate) Nitrile_Oxide_Precursor->Nitrile_Oxide In situ generation Isoxazole Desired Isoxazole Nitrile_Oxide->Isoxazole + Alkyne [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan (Dimerization Byproduct) Nitrile_Oxide->Furoxan Dimerization (Side Reaction) Alkyne Alkyne Alkyne->Isoxazole

Caption: Byproduct formation in isoxazole synthesis via 1,3-dipolar cycloaddition.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct(s) (TLC, NMR, MS) Start->Identify_Byproduct Route_Chalcone Chalcone Route? Identify_Byproduct->Route_Chalcone Route_Cycloaddition 1,3-Dipolar Cycloaddition Route? Route_Chalcone->Route_Cycloaddition No Troubleshoot_Chalcone Troubleshoot Chalcone Route: - Stronger Base - Higher Temp/Longer Time - Purer Hydroxylamine Route_Chalcone->Troubleshoot_Chalcone Yes Troubleshoot_Cycloaddition Troubleshoot Cycloaddition: - In situ Generation of Nitrile Oxide - Lower Temperature - Excess Alkyne - Catalyst Route_Cycloaddition->Troubleshoot_Cycloaddition Yes Optimize Optimize Microwave Parameters (Power, Temp, Time) Troubleshoot_Chalcone->Optimize Troubleshoot_Cycloaddition->Optimize End Improved Yield and Purity Optimize->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Enhancing the Stability of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-(4-Fluorophenyl)isoxazol-5-yl)methanol and its derivatives. The information provided is intended to assist in overcoming common challenges related to the stability of these compounds during synthesis, purification, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for isoxazole derivatives, including this compound, revolve around the isoxazole ring's susceptibility to cleavage under certain conditions. The nitrogen-oxygen (N-O) bond in the isoxazole ring is relatively weak and can be a site for ring-opening reactions.[1] Factors that can influence the stability of these compounds include pH, temperature, light exposure, and the presence of strong nucleophiles or reducing/oxidizing agents.

Q2: How does pH affect the stability of my this compound derivative in aqueous solutions?

A2: The stability of isoxazole derivatives can be pH-dependent. Strongly acidic or basic conditions can promote the hydrolysis and cleavage of the isoxazole ring. It is generally recommended to maintain solutions of this compound derivatives at a neutral or near-neutral pH to enhance their stability. When conducting experiments in acidic or basic media, it is advisable to perform preliminary stability studies to assess the compound's degradation rate under those specific conditions.

Q3: My compound appears to be degrading during storage. What are the optimal storage conditions?

A3: For optimal stability, this compound derivatives should be stored as a solid in a cool, dark, and dry place. A desiccator at or below room temperature is recommended. If the compound must be stored in solution, it is best to prepare fresh solutions before use. If stock solutions are required, they should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable solvent and protected from light. Aliquoting stock solutions can help to minimize freeze-thaw cycles, which may accelerate degradation.

Q4: I am observing unexpected peaks in the HPLC analysis of my compound after purification. What could be the cause?

A4: The appearance of unexpected peaks in an HPLC chromatogram can indicate the presence of impurities from the synthesis or degradation products. Common side reactions in isoxazole synthesis, such as the dimerization of in situ generated nitrile oxides to form furoxans, can lead to impurities.[2] If the compound is degrading, the new peaks could correspond to ring-opened products or other degradation species. It is crucial to use a validated stability-indicating HPLC method to separate the parent compound from any potential degradants.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield during synthesis - Inefficient nitrile oxide formation or rapid dimerization.[2]- Poor solubility of reactants.[5]- Use a slight excess of the nitrile oxide precursor.- Optimize the base and solvent used for nitrile oxide generation.[2]- Consider adding a co-solvent to improve solubility.[5]
Compound degradation in solution - Non-optimal pH.- Exposure to light (photodegradation).- Elevated temperature.- Buffer the solution to a neutral pH.- Protect the solution from light by using amber vials or covering with foil.- Perform experiments at controlled, lower temperatures if possible.
Formation of colored impurities - Oxidation of the compound or impurities.- Purge solvents with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Consider adding an antioxidant if compatible with the experimental system.
Inconsistent biological assay results - Degradation of the compound in the assay medium.- Assess the stability of the compound under the specific assay conditions (e.g., incubation time, temperature, media components).- Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Method

This protocol outlines the development of a reversed-phase HPLC method to assess the stability of this compound derivatives.

1. Materials and Reagents:

  • This compound derivative standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

4. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (see Protocol 2) to demonstrate that the method can separate the parent compound from its degradation products.[3]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a compound and to validate a stability-indicating analytical method.[4]

1. Acid Hydrolysis:

  • Incubate the compound solution (e.g., 100 µg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Incubate the compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose the compound solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • A control sample should be kept in the dark under the same conditions.

For each condition, analyze the stressed sample by the stability-indicating HPLC method and compare the chromatogram to that of an unstressed control sample. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be detected.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., new HPLC peaks, color change, loss of activity) check_storage Review Storage Conditions start->check_storage check_solution Assess Solution Stability start->check_solution check_synthesis Investigate Synthesis/Purification start->check_synthesis storage_issue Improper Storage (Light, Heat, Moisture) check_storage->storage_issue solution_issue Solution-Based Degradation (pH, Solvent, Oxygen) check_solution->solution_issue synthesis_issue Synthesis-Related Impurities (Side-products, Residual Reagents) check_synthesis->synthesis_issue storage_solution Action: Store as solid in a cool, dark, dry place. Aliquot stock solutions and store at -20°C or below. storage_issue->storage_solution solution_solution Action: Use fresh solutions. Buffer to neutral pH. Protect from light. Use deoxygenated solvents. solution_issue->solution_solution synthesis_solution Action: Re-purify the compound. Optimize synthesis to minimize side-products. Characterize impurities. synthesis_issue->synthesis_solution

Caption: Troubleshooting workflow for identifying sources of instability.

StabilityTestingWorkflow start Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation Perform Forced Degradation Studies start->forced_degradation stress_conditions Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Heat - Light forced_degradation->stress_conditions analyze Analyze Stressed Samples vs. Control forced_degradation->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify characterize Characterize Degradation Pathway and Kinetics identify->characterize

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Overcoming Catalyst Poisoning in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to catalyst poisoning during the synthesis of isoxazoles, a critical heterocyclic motif in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed 1,3-dipolar cycloaddition reaction to form an isoxazole has stalled or resulted in a very low yield. What are the likely causes related to the catalyst?

A1: Low or no product yield in copper-catalyzed isoxazole synthesis is a common problem that can often be traced back to the deactivation of the catalyst. The primary causes are:

  • Oxidation of the Catalyst: The active species in these reactions is Copper(I). Exposure to dissolved oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state. This is one of the most frequent causes of reaction failure.

  • Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvents can act as poisons, binding to the copper catalyst and rendering it inactive. Common poisons for copper catalysts include sulfur-containing compounds (e.g., thiols like DTT), and strong chelating agents (e.g., Tris buffer, EDTA).[1]

  • Substrate-Related Sequestration: Some substrates, particularly complex biomolecules with histidine tags or nucleic acids, can sequester the copper catalyst, effectively removing it from the reaction cycle.[1]

Q2: I am using a palladium catalyst for a cross-coupling reaction to synthesize a functionalized isoxazole, and the reaction is sluggish or incomplete. Could the catalyst be poisoned?

A2: Yes, palladium catalysts are highly susceptible to poisoning, which is a frequent cause of poor performance in cross-coupling reactions. Key culprits include:

  • Sulfur and Phosphorus Compounds: These are classic poisons for palladium catalysts. Even trace amounts of sulfur (e.g., from reagents like thiols) or phosphorus-containing impurities can irreversibly bind to the palladium surface and block active sites.

  • Nitrogen Heterocycles: If your substrate or other reagents contain strongly coordinating nitrogen atoms, such as those in pyridines or unprotected amines, they can bind strongly to the Pd(II) catalyst, leading to catalyst inhibition or deactivation.[2][3] This is a significant challenge when working with complex, heterocycle-rich molecules.[2]

  • Reaction Byproducts: The reaction itself can sometimes produce byproducts that inhibit or poison the catalyst over time, leading to incomplete conversion.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: The signs are often similar for different catalysts and reactions:

  • Low or No Product Yield: This is the most definitive sign of a failed reaction where the catalyst may be inactive.[1]

  • Stalled Reaction: The reaction proceeds initially but stops before the starting material is fully consumed, as monitored by TLC or LC-MS.

  • Inconsistent Results: High variability in yield between identical experimental runs can point to sporadic contamination or issues with reagent quality, such as the degradation of a required reducing agent.[1]

  • Formation of Byproducts: In copper-catalyzed reactions, an increase in the oxidative homocoupling of a terminal alkyne substrate to form a diacetylene byproduct is a common indicator that the Cu(I) catalyst is not sufficiently active or protected from oxygen.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Copper Catalyst Deactivation

If you suspect your copper-catalyzed reaction is failing due to catalyst issues, follow this workflow.

start Low or No Isoxazole Yield check_reagents Verify Reagent Quality (Alkyne, Nitrile Oxide Precursor) start->check_reagents Step 1 check_cu_source Check Copper Source & Reductant (e.g., Fresh Sodium Ascorbate) check_reagents->check_cu_source Step 2 check_poison Suspect Catalyst Poisoning check_cu_source->check_poison Step 3 purify Purify Starting Materials (Remove S, N, Chelators) check_poison->purify Action A change_buffer Change Buffer System (e.g., HEPES instead of Tris) check_poison->change_buffer Action B increase_catalyst Increase Catalyst/Ligand Loading check_poison->increase_catalyst Action C degas Degas Solvents Thoroughly check_poison->degas Action D success Reaction Successful purify->success change_buffer->success increase_catalyst->success degas->success

Caption: Troubleshooting workflow for low yield in Cu-catalyzed reactions.

Troubleshooting Steps:

  • Rule out Reagent Issues: Before blaming the catalyst, confirm the purity and structural integrity of your alkyne and nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime). Run a control reaction with previously validated substrates.

  • Address Catalyst Oxidation (Cu(I) → Cu(II)):

    • Use Fresh Reducing Agent: If using a reducing agent like sodium ascorbate to generate Cu(I) in situ, always use a freshly prepared solution. Old solutions can be ineffective due to degradation.[1]

    • Degas Solvents: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.

    • Minimize Headspace: Use a vial size appropriate for your reaction volume to minimize the amount of oxygen in the headspace.[1]

  • Identify and Mitigate Poisons:

    • Sulfur Compounds: If your substrates were exposed to thiol-based reducing agents (DTT, β-mercaptoethanol), they must be completely removed via purification (e.g., chromatography or dialysis for biomolecules) prior to the reaction.

    • Chelating Buffers: Avoid buffers known to chelate copper, such as Tris. If necessary, purify your substrate and perform the reaction in a non-chelating buffer like HEPES or phosphate.[1]

  • Increase Catalyst Concentration: For complex substrates known to sequester copper, systematically increasing the concentration of the copper/ligand system may be necessary to overcome the sequestration effect.[1]

Guide 2: Troubleshooting Palladium Catalyst Poisoning

Palladium catalyst poisoning often requires a different approach, focusing on rigorous purification and strategic catalyst choice.

start Sluggish/Incomplete Pd-Catalyzed Reaction identify_poison Identify Potential Poison Source start->identify_poison regenerate Regenerate Spent Catalyst start->regenerate If catalyst is being reused sulfur Sulfur/Phosphorus Impurities identify_poison->sulfur Source? nitrogen Nitrogen Heterocycle Substrate identify_poison->nitrogen Source? purify Rigorous Purification of Reagents sulfur->purify guard_bed Use a Guard Bed/Scavenger sulfur->guard_bed change_catalyst Switch Catalyst System (e.g., Pd(0) source, robust ligand) nitrogen->change_catalyst success Reaction Successful purify->success guard_bed->success change_catalyst->success regenerate->success

Caption: Logic for addressing palladium catalyst poisoning issues.

Troubleshooting Steps:

  • Purify All Reaction Components: The most effective way to prevent poisoning is to remove the poison before it enters the reaction.[2] Use highly pure solvents and reagents. If impurities are suspected in a starting material, repurify it using chromatography or recrystallization.

  • Use a Guard Bed: For poisons that are difficult to remove from the starting materials, consider passing a solution of the reagents through a "guard bed" (a column containing material that binds the poison) before adding the catalyst.

  • Address N-Heterocycle Poisoning:

    • Switch the Catalyst Precursor: Strongly coordinating nitrogen heterocycles are known to poison Pd(II) catalysts. A strategy to overcome this is to use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[2]

    • Use Robust Ligands: Employing specialized ligands, such as N-heterocyclic carbenes (NHCs), can create a more stable and poison-resistant palladium complex.[4]

  • Consider Catalyst Regeneration: If you are reusing a palladium catalyst, its activity can decrease over multiple runs due to poisoning from the product itself.[5] In this case, a regeneration step may be required (see Experimental Protocols).

Quantitative Data on Catalyst Poisoning and Regeneration

The following tables summarize quantitative data from model catalytic systems, illustrating the severe impact of poisoning and the potential for activity recovery through regeneration. While not from isoxazole synthesis directly, the principles are broadly applicable.

Table 1: Impact of Sulfur Poisoning and Regeneration on Pd-Catalyst Activity (Data adapted from a model study on methane oxidation)

Catalyst StateMethane Conversion (%) @ 400°CMethane Conversion (%) @ 550°C
Fresh Catalyst ~5%~75%
SO₂ Poisoned ~0%~10%
Regenerated (Reducing atm. @ 550°C) ~2%~65%

This data highlights that sulfur poisoning can almost completely deactivate a palladium catalyst, but a significant portion of the catalytic activity can be restored through a high-temperature regeneration protocol.[6]

Table 2: Recovery of Cu-Catalyst Activity after Sulfur Poisoning and Regeneration (Data principles adapted from studies on Cu-SSZ-13 catalysts for NOx reduction)

Catalyst StateRelative Catalytic ActivityNotes
Fresh Catalyst 100%Baseline activity.
Sulfur Poisoned 15 - 30%Activity is severely inhibited, especially at lower temperatures.[7]
Regenerated (Thermal, 550°C) 80 - 95%Significant activity is restored, though full recovery may not be achieved.[7][8]

These findings show that copper catalysts are also highly susceptible to sulfur poisoning but can be effectively regenerated by thermal treatment.[7][8]

Experimental Protocols

Protocol 1: General Method for Thermal Regeneration of a Poisoned Copper Catalyst (e.g., CuO on a support)

This protocol is based on the principle of thermally desorbing sulfur species.

  • Catalyst Recovery: After the reaction, recover the heterogeneous copper catalyst by filtration or centrifugation. Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic material, followed by a wash with a low-boiling-point solvent like acetone to facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at 80-100°C for 4-6 hours to remove residual solvent.

  • Thermal Treatment (Regeneration):

    • Place the dried, poisoned catalyst in a tube furnace.

    • Establish a continuous flow of an inert gas (e.g., Nitrogen or Argon) through the tube. A reducing atmosphere (e.g., 5% H₂ in N₂) can also be used and may allow for lower regeneration temperatures.[8][9]

    • Heat the furnace to 500-550°C and hold at this temperature for 2-4 hours. This temperature is generally sufficient to decompose and desorb common sulfur-based poisons like sulfates.[8]

    • Caution: Ensure proper ventilation as volatile sulfur compounds (e.g., SO₂) may be released.

  • Cooling: Allow the catalyst to cool to room temperature under the continuous flow of inert gas to prevent re-oxidation of the active sites.

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a method for removing organic and some inorganic poisons.

  • Catalyst Recovery: Carefully filter the Pd/C catalyst from the reaction mixture using a suitable filter medium (e.g., Celite pad) to prevent the fine powder from passing through. Wash thoroughly with the reaction solvent.

  • Solvent Washing (for organic poisons):

    • Suspend the recovered catalyst in a solvent known to dissolve the suspected poisons or byproducts (e.g., chloroform, acetic acid, or a dilute base like NaOH solution).[4]

    • Stir or sonicate the suspension for 30-60 minutes.

    • Filter the catalyst, and repeat the washing step 2-3 times with fresh solvent.

    • Finally, wash with deionized water and then a low-boiling-point organic solvent (e.g., ethanol or acetone).

  • Thermal Treatment (Oxidative Regeneration for Sulfur):

    • Caution: This method should be performed with extreme care due to the flammable nature of carbon supports and hydrogen that may be adsorbed on the palladium.

    • Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (<80°C).

    • Place the catalyst in a furnace with a controlled, dilute air or oxygen flow (e.g., 2-5% O₂ in N₂).

    • Slowly ramp the temperature to 250-400°C. This treatment can oxidize sulfur poisons to volatile SO₂.[6][10] The optimal temperature depends on the specific poison and catalyst.

  • Reduction (Re-activation): After oxidative treatment, the palladium will be in an oxidized state (PdO) and must be re-activated.

    • Cool the catalyst under an inert atmosphere.

    • Reduce the catalyst either by suspending it in a solvent like ethanol and bubbling hydrogen gas through the slurry, or by treating it in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at room temperature or slightly elevated temperatures.

  • Drying and Storage: Carefully dry the re-activated catalyst under vacuum and store it under an inert atmosphere.

References

Validation & Comparative

A Comparative Guide to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol and its Halogenated Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol and its other halogenated analogs, namely the chloro, bromo, and iodo derivatives. The isoxazole scaffold is a prominent feature in many biologically active compounds, and halogenation of the phenyl ring is a common strategy to modulate their pharmacological properties.[1][2] This document summarizes available experimental data, provides detailed experimental protocols for key biological assays, and uses visualizations to illustrate relevant concepts.

Physicochemical Properties and Synthesis

The introduction of different halogens to the para-position of the phenyl ring in (3-phenylisoxazol-5-yl)methanol derivatives influences their physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which in turn can significantly impact their biological activity.

A general synthetic route to these compounds involves a [3+2] cycloaddition reaction. This typically starts with the conversion of the corresponding 4-halogenated benzaldehyde to its oxime, followed by in-situ generation of a nitrile oxide which then reacts with a suitable three-carbon component like propargyl alcohol to form the isoxazole ring.[3]

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and its chloro, bromo, and iodo analogs are limited in publicly available literature. However, data from closely related structures and general structure-activity relationship (SAR) studies on halogenated isoxazoles provide valuable insights.

α-Amylase Inhibitory Activity

A study on trifluoromethylated flavonoid-based isoxazoles, which incorporate the (3-(4-halophenyl)isoxazol-5-yl)methoxy moiety, provides a direct comparison between the fluoro and chloro analogs in the context of α-amylase inhibition.[4] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

Compound StructureHalogen (X)IC50 (µM) for α-Amylase Inhibition[4]
6-Chloro-3-((3-(4-F -phenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-oneFluoro12.6 ± 0.2
6-Chloro-3-((3-(4-Cl -phenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-oneChloroNot explicitly provided in the same study for direct comparison, but the fluoro analog was highlighted as the most potent.
Acarbose (Standard)-12.4 ± 0.1

Table 1: Comparison of α-amylase inhibitory activity of flavonoid-based isoxazoles containing fluoro- and chloro-phenyl moieties.[4]

The data suggests that the fluoro-substituted compound exhibits potent α-amylase inhibitory activity, comparable to the standard drug acarbose.[4] While a direct IC50 value for the chloro-analog was not presented in a comparative manner in this specific study, the emphasis on the fluoro-analog's high potency suggests it is a promising candidate for this biological target.

Anticancer Activity

To evaluate the potential anticancer effects of these compounds, a standard MTT assay is typically employed. This assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity.

Experimental Protocols

General Synthesis of (3-(4-halophenyl)isoxazol-5-yl)methanol

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be applied to the halogenated analogs by starting with the corresponding 4-halobenzaldehyde.[3]

Step 1: Oxime Formation

  • Dissolve 4-halobenzaldehyde in a suitable solvent such as pyridine.

  • Add hydroxylamine hydrochloride to the solution.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-halobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition

  • Dissolve the 4-halobenzaldehyde oxime in a suitable solvent like dichloromethane.

  • Add N-chlorosuccinimide (NCS) to the solution to generate the hydroximoyl chloride in situ.

  • Add a base, such as triethylamine, to generate the nitrile oxide.

  • To this mixture, add propargyl alcohol.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the desired (3-(4-halophenyl)isoxazol-5-yl)methanol.

MTT Assay for Anticancer Activity

This protocol is a standard procedure for evaluating the in vitro cytotoxicity of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

α-Amylase Inhibitory Assay

This protocol is used to determine the in vitro inhibitory activity of compounds against α-amylase.

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution (e.g., 1% w/v) in the same buffer.

  • Incubation: Add the test compound at various concentrations to a reaction tube. Add the α-amylase solution and incubate for a predefined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for another period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, dilute the reaction mixture with water and measure the absorbance at 540 nm.

  • Data Analysis: The absorbance is proportional to the amount of reducing sugars produced. Calculate the percentage of inhibition of α-amylase activity and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis start 4-Halobenzaldehyde oxime Oxime Formation start->oxime cycloaddition [3+2] Cycloaddition oxime->cycloaddition product (3-(4-Halophenyl)isoxazol-5-yl)methanol cycloaddition->product anticancer Anticancer Assay (MTT) product->anticancer amylase α-Amylase Inhibition Assay product->amylase ic50_cancer IC50 Determination (Anticancer) anticancer->ic50_cancer ic50_amylase IC50 Determination (α-Amylase) amylase->ic50_amylase sar Structure-Activity Relationship ic50_cancer->sar ic50_amylase->sar

Caption: General workflow for the synthesis and biological evaluation of halogenated (3-phenylisoxazol-5-yl)methanol analogs.

mtt_assay_workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The available data indicates that halogenation of the phenyl ring in (3-phenylisoxazol-5-yl)methanol derivatives is a viable strategy for modulating their biological activity. The fluoro-substituted analog, in a related chemical series, has demonstrated potent α-amylase inhibitory activity. While direct comparative data on the anticancer effects of the specific (3-(4-halophenyl)isoxazol-5-yl)methanol series is lacking, the provided protocols offer a robust framework for researchers to conduct such evaluations. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising halogenated analog for specific therapeutic applications.

References

Unveiling the Biological Prowess of Isoxazoles: A Comparative Guide to 3- and 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3- and 5-substituted isoxazoles, supported by experimental data. Isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen, serves as a versatile scaffold in medicinal chemistry, with substitutions at the 3- and 5-positions giving rise to a diverse array of pharmacological activities.

This guide delves into the anticancer, antibacterial, antifungal, and anti-inflammatory properties of these isoxazole derivatives, presenting quantitative data in easily comparable tables. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms.

Anticancer Activity: A Tale of Two Substitutions

Isoxazole derivatives have demonstrated significant potential as anticancer agents, with the substitution pattern on the isoxazole ring playing a crucial role in their cytotoxic effects. Both 3- and 5-substituted isoxazoles have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Generally, the introduction of aromatic or heterocyclic rings at either position can enhance anticancer activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on these appended rings are critical for potency. For instance, electron-withdrawing groups on a phenyl ring attached to the isoxazole core have been shown to increase cytotoxic effects.

Compound TypeCancer Cell LineIC50 (µM)Reference
3-substituted isoxazoleMCF-7 (Breast)5.2 - 15.8[1]
3-substituted isoxazoleHeLa (Cervical)8.1 - 21.4[1]
5-substituted isoxazoleA549 (Lung)3.7 - 12.5[2]
5-substituted isoxazoleHepG2 (Liver)6.9 - 18.2[2]
3,5-disubstituted isoxazoleK562 (Leukemia)16 - 55[1]
3,5-disubstituted isoxazoleU87 (Glioblastoma)42.8 - 67.6[1]

Table 1: Comparative Anticancer Activity (IC50) of Substituted Isoxazoles. This table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted isoxazoles against different cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3][4][5][6]

Signaling Pathway: Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Isoxazole 3- or 5-substituted Isoxazole Bax Bax (Pro-apoptotic) Isoxazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Apoptosis Induction by Isoxazoles. This diagram illustrates how substituted isoxazoles can induce apoptosis through the intrinsic mitochondrial pathway.

Antibacterial and Antifungal Activity

Substituted isoxazoles also exhibit promising antimicrobial properties. Their efficacy is often dependent on the nature of the substituent at the 3- and 5-positions, which influences their ability to penetrate microbial cell walls and interact with essential enzymes or proteins.

Compound TypeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
3-substituted isoxazoleStaphylococcus aureus12 - 18Candida albicans10 - 15[7][8]
3-substituted isoxazoleEscherichia coli10 - 16Aspergillus niger8 - 13[7][8]
5-substituted isoxazoleStaphylococcus aureus14 - 20Candida albicans12 - 17[7][8]
5-substituted isoxazoleEscherichia coli11 - 17Aspergillus niger9 - 14[7][8]
3,5-disubstituted isoxazoleStaphylococcus aureus15 - 22Candida albicans13 - 19[7][8]
3,5-disubstituted isoxazoleEscherichia coli13 - 19Aspergillus niger11 - 16[7][8]

Table 2: Comparative Antimicrobial Activity of Substituted Isoxazoles. This table shows the diameter of the zone of inhibition for various isoxazole derivatives against common bacterial and fungal strains.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method tests the antibiotic sensitivity of bacteria.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[9][10][11][12][13]

  • Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the isoxazole compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare Microbial Culture start->culture compound Dissolve Isoxazole Derivative start->compound inoculate Inoculate Agar Plate culture->inoculate disk Apply Impregnated Disks compound->disk inoculate->disk incubate Incubate disk->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

Figure 2: Kirby-Bauer Assay Workflow. This diagram outlines the key steps involved in the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and isoxazole derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[14]

Compound TypeCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Reference
3-substituted isoxazole1.5 - 8.20.5 - 3.1[15][16][17][18][19]
5-substituted isoxazole2.1 - 10.50.8 - 4.5[15][16][17][18][19]
3,5-disubstituted isoxazole0.8 - 5.60.2 - 2.8[15][16][17][18][19]

Table 3: Comparative COX Inhibition by Substituted Isoxazoles. This table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by different isoxazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the isoxazole derivatives for a specified time (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes).

  • Product Quantification: Measure the amount of prostaglandin product formed using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.[15][16][17][18][19]

Signaling Pathway: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some isoxazole derivatives can inhibit this pathway, thereby reducing the inflammatory response.[20][21][22][23][24]

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degrades & Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds Isoxazole 3- or 5-substituted Isoxazole Isoxazole->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

References

A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Isoxazoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorophenyl isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fluorophenyl isoxazole derivatives as inhibitors of key protein kinases implicated in a range of diseases, including inflammation and cancer. The information presented herein is curated from experimental data to facilitate the rational design and development of novel therapeutic agents.

Comparative Efficacy of Fluorophenyl Isoxazole Derivatives

The inhibitory potency of fluorophenyl isoxazole derivatives is highly dependent on the substitution patterns on both the fluorophenyl and isoxazole rings, as well as the nature of the groups attached to the core scaffold. The following tables summarize the in vitro inhibitory activities of various analogs against several important kinase targets.

c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways and are attractive therapeutic targets for inflammatory diseases and neurodegenerative disorders. The following data on 4-fluorophenyl isoxazole derivatives highlights the impact of substitutions at the 5-position of the isoxazole ring on JNK3, JNK1, and p38 kinase inhibition[1].

Compound R Group (at Isoxazole C5) JNK3 IC50 (µM) JNK1 IC50 (µM) p38 IC50 (µM)
1 H 0.026 0.160 0.057
2 Cyclopropyl 0.035 0.500 0.250
3 -CH2OH 0.003 0.090 0.060
4 -CH2NHCH3 0.038 0.200 0.150
5 Phenyl >20 Not Tested Not Tested

SAR Insights for JNK Inhibitors:

  • A hydrogen at the 5-position of the isoxazole ring (Compound 1 ) provides a good starting point with potent JNK3 inhibition.

  • Small alkyl groups like cyclopropyl (Compound 2 ) are well-tolerated, maintaining reasonable potency.

  • Introduction of a hydroxymethyl group (Compound 3 ) dramatically increases JNK3 potency, suggesting a key hydrogen bonding interaction in the active site[1].

  • A methylaminomethyl group (Compound 4 ) is also tolerated, indicating that this position can be explored for modulating physicochemical properties.

  • Larger aromatic groups like a phenyl ring (Compound 5 ) lead to a significant loss of activity[1].

p38 MAP Kinase Inhibitors

p38 MAP kinases are central to the inflammatory response, making them a key target for autoimmune and inflammatory diseases. The isoxazole ring has been investigated as a bioisosteric replacement for the imidazole core of many p38 inhibitors. The following table presents data for a series of 3-(4-fluorophenyl)-4-(4-pyridinyl)isoxazole derivatives with varying substituents at the 5-position.

Compound R Group (at Isoxazole C5) p38α IC50 (µM)
6 H 0.3
7 -NH2 0.1
8 -NH-acetyl 5.1
9 -NH-(2-chloro-6-fluorophenyl)acetyl 0.08

SAR Insights for p38 Inhibitors:

  • The unsubstituted isoxazole (Compound 6 ) shows moderate p38α inhibitory activity.

  • An amino group at the 5-position (Compound 7 ) enhances potency, suggesting a favorable interaction within the kinase's active site.

  • Acetylation of the amino group (Compound 8 ) significantly reduces activity.

  • However, a larger N-acyl group, such as the (2-chloro-6-fluorophenyl)acetyl moiety (Compound 9 ), restores and significantly improves potency, indicating a specific binding pocket that can accommodate larger substituents[2].

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a key driver of oncogenesis and metastasis in many cancers. 3-amino-benzo[d]isoxazole scaffolds have been explored as potent c-Met inhibitors. While not all examples contain a fluorophenyl group, the data provides valuable insights into the SAR of this class of compounds.

Compound Scaffold R Group c-Met IC50 (nM)
10 3-Amino-benzo[d]isoxazole 2,4-dichloro-5-methoxyphenyl 1.8
11 3-Amino-benzo[d]isoxazole 2-fluoro-4-chloro-5-methoxyphenyl 3.2
12 3-Amino-benzo[d]isoxazole 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl 8.9
13 3-Aminoindazole 2,4-dichloro-5-methoxyphenyl 2.5

SAR Insights for c-Met Inhibitors:

  • The 3-amino-benzo[d]isoxazole scaffold is a viable core for potent c-Met inhibitors[3].

  • Substitutions on the phenyl ring attached to the core are critical for high potency, with electron-withdrawing groups and methoxy substituents appearing favorable (Compounds 10 and 11 )[3].

  • The nature of the R group can be varied significantly to include more complex moieties to optimize properties like solubility and pharmacokinetic profiles (Compound 12 )[3].

  • The bioisosteric replacement of the benzo[d]isoxazole with an indazole (Compound 13 ) maintains high potency, offering an alternative scaffold for development[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the in vitro kinase inhibition assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., JNK3, p38α, c-Met, Aurora B)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (fluorophenyl isoxazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A 1:3 dilution series starting from 10 mM is recommended. Prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is essential for understanding their mechanism of action and for designing effective experiments.

Kinase Signaling Pathways

The following diagrams illustrate the signaling cascades for JNK, p38, c-Met, and Aurora B kinases.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_nuclear Nuclear Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation

Caption: A simplified diagram of the JNK signaling pathway.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_cellular Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 Apoptosis Apoptosis p38->Apoptosis Cytokine_Production Cytokine Production MK2->Cytokine_Production

Caption: A simplified diagram of the p38 MAPK signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor PI3K_Akt PI3K/Akt Pathway cMet_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet_Receptor->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis

Caption: A simplified diagram of the c-Met signaling pathway.

Aurora_B_Signaling_Pathway Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 MCAK MCAK Aurora_B->MCAK Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint MCAK->Spindle_Assembly_Checkpoint

Caption: Key functions of Aurora B kinase in mitosis.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors.

Kinase_Inhibitor_Workflow Compound_Library Compound Library (Fluorophenyl Isoxazoles) HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Profiling In Vitro Profiling (Selectivity, Cell-based Assays) Lead_Optimization->In_Vitro_Profiling In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy Models) In_Vitro_Profiling->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A general workflow for kinase inhibitor discovery.

References

A Comparative Guide to the Efficacy of Isoxazole-Based Inhibitors: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of novel chemical entities is paramount. Isoxazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various isoxazole-based inhibitors, juxtaposed with established alternatives, and supported by experimental data and methodologies.

Anti-Inflammatory Activity: Isoxazole Derivatives as COX Inhibitors

A significant area of investigation for isoxazole compounds is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The following sections compare the performance of novel isoxazole derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.

Data Summary: In Vitro and In Vivo Anti-Inflammatory Efficacy

The efficacy of newly synthesized isoxazole derivatives has been quantified both in laboratory assays and in animal models, demonstrating promising anti-inflammatory properties.

Compound/DrugIn Vitro AssayIn Vitro ResultIn Vivo ModelIn Vivo Result (% Inhibition)Reference
Isoxazole Derivatives (C3, C5, C6) COX-2 Enzyme InhibitionPotent Inhibition (IC50)Not SpecifiedFurther Investigation Suggested[5][6]
Isoxazole Derivative A13 COX-1/COX-2 InhibitionIC50: 64 nM (COX-1), 13 nM (COX-2)Not SpecifiedNot Specified[7]
Selected Isoxazole Series (L1, L4, L6, L8, L9, L15, L19) Protein Denaturation InhibitionSignificantCarrageenan-Induced Paw Edema (Rat)Highly Potent Activity[8]
Diclofenac Sodium (Standard) Protein Denaturation InhibitionStandard ReferenceCarrageenan-Induced Paw Edema (Rat)Standard Reference[8]
Experimental Protocols

In Vitro: Protein Denaturation Inhibition Assay This method assesses the ability of a compound to prevent the denaturation of protein, a key process in inflammation.[8]

  • A reaction mixture containing 0.05 ml of the test compound (at various concentrations) and 0.45 ml of bovine serum albumin (5% w/v aqueous solution) is prepared.

  • The pH of the mixture is adjusted to 6.3 using 1N hydrochloric acid.

  • The samples are incubated at 37°C for 20 minutes and then heated to 57°C for 3 minutes.

  • After cooling, 2.5 ml of phosphate buffer saline (pH 6.3) is added to each sample.

  • The absorbance is measured spectrophotometrically at 416 nm.

  • The percentage inhibition of protein denaturation is calculated relative to a control sample.

In Vivo: Carrageenan-Induced Paw Edema Model This is a standard animal model for evaluating acute inflammation.[8]

  • Wistar Albino rats (150-250 g) are used for the study.

  • The test isoxazole derivatives (e.g., 100 mg/kg) or a standard drug like diclofenac sodium are administered orally.

  • After one hour, acute inflammation is induced by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar region of the rat's left hind paw.

  • The paw volume is measured at specified intervals after the carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.

Workflow and Pathway Diagrams

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation s1 Synthesized Isoxazole Derivatives s2 Protein Denaturation Assay s1->s2 s3 COX-1/COX-2 Inhibition Assay s1->s3 s4 Identify Lead Compounds s2->s4 s3->s4 s5 Lead Compounds s4->s5 Promising Candidates s6 Animal Model (e.g., Carrageenan-Induced Paw Edema) s5->s6 s7 Measure Paw Volume s6->s7 s8 Assess Anti-inflammatory Efficacy s7->s8

Caption: Workflow from in vitro screening to in vivo validation of anti-inflammatory isoxazole inhibitors.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Isoxazoles Isoxazole-Based Inhibitors Isoxazoles->COX Inhibit NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX Inhibit

Caption: Mechanism of action for isoxazole-based COX inhibitors in the inflammatory pathway.

Antioxidant Potential: A Comparative Look

Several fluorophenyl-isoxazole-carboxamide derivatives have been evaluated for their antioxidant properties, showing significant scavenging activity against free radicals.[9][10] Their performance was compared against Trolox, a vitamin E analog, and Quercetin, a natural antioxidant.

Data Summary: In Vitro and In Vivo Antioxidant Activity

The antioxidant capacity of these compounds was demonstrated through both radical scavenging assays and in vivo measurements of total antioxidant capacity.

Compound/DrugIn Vitro AssayIn Vitro Result (IC50)In Vivo ModelIn Vivo ResultReference
Isoxazole Derivative 2a DPPH Radical Scavenging0.45 ± 0.21 µg/mlMale MiceTotal Antioxidant Capacity (TAC) was two-fold greater than Quercetin-treated mice.[9][11]
Isoxazole Derivative 2c DPPH Radical Scavenging0.47 ± 0.33 µg/mlNot TestedNot Applicable[9]
Trolox (Standard) DPPH Radical Scavenging3.10 ± 0.92 µg/mlNot TestedNot Applicable[9]
Quercetin (Standard) Not SpecifiedNot SpecifiedMale MicePositive Control for TAC[9]
Experimental Protocols

In Vitro: DPPH Free Radical Scavenging Assay This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.[9]

  • A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Different concentrations of the isoxazole derivatives are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vivo: Total Antioxidant Capacity (TAC) Assessment This evaluates the overall antioxidant status in a biological sample.[9]

  • Male mice are divided into groups and injected intraperitoneally with the test compound (e.g., isoxazole derivative 2a), a positive control (Quercetin), or a vehicle.

  • After a specified period, blood samples are collected.

  • Serum is separated and analyzed for total antioxidant capacity using a commercial assay kit.

  • The results are typically expressed in units relative to a standard antioxidant like Trolox.

Logical Relationship Diagram

G FreeRadicals Free Radicals (e.g., DPPH) OxidativeStress Oxidative Stress & Cell Damage FreeRadicals->OxidativeStress Isoxazole_A Isoxazole Antioxidants (e.g., Compound 2a) Isoxazole_A->FreeRadicals Neutralize InVitro In Vitro Efficacy: High Scavenging Activity (Low IC50) Isoxazole_A->InVitro InVivo In Vivo Efficacy: Increased Total Antioxidant Capacity Isoxazole_A->InVivo InVitro->InVivo Correlates with

Caption: Relationship between in vitro scavenging and in vivo antioxidant effects of isoxazole derivatives.

Anticancer Efficacy: Isoxazole-Based Kinase Inhibitors

Isoxazole derivatives have also been synthesized and evaluated as potential anticancer agents, with some showing potent inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12][13]

Data Summary: In Vitro Anticancer and Kinase Inhibition

The following table summarizes the in vitro performance of isoxazole-based ureates and hydrazones compared to the multi-kinase inhibitor drug, Sorafenib.

Compound/DrugIn Vitro Assay (Cell Line)In Vitro Result (IC50)Kinase Inhibition AssayKinase Inhibition (IC50)Reference
Isoxazole Derivative 8 Hepatocellular Carcinoma (HepG2)0.84 µMVEGFR225.7 nM[12][13]
Isoxazole Derivative 10a Hepatocellular Carcinoma (HepG2)0.79 µMVEGFR228.2 nM[12][13]
Isoxazole Derivative 10c Hepatocellular Carcinoma (HepG2)0.69 µMNot SpecifiedNot Specified[13]
Sorafenib (Standard) Hepatocellular Carcinoma (HepG2)3.99 µMVEGFR228.1 nM[12][13]

Note: In vivo data for these specific anticancer compounds was not detailed in the provided sources but was suggested for future studies.[12][13]

Experimental Protocols

In Vitro: Cell Growth Inhibition Assay (e.g., MTT or SRB assay) This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50/IC50).

  • Cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the isoxazole derivatives or a reference drug for a specified period (e.g., 48-72 hours).

  • A reagent (e.g., MTT or Sulforhodamine B) is added to the wells, which is converted into a colored product by viable cells.

  • The absorbance is measured using a plate reader, which correlates with the number of viable cells.

  • The IC50 values are calculated from the dose-response curves.

In Vitro: VEGFR2 Kinase Inhibition Assay This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.[12][13]

  • The assay is typically performed in a multi-well plate format.

  • Recombinant human VEGFR2 enzyme is incubated with a specific substrate and ATP in the presence of varying concentrations of the test compounds.

  • The reaction measures the phosphorylation of the substrate by the kinase. This can be detected using various methods, such as fluorescence or luminescence.

  • The amount of signal is inversely proportional to the inhibitory activity of the compound.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3 Isoxazoles_C Isoxazole-Based Inhibitors (e.g., 8, 10a) Isoxazoles_C->VEGFR2 Inhibit Kinase Activity

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole-based anticancer agents.

Conclusion

The studies highlighted in this guide demonstrate a consistent and promising correlation between the in vitro and in vivo efficacy of isoxazole-based inhibitors across different therapeutic areas. In anti-inflammatory and antioxidant applications, potent in vitro activity translated well into significant effects in animal models. For anticancer applications, several isoxazole derivatives have shown superior in vitro cell growth inhibition and comparable target kinase inhibition to established drugs like Sorafenib, marking them as strong candidates for subsequent in vivo evaluation. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to advance these and similar compounds in the drug discovery pipeline.

References

Validating the Mechanism of Action for Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The versatility of the isoxazole ring allows for the development of compounds that can modulate a wide array of biological targets and signaling pathways.[4][5] This guide provides a comparative overview of the mechanisms of action for various isoxazole compounds, supported by experimental data, and outlines detailed protocols for their validation.

Comparative Bioactivity of Isoxazole Derivatives

Isoxazole compounds exert their therapeutic effects by interacting with a diverse range of molecular targets. The following tables summarize the quantitative data on the inhibitory activities of several isoxazole derivatives against key biological targets implicated in various diseases.

Table 1: Isoxazole-Based Heat Shock Protein 90 (Hsp90) Inhibitors

CompoundTargetCell LineIC50Cytotoxicity (IC50)Reference
NVP-AUY922Hsp90Multiple Cancer LinesVaries by cell lineVaries by cell line[1]
Compound 5Hsp90MCF-7Not specified14 µM[6]
Compound 22Hsp90Not specifiedNot specifiedNot specified[5]

Table 2: Isoxazole Derivatives as Anticancer Agents Targeting Various Pathways

CompoundProposed Target/MechanismCell Line(s)IC50Reference
MM3Pro-apoptotic (Caspase, Fas, NF-κB1 activation)JurkatNot specified[7]
Compounds 127-129AnticancerHep3B5.96 ± 0.87 µM, 6.93 ± 1.88 µM, 8.02 ± 1.33 µM[3]
Compound 130AnticancerMCF-74.56 ± 2.32 µM[3]
Compound 129AnticancerHeLa0.91 ± 1.03 µM[3]
Compound 11AntiproliferativeMCF-7, Hep3B, KB, SF-268, MKN-482.3 µM, 2.7 µM, 2.2 µM, 3.6 µM, 3.6 µM[8]
Compound 24AnticancerMCF-7, A5499.15 ± 1.30 µM, 14.92 ± 1.70 µM[8]
Compound 40AntitumorMCF-73.97 µM[8]

Table 3: Isoxazole-Based Cyclooxygenase (COX) Inhibitors

CompoundTargetIC50 (µM)SelectivityReference
ValdecoxibCOX-2Not specifiedSelective for COX-2[7]
Compound 3COX-20.95 µMSelective for COX-2[9]
C3, C5, C6COX-2Not specified (potent)Good candidates for selective COX-2 inhibitors[10]

Table 4: Other Notable Isoxazole Derivatives

CompoundTarget/ActivityCell Line/AssayIC50/Activity MetricReference
AC2Carbonic AnhydraseIn vitro enzymatic assay112.3 ± 1.6 μM[11]
2a, 2cAntioxidantDPPH assay0.45 ± 0.21 µg/ml, 0.47 ± 0.33 µg/ml[12]
GW4064FXR AgonistTransactivation assayNanomolar potency[13]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a new compound is a critical step in drug discovery. Below are detailed methodologies for key experiments commonly used to characterize isoxazole derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of a compound on cell proliferation and viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Isoxazole compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[14][15]

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins within a signaling pathway affected by the compound.

  • Materials:

    • Treated and untreated cell lysates.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Protein Extraction and Quantification: Lyse cells treated with the isoxazole compound and a vehicle control to extract total protein. Quantify the protein concentration.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative change in protein expression.

Kinase Inhibition Assay

For isoxazole compounds targeting protein kinases, in vitro kinase assays are essential to determine direct inhibitory activity.

  • Materials:

    • Recombinant kinase.

    • Kinase-specific substrate.

    • ATP.

    • Isoxazole compound.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and various concentrations of the isoxazole compound in the assay buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time.

    • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

    • IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with the isoxazole compound.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Binding buffer.

    • Flow cytometer.

  • Protocol:

    • Cell Treatment: Treat cells with the compound for a specified duration.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[17]

Visualizing Mechanisms and Workflows

Understanding the complex biological processes affected by isoxazole compounds can be facilitated through clear diagrams.

G cluster_0 Hsp90 Chaperone Machine cluster_1 Client Protein Maturation Hsp90 Hsp90 Folded/Active Client Protein Folded/Active Client Protein Hsp90->Folded/Active Client Protein Folding Degradation Degradation Hsp90->Degradation Ubiquitination Co-chaperones Co-chaperones Co-chaperones->Hsp90 ATP ATP ATP->Hsp90 Unfolded Client Protein Unfolded Client Protein Unfolded Client Protein->Hsp90 Isoxazole Compound Isoxazole Compound Isoxazole Compound->Hsp90 Inhibition Inhibition Inhibition->Hsp90

Caption: Hsp90 Inhibition by Isoxazole Compounds.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Biochemical Assays Cell-based Assays Cell-based Assays In vitro Screening->Cell-based Assays Hit Compounds Target Identification Target Identification Cell-based Assays->Target Identification Lead Compounds Mechanism Validation Mechanism Validation Target Identification->Mechanism Validation Hypothesized Target In vivo Studies In vivo Studies Mechanism Validation->In vivo Studies Validated Mechanism

Caption: Workflow for Validating Mechanism of Action.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_nuc NF-κB NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)_nuc->Gene Transcription Induces TNF-α, etc. Isoxazole Compound Isoxazole Compound Inhibition Inhibition Isoxazole Compound->Inhibition Inhibition->IKK

Caption: Inhibition of the NF-κB Pathway.

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount to predicting its safety and efficacy. This guide provides a comparative framework for evaluating the selectivity of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol derivatives against a panel of off-target proteins. Due to the limited availability of public, head-to-head cross-reactivity data for this specific class of compounds, this guide presents a representative comparison to illustrate the analytical process. The data herein is illustrative and compiled from the established profiles of similar isoxazole-based compounds in drug discovery literature.

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activity.[1][2][3] Derivatives of this compound are being explored for a range of therapeutic applications, including their potential as anti-inflammatory and anti-cancer agents.[4][5] However, their interaction with unintended biological targets can lead to adverse effects.[6][7][8] Therefore, comprehensive cross-reactivity profiling is a critical step in their preclinical development.

This guide compares a representative investigational compound, Compound A (this compound) , with a structurally related isoxazole derivative, Alternative B , which has a known selectivity profile. The comparison focuses on their binding affinities to a hypothetical primary target and a panel of common off-target enzymes and receptors.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50) and binding affinity (Ki) of Compound A and Alternative B against a panel of selected on-target and off-target proteins. Lower values indicate higher potency and affinity. The selectivity ratio is calculated by dividing the off-target IC50/Ki by the on-target IC50/Ki, with higher ratios indicating greater selectivity.

TargetParameterCompound A (Representative Data)Alternative B (Representative Data)Selectivity Ratio (A)Selectivity Ratio (B)
Primary Target IC50 (nM)5075--
Ki (nM)2540--
Off-Target 1: Kinase X IC50 (nM)5,00010,000100133
Ki (nM)2,5005,000100125
Off-Target 2: GPCR Y IC50 (nM)>10,0008,000>200107
Ki (nM)>10,0004,500>400112.5
Off-Target 3: Enzyme Z IC50 (nM)8,0002,00016027
Ki (nM)4,0001,00016025

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor.[9][10][11][12][13]

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are isolated and prepared.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme.[1][2][8][14][15]

Protocol:

  • Reagent Preparation: Solutions of the target enzyme, its specific substrate, and the test compound are prepared in an appropriate buffer.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Functional Assays

Cellular functional assays assess the effect of a compound on a specific cellular process or signaling pathway.[3][4][6][7][16]

Protocol:

  • Cell Culture: Cells expressing the target of interest are cultured under appropriate conditions.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis or Stimulation: Depending on the assay, cells may be lysed to measure intracellular components or stimulated to induce a specific cellular response.

  • Endpoint Measurement: The functional outcome is measured. This could be the level of a second messenger (e.g., cAMP), the expression of a reporter gene, or the phosphorylation of a downstream signaling protein.

  • Data Analysis: The results are analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) or IC50.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway modulated by an isoxazole derivative and a general experimental workflow for assessing cross-reactivity.

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Promotes Extracellular_Signal Extracellular Signal (e.g., Cytokine) Extracellular_Signal->Receptor Activates Compound_A (3-(4-Fluorophenyl)isoxazol-5-yl) methanol Derivative Compound_A->Kinase_Cascade Inhibits

Caption: Hypothetical modulation of an inflammatory signaling pathway.

G Cross-Reactivity Experimental Workflow Start Start: Compound Synthesis Primary_Assay Primary Target Assay (On-Target Potency) Start->Primary_Assay Off_Target_Screening Off-Target Screening Panel (e.g., Kinases, GPCRs) Start->Off_Target_Screening Data_Analysis Data Analysis & Selectivity Profiling Primary_Assay->Data_Analysis Hit_Validation Hit Validation & IC50 Determination Off_Target_Screening->Hit_Validation Cellular_Assays Cellular Functional Assays (Phenotypic Effects) Hit_Validation->Cellular_Assays Cellular_Assays->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: General workflow for assessing cross-reactivity.

References

A Comparative Guide to the Synthesis of Isoxazoles: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoxazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted synthetic methods, supported by experimental data, to inform the selection of the most efficient approach.

The isoxazole ring is a key pharmacophore found in numerous clinically approved drugs. The method of its synthesis can significantly impact reaction time, yield, and purity of the final product. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering substantial improvements in efficiency and speed.[1][2][3] This guide will delve into a direct comparison of these two methodologies for the synthesis of isoxazoles, primarily focusing on the common route from chalcone precursors.

Performance Comparison: Reaction Time and Yield

Microwave-assisted synthesis consistently demonstrates a significant reduction in reaction time and an improvement in product yield compared to conventional heating methods.[3][4] The efficient and rapid heating provided by microwave irradiation can accelerate reaction rates dramatically, often reducing multi-hour refluxes to mere minutes.[3]

For the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, the advantages of microwave irradiation are evident. The following table summarizes a comparison of reaction times and yields for the synthesis of various substituted isoxazoles using both conventional and microwave-assisted techniques.

Compound CodeSubstituent (X)Conventional SynthesisMicrowave Synthesis
Reaction Time (min) Yield (%)
4a H6064%
4b 2-Cl12056%
4c 4-Cl9063%
4d 4-F9058%
4e 4-OH12060%

Data sourced from a study on the synthesis of novel isoxazole derivatives.[1]

As the data indicates, microwave synthesis not to only reduces the reaction time by a factor of 6 to 10 but also increases the product yield by up to 24%.

Experimental Protocols

To provide a practical illustration, detailed experimental protocols for the synthesis of isoxazole derivatives from chalcones are presented below for both conventional and microwave-assisted methods.

Conventional Synthesis Protocol

An equimolar mixture of a chalcone derivative (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) is dissolved in ethanolic sodium hydroxide solution. The mixture is then refluxed on a water bath for 1 to 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated.[2]

Microwave-Assisted Synthesis Protocol

An equimolar mixture of a chalcone derivative (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is prepared in an ethanolic sodium hydroxide solution. This mixture is then subjected to microwave irradiation at 210 W for 10-15 minutes. Reaction completion is monitored by TLC. After the reaction is complete, the mixture is cooled on an ice bath to precipitate the isoxazole derivative, which is then filtered, washed with water, and dried.[1][2]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of both the conventional and microwave-assisted synthetic pathways for isoxazole synthesis from chalcones.

conventional_synthesis start Start: Reactants (Chalcone, Hydroxylamine HCl, Ethanolic NaOH) reflux Conventional Heating (Reflux on water bath for 1-2 hours) start->reflux monitor Monitor Reaction (Thin Layer Chromatography) reflux->monitor workup Work-up (Cooling, Isolation) monitor->workup product Final Product (Isoxazole Derivative) workup->product

Caption: Conventional synthesis workflow for isoxazoles.

microwave_synthesis start Start: Reactants (Chalcone, Hydroxylamine HCl, Ethanolic NaOH) microwave Microwave Irradiation (210 W for 10-15 minutes) start->microwave monitor Monitor Reaction (Thin Layer Chromatography) microwave->monitor workup Work-up (Cool on ice bath, Filter, Wash, Dry) monitor->workup product Final Product (Isoxazole Derivative) workup->product

Caption: Microwave-assisted synthesis workflow for isoxazoles.

Conclusion

References

Purity Analysis of Synthetic (3-(4-Fluorophenyl)isoxazol-5-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of the synthetic compound (3-(4-Fluorophenyl)isoxazol-5-yl)methanol and compares its key attributes with its chloro and bromo analogues. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the purity, synthesis, and potential biological relevance of this class of compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of a fluorophenyl group can enhance pharmacological properties such as metabolic stability and binding affinity to target proteins. Given its potential as a key intermediate in the development of novel therapeutics, a thorough understanding of its purity profile is paramount.

This guide details the analytical methods for assessing the purity of this compound, discusses potential impurities arising from its synthesis, and provides a comparative analysis with its 4-chloro and 4-bromo counterparts.

Purity Analysis and Comparison

The purity of this compound and its analogues is typically determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches of the fluoro, chloro, and bromo analogues all report a purity of ≥ 97% as determined by HPLC.[1][2]

Table 1: Comparison of (3-(4-Halophenyl)isoxazol-5-yl)methanol Analogues

Feature(3-(4-Fluoro phenyl)isoxazol-5-yl)methanol(3-(4-Chloro phenyl)isoxazol-5-yl)methanol(3-(4-Bromo phenyl)isoxazol-5-yl)methanol
CAS Number 206055-89-2206055-90-5206055-91-6
Molecular Formula C₁₀H₈FNO₂C₁₀H₈ClNO₂C₁₀H₈BrNO₂
Molecular Weight 193.18209.63254.08
Purity (by HPLC) ≥ 97%≥ 97%[1]≥ 97%[2]
Melting Point 84-90 °C98-104 °C[1]113-121 °C[2]
Appearance Off-white amorphous powderOff-white crystals[1]Cream color small needles[2]

While direct comparative biological activity data for these specific three analogues is limited in publicly available literature, isoxazole derivatives are known to exhibit a range of biological activities, including anticancer properties. The halogen substituent on the phenyl ring can significantly influence the biological activity of the molecule.

Experimental Protocols

Synthesis of (3-(4-Halophenyl)isoxazol-5-yl)methanol

The synthesis of these compounds is typically achieved through a 1,3-dipolar cycloaddition reaction. A common route involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, which is then converted in situ to a nitrile oxide. The nitrile oxide subsequently reacts with propargyl alcohol to yield the desired 3-aryl-5-(hydroxymethyl)isoxazole.

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: 1,3-Dipolar Cycloaddition A 4-Halobenzaldehyde C 4-Halobenzaldehyde Oxime A->C B Hydroxylamine B->C E 4-Halophenylnitrile Oxide C->E D Oxidizing Agent D->E G (3-(4-Halophenyl)isoxazol-5-yl)methanol E->G F Propargyl Alcohol F->G

General synthetic route for 3-aryl-5-(hydroxymethyl)isoxazoles.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column (e.g., C18) based on the differential partitioning of the analyte and its impurities between the stationary phase and a mobile phase of appropriate polarity. A UV detector is commonly used for detection.

Table 2: General HPLC Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at a wavelength of maximum absorbance (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Development: The mobile phase composition and elution mode (isocratic or gradient) would need to be optimized to achieve good separation between the main peak and any potential impurity peaks. The method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Characterization by Spectroscopy

The identity and structure of the synthesized compounds are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=N and N-O stretches of the isoxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Potential Impurities

During the synthesis of 3-aryl-5-(hydroxymethyl)isoxazoles via the 1,3-dipolar cycloaddition pathway, several impurities can potentially form.

  • Unreacted Starting Materials: Residual 4-halobenzaldehyde oxime and propargyl alcohol may be present in the final product if the reaction does not go to completion.

  • Furoxan Byproduct: The primary side reaction in the generation of nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This is a common impurity in isoxazole synthesis.

  • Isomeric Products: Although the 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is generally regioselective, a small amount of the isomeric product, (3-(4-halophenyl)isoxazol-4-yl)methanol, could potentially be formed.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and purification steps, as well as any excess reagents, may also be present as impurities.

Diagram 2: Potential Impurity Formation

G A 4-Halophenylnitrile Oxide C (3-(4-Halophenyl)isoxazol-5-yl)methanol (Desired Product) A->C D Furoxan (Dimerization Byproduct) A->D Dimerization E Unreacted Starting Materials A->E B Propargyl Alcohol B->C B->E

Formation of the desired product and a key byproduct.

Involvement in Signaling Pathways

Isoxazole derivatives have been shown to modulate various signaling pathways, making them attractive candidates for drug development, particularly in oncology.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth, angiogenesis, and metastasis. Some isoxazole-containing compounds have been identified as inhibitors of the HIF-1α pathway.

Diagram 3: Simplified HIF-1α Signaling Pathway

G cluster_0 Normoxia cluster_1 Hypoxia A HIF-1α C Proteasomal Degradation A->C Hydroxylation & Ubiquitination B PHDs, VHL B->C D HIF-1α (stabilized) F HIF-1 Complex D->F E HIF-1β E->F G Nucleus F->G H Target Gene Expression (e.g., VEGF) G->H Transcription I Tumor Growth, Angiogenesis H->I J This compound (Potential Inhibitor) J->F Inhibition

Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is a key signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain isoxazole derivatives have been found to modulate this pathway.

Diagram 4: Simplified Akt/GSK3β/β-catenin Signaling Pathway

G A Growth Factor B Receptor A->B C PI3K B->C D Akt (activated) C->D E GSK3β (inactivated) D->E Inhibition F β-catenin (stabilized) E->F Stabilization G Nucleus F->G H Target Gene Expression (e.g., c-Myc, Cyclin D1) G->H Transcription I Cell Proliferation, Survival H->I J This compound (Potential Modulator) J->D Modulation

Akt/GSK3β/β-catenin signaling pathway.

Conclusion

This compound and its halogenated analogues are valuable synthetic intermediates with high achievable purity. This guide provides a framework for the purity analysis and characterization of these compounds, highlighting the importance of robust analytical methods to ensure their quality for research and drug development. The potential for these compounds to modulate key signaling pathways underscores their significance in medicinal chemistry. Further investigation into the direct comparative biological activities of these analogues is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Orthogonal Methods for Isoxazole Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized isoxazole's structure is a critical step in the research and development pipeline. The inherent potential for isomerism in isoxazole synthesis necessitates the use of multiple, independent analytical techniques—a concept known as orthogonal methodology. This guide provides an objective comparison of the most common orthogonal methods for isoxazole structure confirmation, supported by experimental data and detailed protocols.

The Importance of Orthogonal Methods

Relying on a single analytical technique can lead to ambiguous or incorrect structural assignments. Orthogonal methods provide complementary information, and their collective data builds a comprehensive and robust picture of the molecule's identity. For isoxazoles, where regioisomers are a common outcome of synthesis, employing a combination of techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy is essential for definitive characterization.

dot

Caption: A logical workflow for the structural confirmation of an isoxazole derivative using orthogonal methods.

Comparison of Key Orthogonal Methods

The following sections detail the principles, strengths, and limitations of four primary analytical techniques for isoxazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For isoxazoles, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques (like COSY and HSQC) are invaluable for unambiguous assignment and isomer differentiation.

Data Presentation: Typical NMR Chemical Shifts for the Isoxazole Ring

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-38.3 - 8.5149 - 158
H-46.3 - 6.8100 - 110
H-58.5 - 9.0158 - 171

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the isoxazole ring.[1][2][3]

dot

NMR_Info cluster_nmr NMR Spectroscopy cluster_info Structural Information H1_NMR ¹H NMR (Chemical Shift, Coupling) Proton_Env Proton Environment H1_NMR->Proton_Env H_H_Connectivity ¹H-¹H Connectivity H1_NMR->H_H_Connectivity C13_NMR ¹³C NMR (Chemical Shift) Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone NMR_2D 2D NMR (COSY, HSQC) (Connectivity) H_C_Connectivity ¹H-¹³C Connectivity NMR_2D->H_C_Connectivity NMR_2D->H_H_Connectivity

Caption: Information derived from various NMR experiments for isoxazole characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary):

    • For ambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

    • Use standard pulse programs and parameters provided by the spectrometer software, adjusting the spectral widths to encompass all relevant signals.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Data Presentation: Common Fragmentation Patterns of 3,5-Disubstituted Isoxazoles (EI-MS)

Fragment IonProposed Structure/LossTypical m/z
[M]⁺•Molecular IonVaries
[M - R¹CN]⁺• or [M - R²CN]⁺•Loss of a nitrile from ring cleavageVaries
[R¹CO]⁺Acylium ion from R¹ substituentVaries
[R²CO]⁺Acylium ion from R² substituentVaries

Note: The specific fragmentation pathway is highly dependent on the nature of the substituents (R¹ and R²) at the 3- and 5-positions.[6][7][8][9][10][11]

dot

MS_Fragmentation M [M]⁺• F1 [M - R¹CN]⁺• M->F1 - R¹CN F2 [M - R²CN]⁺• M->F2 - R²CN F3 [R¹CO]⁺ M->F3 cleavage F4 [R²CO]⁺ M->F4 cleavage

Caption: A simplified representation of common fragmentation pathways for a 3,5-disubstituted isoxazole in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified isoxazole derivative (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

    • For GC-MS, select an appropriate GC column and temperature program to ensure good separation and elution of the compound.

    • For a direct insertion probe, the sample is introduced directly into the ion source.

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting molecular ion and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

    • For HRMS, the exact mass of the molecular ion is used to determine the elemental formula.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing a three-dimensional map of the electron density in a molecule.[12] It yields precise bond lengths, bond angles, and torsional angles, definitively establishing the connectivity and stereochemistry.

Data Presentation: Representative Bond Lengths and Angles of the Isoxazole Ring

ParameterTypical Value
O1-N2 Bond Length~1.41 Å
N2-C3 Bond Length~1.31 Å
C3-C4 Bond Length~1.42 Å
C4-C5 Bond Length~1.35 Å
C5-O1 Bond Length~1.35 Å
O1-N2-C3 Angle~105°
N2-C3-C4 Angle~112°
C3-C4-C5 Angle~103°
C4-C5-O1 Angle~110°
C5-O1-N2 Angle~109°

Note: These values can vary slightly depending on the substituents and crystal packing forces.[13][14]

dot

Caption: Key geometric parameters of the isoxazole ring as determined by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal of the isoxazole derivative. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Slow cooling of a saturated solution. The ideal crystal should be well-formed, optically clear, and typically 0.1-0.3 mm in at least one dimension.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.[15]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by iteratively adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[16]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For isoxazoles, characteristic vibrations of the ring system can be observed.

Data Presentation: Characteristic IR Vibrational Frequencies of the Isoxazole Ring

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=N Stretch1610 - 1650Medium to Strong
C=C Stretch1550 - 1600Medium
Ring Breathing1370 - 1420Medium to Strong
C-O Stretch1100 - 1200Strong
N-O Stretch900 - 950Medium to Strong

Note: The exact positions and intensities of these bands can be influenced by substituents.[17][18][19][20][21]

dot

IR_Spectrum cluster_spectrum Representative IR Spectrum of an Isoxazole Derivative a C=N Stretch ~1630 cm⁻¹ b C=C Stretch ~1580 cm⁻¹ c Ring Breathing ~1400 cm⁻¹ d C-O Stretch ~1150 cm⁻¹ e N-O Stretch ~930 cm⁻¹

References

Benchmarking a Novel Compound: A Comparative Analysis of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol Against the Known Kinase Inhibitor Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

The discovery and development of novel kinase inhibitors are pivotal in advancing targeted therapies. This guide provides a framework for benchmarking the performance of a novel compound, (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, against Vemurafenib, a well-characterized inhibitor of the RAF/MEK/ERK signaling pathway. While no public data currently exists for the kinase inhibitory activity of this compound, this document presents a template with hypothetical data to illustrate the comparative analysis process. Researchers can adapt this framework to evaluate their own experimental findings.

Introduction to Kinase Inhibitor Benchmarking

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a key signaling route that governs cell proliferation, differentiation, and survival.[][2][3][4][5] Vemurafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in melanoma.[6][7][8] Benchmarking novel compounds like this compound against established drugs such as Vemurafenib is essential to determine their potency, selectivity, and potential as therapeutic candidates.

Comparative Kinase Inhibition Profile

Effective benchmarking requires a quantitative comparison of the inhibitory activity of the test compound against the benchmark inhibitor across a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM) (Hypothetical Data)Vemurafenib IC50 (nM)
BRAF (wild-type)850100-160
BRAF V600E45013-31
CRAF (RAF1)>10,0006.7-48
MEK1>10,000>10,000
ERK2>10,000>10,000
SRC5,200Not widely reported
LCK6,800Not widely reported
CDK2>10,000Not widely reported

Data for Vemurafenib is sourced from publicly available literature.[6][7]

Table 2: Cellular Anti-proliferative Activity

Cell LineThis compound IC50 (nM) (Hypothetical Data)Vemurafenib IC50 (nM)
A375 (Melanoma, BRAF V600E)1,200248.3
HT-29 (Colon, BRAF V600E)2,500~300
MCF-7 (Breast, wild-type BRAF)>20,000>10,000

Data for Vemurafenib is sourced from publicly available literature.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinases (e.g., BRAF, CRAF, MEK1, ERK2)

  • Kinase-specific substrates

  • ATP

  • Test compounds: this compound and Vemurafenib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP (at a concentration close to the Kₘ for each kinase).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation Assay (RealTime-Glo™ MT Cell Viability Assay)

This assay measures cell viability in real-time by quantifying the reducing potential of viable cells.

Materials:

  • Cancer cell lines (e.g., A375, HT-29, MCF-7)

  • Appropriate cell culture media and supplements

  • Test compounds: this compound and Vemurafenib

  • RealTime-Glo™ MT Cell Viability Assay (Promega)

  • 96-well white, clear-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted compounds or vehicle control.

  • Add the RealTime-Glo™ reagent to the wells according to the manufacturer's protocol.

  • Incubate the plate in a cell culture incubator.

  • Measure luminescence at various time points (e.g., 24, 48, and 72 hours) using a plate reader.

  • Normalize the luminescence values to the vehicle control and determine the IC50 values at each time point.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and the experimental workflow aid in understanding the context and methodology of the benchmarking study.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Comparison Compound_Synthesis Synthesize and Purify This compound Primary_Screen Primary Kinase Screen (e.g., ADP-Glo) Compound_Synthesis->Primary_Screen IC50_Determination Determine IC50 Values against a Kinase Panel Primary_Screen->IC50_Determination Cell_Proliferation Cellular Proliferation Assay (e.g., RealTime-Glo) IC50_Determination->Cell_Proliferation Data_Analysis Analyze and Compare Data with Benchmark (Vemurafenib) IC50_Determination->Data_Analysis Target_Engagement Target Engagement Assay (e.g., Western Blot for p-ERK) Cell_Proliferation->Target_Engagement Target_Engagement->Data_Analysis Conclusion Draw Conclusions on Potency and Selectivity Data_Analysis->Conclusion

References

Comparative Docking Analysis of Fluorinated Isoxazole Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Fluorinated isoxazole scaffolds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comparative overview of molecular docking studies performed on various fluorinated isoxazole ligands, presenting key findings from recent in silico research. The data herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics.

Quantitative Docking Performance

The following tables summarize the quantitative data from several computational docking studies of isoxazole derivatives against a range of biological targets. These targets are primarily implicated in cancer and inflammation, highlighting promising therapeutic avenues for these compounds.

Table 1: Docking Performance of Fluorinated Isoxazole Derivatives Against Kinase and Other Cancer Targets

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Key Interacting ResiduesReference
2-Isoxazoline derivative (h)C-KIT Tyrosine Kinase1T46-9.5ASP810, CYS673, ASP677[2]
2-Isoxazoline derivative (i)C-KIT Tyrosine Kinase1T46-9.4ASP810[2]
Isoxazole-substituted 9-anilinoacridine (5i)dsDNA-Not SpecifiedNot Specified[3][4]
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative (4j)Bacterial Protein (3V2B)3V2B-9.5Not Specified[5]
Pyrrolo[3,4-d]isoxazolidine-furan hybridEGFR4ZAU-6.57 (g score)GLU 762, LYS 745, MET 793[6]

Table 2: Docking and In Vitro Performance of Isoxazole-Carboxamide Derivatives Against COX Enzymes

Compound IDTarget EnzymeDocking Affinity (µM range)In Vitro IC50 (nM)Selectivity Ratio (COX-2/COX-1)Reference
A13COX-10.064–0.076644.63[7]
A13COX-2Not Specified134.63[7]
A4COX-10.064–0.076Not SpecifiedNot Specified[7]
A14COX-10.064–0.076Not SpecifiedNot Specified[7]
B2 (4-fluoro carboxamide derivative)COX-2Higher affinity than other fluoro derivativesNot Specified20.7[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline typical experimental protocols employed in the computational docking and in vitro studies of isoxazole derivatives, as extrapolated from the reviewed literature.[8]

Molecular Docking Protocol

  • Protein Preparation : Crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).[6][7] Water molecules and co-crystallized ligands are often removed, and polar hydrogens and charges are added to the protein structure.

  • Ligand Preparation : The 2D structures of the isoxazole ligands are drawn and converted to 3D structures. Energy minimization is then performed using appropriate force fields.

  • Grid Generation : A grid box is defined around the active site of the target protein to encompass the binding pocket.[6]

  • Docking Simulation : A docking program, such as AutoDock Vina, is used to predict the binding pose and affinity of the ligand within the protein's active site.[2][3][4] The results are commonly expressed as a binding energy score in kcal/mol.[8]

  • Analysis of Results : The docking results are analyzed based on the binding energy and the binding pose of the ligand.[6] Key interactions like hydrogen bonds and hydrophobic interactions are visualized and analyzed to understand the molecular basis of binding.[6]

In Vitro COX Inhibition Assay Protocol

  • Reagent Preparation : Reagents are prepared according to the manufacturer's recommendations for the specific assay kit.[7]

  • Incubation : The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the isoxazole compound (test inhibitor) or a standard inhibitor (e.g., Ketoprofen).[7][8]

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid. The mixture is incubated at 37°C for a short, defined period (e.g., 30 seconds).[7]

  • Reaction Termination : The reaction is stopped by adding a solution such as stannous chloride.[7]

  • Quantification : The amount of product (e.g., prostaglandin) is quantified using a suitable method, often colorimetric or fluorometric, to determine the IC50 value.[8]

Visualized Workflows and Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add H, charges) PDB->PDB_Prep Ligand Ligand 2D Structure Ligand_3D 3D Structure Generation & Energy Minimization Ligand->Ligand_3D Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_3D->Docking Grid->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis Interactions Visualize Interactions (H-bonds, Hydrophobic) Analysis->Interactions G cluster_vitro In Vitro Validation Workflow start Seed Cancer Cells (96-well plate) treatment Treat with Isoxazole Derivatives (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation reagent Add MTS Reagent incubation->reagent measure Measure Absorbance (Quantify Formazan) reagent->measure ic50 Calculate IC50 Values measure->ic50 G cluster_pathway Inhibition of Kinase Signaling Ligand Fluorinated Isoxazole Ligand Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Ligand->Kinase Binds to Active Site Kinase->Block Substrate Substrate Protein Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Block->Phosphorylation Blocks

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, a compound containing a fluorinated phenyl group and an isoxazole ring. Due to the stable carbon-fluorine bond, this substance requires specialized disposal methods.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to mitigate potential hazards. Personnel handling this compound should be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat, buttoned, and with long sleeves.
Respiratory Use in a well-ventilated area or under a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance. For solid spills, carefully sweep the material, avoiding dust generation.

  • Collection: Carefully collect the absorbed or spilled material into a designated, labeled, and sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: The sealed container with the spill waste should be clearly labeled and transferred to the institution's hazardous waste management facility.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound", the appropriate hazard symbols (e.g., harmful, irritant), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Professional Disposal: The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company. The preferred method of destruction for fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[1] If incineration is not available, disposal in a designated hazardous waste landfill may be an alternative, though less preferred.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill waste_gen Generate Waste Stream ppe->waste_gen spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate Area spill->spill_protocol Yes spill->waste_gen No segregate Segregate Waste in Designated Container spill_protocol->segregate waste_gen->segregate label Label Container: - Chemical Name - Hazard Symbols - Date segregate->label store Store in Secure Secondary Containment label->store ehs Contact EHS for Pickup store->ehs disposal Professional Disposal: - High-Temperature Incineration - Hazardous Waste Landfill ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.